molecular formula C14H24N2O7 B15565930 Spectinomycin CAS No. 1695-77-8; 21736-83-4; 22189-32-8; 22193-75-5

Spectinomycin

Numéro de catalogue: B15565930
Numéro CAS: 1695-77-8; 21736-83-4; 22189-32-8; 22193-75-5
Poids moléculaire: 332.35 g/mol
Clé InChI: UNFWWIHTNXNPBV-WXKVUWSESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Spectinomycin is a pyranobenzodioxin and antibiotic that is active against gram-negative bacteria and used (as its dihydrochloride pentahydrate) to treat gonorrhea. It is produced by the bacterium Streptomyces spectabilis. It has a role as an antimicrobial agent, a bacterial metabolite and an antibacterial drug. It is a cyclic hemiketal, a cyclic acetal, a cyclic ketone, a secondary amino compound, a pyranobenzodioxin and a secondary alcohol. It is a conjugate base of a this compound(2+) and a this compound(1+).
An antibiotic produced by Streptomyces spectabilis. It is active against gram-negative bacteria and used for the treatment of gonorrhea.
This compound has been reported in Streptomyces, Streptomyces netropsis, and other organisms with data available.
This compound is an aminocyclitol aminoglycoside antibiotic derived from Streptomyces spectabilis with bacteriostatic activity. This compound binds to the bacterial 30S ribosomal subunit. As a result, this agent interferes with the initiation of protein synthesis and with proper protein elongation. This eventually leads to bacterial cell death.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1971 and is indicated for bacterial disease and has 1 investigational indication.
An antibiotic produced by Streptomyces spectabilis. It is active against gram-negative bacteria and used for the treatment of GONORRHEA.
See also: Neomycin (related);  Kanamycin (related);  Streptomycin (related) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one
Source PubChem
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InChI

InChI=1S/C14H24N2O7/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14/h5,7-13,15-16,18-20H,4H2,1-3H3/t5-,7-,8+,9+,10+,11-,12-,13+,14+/m1/s1
Source PubChem
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InChI Key

UNFWWIHTNXNPBV-WXKVUWSESA-N
Source PubChem
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Canonical SMILES

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O
Source PubChem
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Isomeric SMILES

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O
Source PubChem
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Molecular Formula

C14H24N2O7
Source PubChem
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Related CAS

21736-83-4 (di-hydrochloride, anhydrous), 22189-32-8 (di-hydrochloride, pentahydrate)
Record name Spectinomycin [INN:BAN]
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DSSTOX Substance ID

DTXSID9023592
Record name Spectinomycin
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Molecular Weight

332.35 g/mol
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Physical Description

Solid
Record name Spectinomycin
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Solubility

Easily soluble in cold water, 1.50e+02 g/L
Record name Spectinomycin
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CAS No.

1695-77-8, 21736-83-4, 22189-32-8
Record name Spectinomycin
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Record name 4H-Pyrano[2,3-b][1,4]benzodioxin-4-one, decahydro-4a,7,9-trihydroxy-2-methyl-6,8-bis(methylamino)-, hydrochloride, hydrate (1:2:5), (2R,4aR,5aR,6S,7S,8R,9S,9aR,10aS)
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Spectinomycin on the Bacterial Ribosome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spectinomycin (B156147) is a bacteriostatic aminocyclitol antibiotic that inhibits protein synthesis in bacteria. Its primary target is the 30S ribosomal subunit, where it binds to a specific site on the 16S rRNA and interferes with the translocation of peptidyl-tRNA from the A-site to the P-site. This guide provides a comprehensive technical overview of the molecular mechanism of this compound action, detailing its binding site, its impact on ribosomal dynamics, and the structural basis of its inhibitory function. Quantitative data from key experiments are summarized, and detailed methodologies for relevant assays are provided.

Introduction

This compound selectively inhibits bacterial protein synthesis, making it a valuable tool in research and clinical settings.[1][2] Unlike many other ribosome-targeting antibiotics, this compound does not typically cause misreading of the mRNA codon.[2] Its unique mechanism of action involves the steric hindrance of a crucial conformational change in the 30S ribosomal subunit required for the translocation step of elongation.[1] Understanding the intricacies of this mechanism is vital for the development of novel antimicrobial agents and for overcoming resistance.

The this compound Binding Site

This compound binds to a single, specific site on the 30S ribosomal subunit. This binding pocket is located in the head domain of the 30S subunit, specifically within helix 34 (h34) of the 16S rRNA.[1]

  • Key Interactions: The this compound molecule sits (B43327) in the minor groove of h34. It forms hydrogen bonds with several universally conserved nucleotides, most notably G1064 and C1192. These interactions are critical for the stable binding of the drug.

  • Proximity to Functional Centers: The binding site is strategically located near the "neck" of the 30S subunit, a flexible region that is crucial for the movement of the head during translocation. It is also in proximity to ribosomal protein S5 (RPS5).

Mechanism of Inhibition: A Steric Block to Translocation

The primary mechanism by which this compound inhibits protein synthesis is by blocking the translocation of the peptidyl-tRNA from the A-site to the P-site, a process catalyzed by Elongation Factor G (EF-G).

  • Inhibition of 30S Head Swiveling: Translocation requires a large-scale rotational movement of the 30S subunit head relative to the body. This compound binding to h34 physically obstructs this "swiveling" motion.

  • Trapping a Non-productive Conformation: By preventing the head from swiveling, this compound effectively traps the ribosome in a conformation that is non-permissive for the movement of the tRNA-mRNA complex.

  • Disruption of the Translocation Cycle: This steric blockade of a key conformational change halts the elongation cycle, leading to the cessation of protein synthesis.

Signaling Pathway of this compound's Action

Spectinomycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) 30S_Subunit 30S Subunit h34 16S rRNA (helix 34) 30S_Subunit->h34 Head_Domain Head Domain (Non-swiveled state) 30S_Subunit->Head_Domain 50S_Subunit 50S Subunit h34->Head_Domain Sterically blocks swiveling Translocation Translocation (A-site to P-site) Head_Domain->Translocation Required conformational change Protein_Synthesis_Inhibition Protein Synthesis Inhibition Head_Domain->Protein_Synthesis_Inhibition Inhibits This compound This compound This compound->h34 Binds to minor groove EF_G Elongation Factor G (EF-G) EF_G->Translocation Catalyzes Experimental_Workflow cluster_purification Component Preparation cluster_binding Complex Formation & Biochemical Assays cluster_structural Structural Analysis Cell_Culture Bacterial Cell Culture (e.g., E. coli) Cell_Lysis Cell Lysis (e.g., French Press) Cell_Culture->Cell_Lysis Ribosome_Purification Ribosome Purification (Sucrose Gradient Centrifugation) Cell_Lysis->Ribosome_Purification 30S_Purification 30S Subunit Isolation Ribosome_Purification->30S_Purification Complex_Formation Formation of 30S-Spectinomycin Complex 30S_Purification->Complex_Formation Protein_Purification Ribosomal Protein/Factor Purification (e.g., His-tag) In_Vitro_Assay In Vitro Translation Inhibition Assay Protein_Purification->In_Vitro_Assay Complex_Formation->In_Vitro_Assay Toeprinting Toeprinting Assay Complex_Formation->Toeprinting CryoEM Cryo-Electron Microscopy (Cryo-EM) Complex_Formation->CryoEM XRay X-ray Crystallography Complex_Formation->XRay Structure_Determination High-Resolution Structure Determination CryoEM->Structure_Determination XRay->Structure_Determination

References

Spectinomycin: A Technical Guide to its Discovery, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the aminocyclitol antibiotic produced by Streptomyces spectabilis, from its historical discovery to modern analytical methodologies.

Introduction

Spectinomycin (B156147) is a clinically significant aminocyclitol antibiotic, structurally distinct from aminoglycosides, renowned for its efficacy against Gram-negative bacteria, particularly Neisseria gonorrhoeae.[1] First discovered in 1961, this bacteriostatic agent functions by inhibiting protein synthesis through binding to the 30S ribosomal subunit.[2] this compound is a natural product of the soil bacterium Streptomyces spectabilis.[1] This technical guide provides a comprehensive overview of the discovery, origin, and detailed biosynthetic pathway of this compound, along with established experimental protocols for its production, isolation, and characterization, tailored for researchers, scientists, and drug development professionals.

Discovery and Origin

This compound was discovered in 1961 by researchers at the Upjohn company from the fermentation broth of a Streptomyces spectabilis strain.[3] This discovery marked the introduction of a new class of antibiotics, the aminocyclitols, offering an alternative for treating bacterial infections, including those resistant to other antibiotics like penicillin.

The producing organism, Streptomyces spectabilis, is a Gram-positive, filamentous bacterium found in soil.[1] Like other members of the Streptomyces genus, it is a rich source of bioactive secondary metabolites. The genetic blueprint for this compound production is encoded within a dedicated biosynthetic gene cluster (BGC) in the S. spectabilis genome.

Quantitative Data

The production and efficacy of this compound have been quantified in various studies. The following tables summarize key quantitative parameters.

Table 1: this compound Production Yields

ParameterValueStrain/ConditionReference(s)
This compound Yield (HPLC)176 - 589 µg/mLStreptomyces spectabilis fermentation broth
This compound Recovery (Liquid Ion Exchange)> 65% recovery, 98% purityStreptomyces spectabilis fermentation culture

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

OrganismMICIn Vitro/In VivoReference(s)
Escherichia coli31.2 µg/mLIn vitro
Neisseria gonorrhoeae<7.5 to 20 µg/mLIn vitro

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that proceeds through two primary branches, culminating in the formation of the actinamine and actinospectose moieties, which are then condensed and modified to form the final tricyclic structure. The entire pathway is orchestrated by a suite of enzymes encoded by the this compound (spc) gene cluster.

Actinamine Moiety Biosynthesis

The formation of the actinamine core begins with D-glucose-6-phosphate and proceeds through the intermediate myo-inositol. A series of oxidation, transamination, and methylation steps, catalyzed by enzymes such as SpeB, SpcS2, and SpcM, lead to the formation of actinamine.

Actinospectose Moiety Biosynthesis

The synthesis of the actinospectose sugar component also originates from a glucose precursor, specifically dTDP-glucose. The enzymes SpcD (a dTDP-glucose synthase), SpcE (a putative TDP-glucose 4,6-dehydratase), and SpcS1 (a putative transaminase) are involved in generating a TDP-4-amino-4,6-dideoxy-D-glucose intermediate.

Final Assembly and Modification

The final steps of this compound biosynthesis involve the glycosylation of the actinamine moiety with the activated actinospectose precursor, a reaction likely catalyzed by the glycosyltransferase SpcG. A key and unique reaction is the formation of the central dioxane bridge, which is catalyzed by the radical S-adenosyl-L-methionine (SAM) enzyme SpeY.

Spectinomycin_Biosynthesis cluster_actinamine Actinamine Biosynthesis cluster_actinospectose Actinospectose Biosynthesis cluster_assembly Final Assembly G6P D-Glucose-6-Phosphate MI1P myo-Inositol-1-Phosphate G6P->MI1P MI myo-Inositol MI1P->MI Intermediate1 Oxidized Intermediates MI->Intermediate1 SpeB (Oxidation) Intermediate2 Transaminated Intermediates Intermediate1->Intermediate2 SpcS2 (Transamination) Actinamine Actinamine Intermediate2->Actinamine SpcM (Methylation) Condensation Condensation Actinamine->Condensation Glucose1P Glucose-1-Phosphate dTDP_Glucose dTDP-D-Glucose Glucose1P->dTDP_Glucose SpcD dTDP_Intermediate TDP-4-amino-4,6- dideoxy-D-glucose dTDP_Glucose->dTDP_Intermediate SpcE, SpcS1 Actinospectose Activated Actinospectose dTDP_Intermediate->Actinospectose Actinospectose->Condensation SpcG (Glycosylation) Dihydrothis compound Dihydrothis compound Condensation->Dihydrothis compound This compound This compound Dihydrothis compound->this compound SpeY (Dioxane Bridge Formation)

Caption: Proposed biosynthetic pathway of this compound in S. spectabilis.

Experimental Protocols

This section provides detailed methodologies for the production, isolation, and characterization of this compound.

Fermentation of Streptomyces spectabilis

This protocol outlines a general procedure for the submerged fermentation of S. spectabilis for this compound production.

Materials:

  • Streptomyces spectabilis strain (e.g., ATCC 27465)

  • Seed Medium (per liter): Tryptic Soy Broth (30 g)

  • Production Medium (per liter): Glucose (20 g), Soybean Meal (15 g), Corn Steep Liquor (5 g), CaCO₃ (2 g), (NH₄)₂SO₄ (3 g), KH₂PO₄ (0.5 g), pH adjusted to 7.0 before sterilization.

  • Shake flasks (250 mL for seed culture, 2 L for production)

  • Incubator shaker

Procedure:

  • Seed Culture Preparation: Inoculate a 250 mL flask containing 50 mL of sterile seed medium with a loopful of S. spectabilis spores or a mycelial suspension. Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.

  • Production Culture Inoculation: Inoculate a 2 L flask containing 500 mL of sterile production medium with the seed culture (5-10% v/v).

  • Fermentation: Incubate the production culture at 28-30°C with shaking at 200 rpm for 7-10 days.

  • Monitoring: Periodically withdraw samples aseptically to monitor this compound production by HPLC analysis.

Fermentation_Workflow Inoculation Inoculate Seed Medium with S. spectabilis Seed_Culture Incubate Seed Culture (28-30°C, 200 rpm, 48-72h) Inoculation->Seed_Culture Inoculate_Production Inoculate Production Medium with Seed Culture Seed_Culture->Inoculate_Production Production_Culture Incubate Production Culture (28-30°C, 200 rpm, 7-10 days) Inoculate_Production->Production_Culture Harvest Harvest Fermentation Broth Production_Culture->Harvest

Caption: General workflow for S. spectabilis fermentation.

Isolation and Purification of this compound

This protocol describes the isolation and purification of this compound from the fermentation broth using ion-exchange chromatography.

Materials:

Procedure:

  • Cell Removal: Centrifuge the fermentation broth at 10,000 x g for 20 minutes to remove the mycelia. The supernatant contains the crude this compound.

  • Cation Exchange Chromatography:

    • Adjust the pH of the supernatant to 7.0.

    • Load the supernatant onto a column packed with cation exchange resin pre-equilibrated with deionized water.

    • Wash the column with deionized water to remove unbound impurities.

    • Elute the bound this compound with a linear gradient of ammonium hydroxide (0.1 N to 2 N).

  • Desalting and Concentration:

    • Collect the fractions containing this compound (as determined by bioassay or HPLC).

    • Neutralize the pooled fractions with hydrochloric acid.

    • Concentrate the solution under reduced pressure using a rotary evaporator.

  • Crystallization and Drying:

    • Dissolve the concentrated residue in a minimal amount of hot methanol and allow it to cool slowly to induce crystallization.

    • Collect the crystals by filtration and wash with cold methanol.

    • Dry the purified this compound hydrochloride crystals under vacuum or by freeze-drying.

Characterization of this compound

This section outlines the analytical techniques used to confirm the identity and purity of the isolated this compound.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase of 25 mM trifluoroacetic acid in water can be used.

  • Detection: Since this compound lacks a strong UV chromophore, Evaporative Light Scattering Detection (ELSD) or pre-column derivatization followed by UV detection is often employed.

  • Flow Rate: 1.0 mL/min.

Mass Spectrometry (MS):

  • Ionization: Electrospray ionization (ESI) in positive ion mode is suitable for this compound analysis.

  • Analysis: Tandem mass spectrometry (MS/MS) can be used to confirm the molecular weight and fragmentation pattern of this compound, aiding in structural elucidation and identification of related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Analysis: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of this compound.

  • Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent (e.g., D₂O). The resulting spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structure determination.

Conclusion

This technical guide has provided a comprehensive overview of the discovery, biosynthesis, and analysis of this compound, a key antibiotic produced by Streptomyces spectabilis. The detailed biosynthetic pathway and experimental protocols serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug development. A thorough understanding of these fundamental aspects is crucial for optimizing production, exploring biosynthetic engineering to generate novel analogs, and developing improved analytical methods for this important therapeutic agent.

References

An In-depth Technical Guide to the Core Chemical Structure and Properties of Spectinomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectinomycin (B156147) is an aminocyclitol antibiotic, structurally distinct from aminoglycosides, that is produced by the bacterium Streptomyces spectabilis.[1][2][3] First isolated in 1961, it has been a clinically important agent primarily for the treatment of gonococcal infections, particularly in cases of penicillin resistance.[4][5] this compound functions as a potent inhibitor of bacterial protein synthesis. Its unique tricyclic structure and specific mechanism of action make it a subject of ongoing research for understanding antibiotic resistance and for the development of novel antibacterial agents. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, biosynthesis, and relevant experimental protocols.

Chemical Identity and Structure

This compound possesses a unique, rigid tricyclic fused-ring structure, which is composed of an actinamine ring linked to an actinospectose moiety via a central dioxane bridge.

Chemical Structure of this compound Chemical Structure of this compound

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name (1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one
Molecular Formula C14H24N2O7
CAS Number 1695-77-8
Synonyms Trobicin, Espectinomicina, Togamycin

Physicochemical Properties

The physicochemical properties of this compound and its common salt forms are critical for its formulation, delivery, and pharmacokinetic profile. It is typically used clinically as the dihydrochloride (B599025) pentahydrate salt to improve solubility.

Table 2: Physicochemical Data for this compound and its Salts

PropertyValueFormReference
Molecular Weight 332.35 g/mol Base
495.3 g/mol Dihydrochloride Pentahydrate
430.43 g/mol Sulfate
Melting Point 184 to 194 °CNot Specified
pKa pKa1: 6.95, pKa2: 8.70Base
Water Solubility 99 - 100 mg/mLDihydrochloride Pentahydrate
logP -1.4Not Specified

Mechanism of Action

This compound is a bacteriostatic agent that selectively inhibits bacterial protein synthesis. Its action is highly specific to the prokaryotic ribosome, accounting for its selective toxicity against bacteria.

The primary site of action is the 30S ribosomal subunit. This compound binds to a specific site on the 16S rRNA (helix h34) within the head domain of the 30S subunit. This binding event does not cause misreading of the mRNA codon, a characteristic of many aminoglycoside antibiotics, but instead physically blocks the translocation step of elongation. By binding to this crucial region, this compound locks the head of the 30S subunit in a particular conformation, preventing the large-scale rotational movement required for the tRNA and mRNA to move from the A-site to the P-site. This steric blockade effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis and arresting bacterial growth.

Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 50S 50S Subunit 30S 30S Subunit Binding 30S->Binding This compound This compound This compound->Binding Block Binding->Block Binds to 16S rRNA (h34 in head domain) Inhibition Inhibition Block->Inhibition Sterically blocks 30S head swiveling Protein_Synthesis Protein Synthesis (Elongation) Protein_Synthesis->Inhibition Bacterial_Growth Bacterial Growth Arrested Inhibition->Bacterial_Growth

Caption: Mechanism of action of this compound on the bacterial ribosome.

Antibacterial Spectrum and Resistance

This compound exhibits activity primarily against Gram-negative bacteria. It is notably effective against most strains of Neisseria gonorrhoeae, including those that are resistant to penicillin. Its spectrum also includes E. coli, Klebsiella, Enterobacter, and Salmonella species, although resistance can develop. Pseudomonas aeruginosa is consistently resistant.

Bacterial resistance to this compound can arise through several mechanisms:

  • Target Site Modification : Mutations in the 16S rRNA gene or the gene encoding ribosomal protein S5 can alter the this compound binding site, reducing the drug's affinity.

  • Enzymatic Inactivation : A prevalent mechanism involves modification of the drug by aminoglycoside nucleotidyltransferases (ANTs), specifically enzymes from the ANT(9) family, which adenylate the drug, rendering it inactive.

  • Efflux Pumps : Active transport systems can pump the drug out of the bacterial cell, lowering its intracellular concentration to sub-inhibitory levels.

Resistance_Mechanisms cluster_mechanisms Resistance Pathways This compound This compound Target Ribosome (30S) This compound->Target Inhibits Resistance Bacterial Resistance Modification Target Site Modification (16S rRNA mutation) Modification->Resistance Prevents Binding Inactivation Enzymatic Inactivation (ANT enzymes) Inactivation->Resistance Modifies Drug Efflux Active Efflux Pumps Efflux->Resistance Reduces [Drug] Biosynthesis_Pathway cluster_actinamine Actinamine Synthesis cluster_actinospectose Actinospectose Synthesis Glucose Glucose Myo_Inositol Myo_Inositol Glucose->Myo_Inositol dTDP_Glucose dTDP_Glucose Glucose->dTDP_Glucose Intermediates_A Intermediates_A Myo_Inositol->Intermediates_A Actinamine_Core Actinamine_Core Intermediates_A->Actinamine_Core Condensation Condensation & Modification Actinamine_Core->Condensation Intermediates_B Intermediates_B dTDP_Glucose->Intermediates_B Actinospectose_Moiety Actinospectose_Moiety Intermediates_B->Actinospectose_Moiety Actinospectose_Moiety->Condensation This compound This compound Condensation->this compound MIC_Workflow Start Start Prep_Inoculum Prepare & Standardize Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prep_Inoculum Inoculate Inoculate Plate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Plate Prepare 2-fold Serial Dilutions of this compound in 96-well Plate Prep_Plate->Inoculate Incubate Incubate Plate (37°C, 16-24h) Inoculate->Incubate Read_Results Read Results Visually or with Plate Reader Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

References

Spectinomycin's Mode of Action: A Technical Guide to Its Interaction with the 30S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spectinomycin (B156147) is an aminocyclitol antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. This in-depth technical guide delineates the molecular mechanism of this compound's action, focusing on its interaction with the 30S subunit. It provides a comprehensive overview of the structural basis of this interaction, the resulting functional consequences for the ribosome, and the mechanisms by which bacteria develop resistance. This guide also includes detailed experimental protocols for studying the this compound-ribosome interaction and presents available quantitative data on its inhibitory effects.

Introduction

This compound is a bacteriostatic antibiotic that has been in clinical use for decades, primarily for the treatment of gonorrhea.[1] Its unique binding site and mechanism of action, distinct from many other ribosome-targeting antibiotics, make it a valuable tool for research and a potential scaffold for the development of new antibacterial agents.[2][3] this compound's primary target is the bacterial ribosome, where it selectively binds to the small (30S) subunit and interferes with the translocation step of protein synthesis.[4][5] This guide provides a detailed technical examination of this interaction.

Molecular Mechanism of Action

This compound exerts its inhibitory effect on protein synthesis through a specific and well-characterized interaction with the 30S ribosomal subunit.

Binding Site on the 30S Subunit

This compound binds to a single site on the 30S ribosomal subunit, located in the minor groove of helix 34 (h34) of the 16S rRNA. This binding pocket is situated at a critical juncture, near the neck that connects the head and the body of the 30S subunit. Structural studies, including X-ray crystallography and cryo-electron microscopy, have revealed the precise molecular interactions between this compound and the 16S rRNA. The antibiotic makes key hydrogen bond contacts with universally conserved nucleotides, including G1064 and C1192.

Inhibition of Translocation via Steric Hindrance

The binding of this compound to helix 34 has a profound impact on the conformational dynamics of the 30S subunit. During the elongation cycle of protein synthesis, the 30S subunit undergoes a series of large-scale conformational changes, including a swiveling motion of the head domain, which is essential for the translocation of mRNA and tRNAs through the ribosome.

This compound's binding at the neck of the 30S subunit physically obstructs this swiveling motion. By locking the head in a non-rotated conformation, this compound effectively acts as a steric wedge, preventing the ribosome from completing the translocation step. This steric block is the primary mechanism by which this compound inhibits protein synthesis.

Data Presentation

CompoundAssay TypeOrganism/SystemValueReference(s)
This compound In vitro translation inhibitionE. coli extractsMaximum inhibition of 70-80% at 3 µM
This compound Minimum Inhibitory Concentration (MIC)Escherichia coli31.2 µg/ml
This compound Minimum Inhibitory Concentration (MIC)Klebsiella spp.31.2 µg/ml
This compound Minimum Inhibitory Concentration (MIC)Enterobacter spp.31.2 µg/ml
Aminomethyl Spectinomycins (analogs) Ribosomal Inhibition (in vitro)Streptococcus pneumoniae, Haemophilus influenzae, etc.Comparable to this compound

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mode of action of this compound.

In Vitro Transcription/Translation Inhibition Assay

This assay is used to determine the concentration at which this compound inhibits protein synthesis in a cell-free system.

Principle: A DNA template encoding a reporter protein (e.g., luciferase) is transcribed and translated in a bacterial cell-free extract. The amount of synthesized protein is quantified by measuring the reporter's activity. The addition of this compound will inhibit translation, leading to a dose-dependent decrease in the reporter signal, from which an IC50 value can be determined.

Materials:

  • E. coli S30 cell-free extract

  • DNA template (e.g., plasmid encoding firefly luciferase under a bacterial promoter)

  • Amino acid mixture

  • ATP and GTP solution

  • This compound stock solution (in water or appropriate buffer)

  • Luciferase assay reagent

  • Luminometer

  • Nuclease-free water

Protocol:

  • Prepare a master mix containing the S30 extract, DNA template, amino acids, ATP, and GTP according to the manufacturer's instructions for the cell-free system.

  • Prepare a serial dilution of this compound in nuclease-free water.

  • In a 96-well plate, add a constant volume of the master mix to each well.

  • Add varying concentrations of this compound to the wells. Include a no-spectinomycin control and a no-template control.

  • Incubate the plate at 37°C for 1-2 hours.

  • Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

  • Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

X-ray Crystallography of the 30S-Spectinomycin Complex

This method provides high-resolution structural information on the binding of this compound to the 30S ribosomal subunit.

Principle: Crystals of the 30S ribosomal subunit are grown and then soaked with a solution containing this compound. The crystals are then exposed to an X-ray beam, and the resulting diffraction pattern is used to determine the three-dimensional structure of the complex.

Materials:

  • Purified 30S ribosomal subunits (from an organism such as Thermus thermophilus)

  • Crystallization buffer (e.g., containing 17% (v/v) 2-methyl-2,4-pentanediol (MPD), 15 mM magnesium acetate, 200 mM potassium acetate, 75 mM ammonium (B1175870) acetate, and 100 mM MES-KOH, pH 6.5)

  • This compound solution

  • Cryoprotectant solution

  • X-ray diffraction equipment (synchrotron source recommended)

Protocol:

  • Crystallization of 30S subunits:

    • Set up hanging or sitting drop vapor diffusion experiments by mixing the purified 30S subunits with the crystallization buffer.

    • Incubate at a constant temperature (e.g., 4°C) until crystals appear.

  • Soaking:

    • Prepare a solution of this compound in a cryoprotectant solution that is compatible with the crystallization buffer.

    • Carefully transfer the 30S crystals to the this compound-containing solution and incubate for a defined period (e.g., several hours to overnight) to allow the antibiotic to diffuse into the crystal and bind to the ribosomes.

  • Data Collection:

    • Flash-cool the soaked crystals in liquid nitrogen.

    • Mount the crystal on a goniometer and collect X-ray diffraction data.

  • Structure Determination:

    • Process the diffraction data and solve the structure using molecular replacement with a known 30S subunit structure as a model.

    • Build the this compound molecule into the resulting electron density map and refine the structure.

Cryo-Electron Microscopy (Cryo-EM) of the 70S-Spectinomycin Complex

Cryo-EM is a powerful technique to visualize the ribosome-spectinomycin complex in a near-native state.

Principle: A solution containing the ribosome-spectinomycin complex is rapidly frozen in a thin layer of vitreous (non-crystalline) ice. The frozen sample is then imaged in a transmission electron microscope, and thousands of individual particle images are computationally averaged to generate a high-resolution 3D reconstruction.

Materials:

  • Purified 70S ribosomes

  • This compound solution

  • Cryo-EM grids (e.g., graphene-coated gold grids)

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Transmission electron microscope equipped with a direct electron detector

Protocol:

  • Complex Formation:

    • Incubate purified 70S ribosomes with a saturating concentration of this compound (e.g., 200 µM) in an appropriate buffer.

  • Grid Preparation:

    • Apply a small volume (e.g., 3.5 µL) of the ribosome-spectinomycin complex to a freshly plasma-cleaned cryo-EM grid.

    • Blot the grid to remove excess liquid, leaving a thin film of the solution.

    • Plunge-freeze the grid in liquid ethane.

  • Data Collection:

    • Load the frozen grid into the cryo-electron microscope.

    • Collect a large dataset of images (micrographs) of the frozen-hydrated particles.

  • Image Processing and 3D Reconstruction:

    • Use specialized software (e.g., RELION) to pick individual ribosome particle images from the micrographs.

    • Align and classify the particle images.

    • Generate a 3D reconstruction of the ribosome-spectinomycin complex.

Toeprinting Assay

This biochemical assay can be used to map the precise location on an mRNA where this compound causes the ribosome to stall.

Principle: A ribosome is allowed to translate a specific mRNA template in a cell-free system. A radiolabeled DNA primer is then used to initiate reverse transcription from a point downstream of the ribosome binding site. When the reverse transcriptase encounters the stalled ribosome, it terminates, producing a cDNA product of a specific length. The size of this "toeprint" fragment reveals the exact nucleotide position of the ribosome's leading edge on the mRNA.

Materials:

  • Purified 30S and 50S ribosomal subunits

  • In vitro transcribed mRNA template with a known sequence

  • Initiator tRNA (fMet-tRNAfMet)

  • Translation initiation factors (IF1, IF2, IF3)

  • This compound

  • Radiolabeled DNA primer complementary to a sequence downstream of the start codon

  • Reverse transcriptase

  • dNTPs

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

Protocol:

  • Formation of the 30S Initiation Complex:

    • Incubate the mRNA template with 30S subunits, initiator tRNA, and initiation factors in a suitable buffer.

  • Formation of the 70S Ribosome and Stalling:

    • Add 50S subunits to form the 70S ribosome.

    • Add this compound to the reaction to induce stalling during the initial translocation events.

  • Primer Annealing and Extension:

    • Anneal the radiolabeled primer to the mRNA.

    • Initiate reverse transcription by adding reverse transcriptase and dNTPs.

  • Analysis of Toeprints:

    • Stop the reaction and purify the cDNA products.

    • Separate the cDNA products by denaturing PAGE.

    • Visualize the radiolabeled bands by autoradiography. The size of the prominent band will indicate the position of the stalled ribosome.

Visualizations

This compound's Mechanism of Action

Spectinomycin_Mechanism cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit 50S_Subunit 50S Subunit mRNA mRNA tRNA tRNA This compound This compound Binding_Site Binds to h34 of 16S rRNA This compound->Binding_Site Head_Swivel 30S Head Swiveling (Essential for Translocation) Binding_Site->Head_Swivel Sterically Blocks Translocation Translocation of mRNA and tRNA Head_Swivel->Translocation Inhibition Inhibition Protein_Synthesis Protein Synthesis Translocation->Protein_Synthesis

This compound's inhibitory pathway on protein synthesis.
Experimental Workflow for In Vitro Inhibition Assay

IVT_Workflow Start Start Prepare_MM Prepare Master Mix (S30, DNA, AAs, ATP/GTP) Start->Prepare_MM Serial_Dilution Prepare this compound Serial Dilutions Start->Serial_Dilution Incubate Incubate Reactions (37°C, 1-2h) Prepare_MM->Incubate Serial_Dilution->Incubate Measure_Luminescence Add Luciferase Reagent & Measure Luminescence Incubate->Measure_Luminescence Analyze Analyze Data (Plot Dose-Response Curve) Measure_Luminescence->Analyze IC50 Determine IC50 Analyze->IC50

Workflow for determining this compound's IC50.
Logical Relationship in this compound Resistance

Resistance_Mechanism This compound This compound Binding_Site 16S rRNA (h34) Binding Site This compound->Binding_Site Binds to Mutation Mutation in 16S rRNA (e.g., C1192U) Binding_Site->Mutation Altered by Reduced_Binding Reduced this compound Binding Affinity Mutation->Reduced_Binding Resistance This compound Resistance Reduced_Binding->Resistance

Mechanism of resistance to this compound via target modification.

Conclusion

This compound remains a significant tool for both clinical applications and fundamental research into the mechanisms of protein synthesis. Its well-defined mode of action, involving the steric hindrance of 30S ribosomal subunit head swiveling, provides a clear example of how small molecules can modulate the function of large macromolecular machines. The detailed experimental protocols and structural insights presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate this important antibiotic and to leverage its properties for the development of novel therapeutics. Further quantitative studies to determine the precise binding affinity and inhibition kinetics of this compound are warranted to provide a more complete understanding of its interaction with the ribosome.

References

Spectinomycin's Activity Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectinomycin (B156147), an aminocyclitol antibiotic derived from Streptomyces spectabilis, has a notable history in the treatment of bacterial infections, particularly those caused by Gram-negative organisms.[1] Its unique mechanism of action, targeting the bacterial ribosome to inhibit protein synthesis, distinguishes it from many other antibiotic classes.[2][3] This technical guide provides an in-depth analysis of this compound's spectrum of activity against Gram-negative bacteria, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular and procedural pathways.

Spectrum of Activity: Quantitative Analysis

This compound exhibits a targeted spectrum of activity primarily against Gram-negative bacteria. Its efficacy varies among different species, with notable activity against Neisseria gonorrhoeae. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a range of Gram-negative bacteria, providing a quantitative measure of its potency.

Table 1: this compound MIC Values for Various Gram-Negative Bacteria

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Neisseria gonorrhoeae41---[4]
336All susceptible--[5]
Escherichia coli-<64--
-Inhibitory at 31.2--
Klebsiella spp.-Inhibitory at 31.2--
Enterobacter spp.-Inhibitory at 31.2--
Haemophilus influenzae17All sensitive--
Acinetobacter spp.20All sensitive--
Pseudomonas aeruginosa-16 to >4096--
Proteus spp.-62.5 to >1000--
Serratia spp.-500 to 1000--
Citrobacter diversus----
Yersinia enterocolitica----

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Mechanism of Action

This compound exerts its bacteriostatic effect by binding to the 30S subunit of the bacterial ribosome, thereby interfering with protein synthesis. Specifically, it binds to helix 34 of the 16S rRNA within the head domain of the 30S subunit. This binding event physically obstructs the swiveling motion of the 30S head, a crucial conformational change required for the translocation of peptidyl-tRNA from the A-site to the P-site during the elongation phase of translation. By locking the ribosome in a specific conformation, this compound effectively halts the elongation of the polypeptide chain, leading to the cessation of bacterial growth.

cluster_ribosome Bacterial Ribosome (70S) cluster_30S 30S Subunit Components 30S_Subunit 30S Subunit 50S_Subunit 50S Subunit 16S_rRNA 16S rRNA (helix 34) Head_Domain Head Domain Translocation_Block Blocks Head Swiveling & Translocation Head_Domain->Translocation_Block Inhibits movement of This compound This compound This compound->16S_rRNA Binds to Protein_Synthesis_Elongation Protein Synthesis Elongation Bacterial_Growth_Inhibition Bacterial Growth Inhibition (Bacteriostatic) Protein_Synthesis_Elongation->Bacterial_Growth_Inhibition Leads to Translocation_Block->Protein_Synthesis_Elongation Halts cluster_resistance Resistance Mechanisms Spectinomycin_Action This compound inhibits protein synthesis Target_Modification Target Site Modification (16S rRNA mutation) Spectinomycin_Action->Target_Modification Prevents binding Enzymatic_Inactivation Enzymatic Inactivation (e.g., by AAD enzymes) Spectinomycin_Action->Enzymatic_Inactivation Inactivates drug Efflux Active Efflux Spectinomycin_Action->Efflux Removes drug Reduced_Efficacy Reduced or No Inhibition of Bacterial Growth Target_Modification->Reduced_Efficacy Enzymatic_Inactivation->Reduced_Efficacy Efflux->Reduced_Efficacy Start Start: Isolate Bacterial Colony Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum_Prep Method_Choice Choose Method Inoculum_Prep->Method_Choice Broth_Dilution Broth Microdilution Method_Choice->Broth_Dilution Broth Agar_Dilution Agar Dilution Method_Choice->Agar_Dilution Agar Serial_Dilution Prepare Serial Dilutions of this compound in Broth Broth_Dilution->Serial_Dilution Antibiotic_Agar Prepare Agar Plates with Varying this compound Conc. Agar_Dilution->Antibiotic_Agar Inoculate_Plates Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plates Incubation Incubate at 35°C for 16-20 hours Inoculate_Plates->Incubation Spot_Inoculate Spot Inoculate Agar Plates Antibiotic_Agar->Spot_Inoculate Spot_Inoculate->Incubation Read_MIC Read MIC: Lowest concentration with no visible growth Incubation->Read_MIC

References

The Core Function of the Spectinomycin Resistance Gene aadA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence and spread of antibiotic resistance represent a significant threat to global public health. The aadA gene is a key player in bacterial resistance to aminoglycoside antibiotics, specifically spectinomycin (B156147) and streptomycin (B1217042). This technical guide provides an in-depth analysis of the aadA gene, detailing its molecular function, the biochemical mechanisms of resistance it confers, and its prevalence within mobile genetic elements that facilitate its dissemination. This document also outlines common experimental protocols for the characterization of aadA and presents quantitative data to inform research and development efforts aimed at combating aminoglycoside resistance.

Introduction to the aadA Gene

The aadA gene encodes an enzyme known as aminoglycoside adenylyltransferase (ANT), also referred to as aminoglycoside nucleotidyltransferase.[1][2] Specifically, the AadA protein is a dual-specificity enzyme, an aminoglycoside (3'')(9) adenylyltransferase, that confers resistance to both this compound and streptomycin.[1][3][4] This resistance is achieved through the enzymatic modification of these antibiotics, rendering them unable to bind to their ribosomal targets and inhibit protein synthesis.[1][5] The aadA gene is frequently located on mobile genetic elements such as plasmids, transposons, and most notably, as a gene cassette within class 1 integrons, which are significant contributors to the spread of multidrug resistance in Gram-negative bacteria.[3][6][7][8][9]

Molecular Mechanism of AadA-Mediated Resistance

The AadA enzyme catalyzes the Mg²⁺-dependent transfer of an adenylyl group (AMP) from an ATP molecule to a specific hydroxyl group on the aminoglycoside substrate.[1][5] This covalent modification, known as O-adenylation, sterically hinders the antibiotic from binding to its target site on the 30S ribosomal subunit.[5][10]

  • For streptomycin , the adenylation occurs at the 3"-hydroxyl group of the N-methyl-L-glucosamine ring.[1][4]

  • For this compound , a structurally distinct aminocyclitol antibiotic, the adenylation takes place at the 9-hydroxyl group of the actinamine ring.[1][4]

The binding of ATP and magnesium ions induces a conformational change in the AadA enzyme, creating a binding pocket for the aminoglycoside substrate.[1][11] The reaction proceeds via a two-metal-ion catalytic mechanism, a common feature among nucleotidyltransferases.[5][12]

Enzymatic Reaction

The general reaction catalyzed by the AadA enzyme can be summarized as follows:

Antibiotic + ATP --(AadA, Mg²⁺)--> Adenylylated Antibiotic + Pyrophosphate

Figure 1: Biochemical reaction catalyzed by the AadA enzyme.

Quantitative Data on AadA Function

The presence of the aadA gene significantly increases the minimum inhibitory concentrations (MICs) of this compound and streptomycin for a given bacterium. The efficiency of the AadA enzyme can also be described by standard enzyme kinetic parameters.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes representative MIC values for E. coli strains with and without the aadA gene, demonstrating the high level of resistance conferred.

AntibioticE. coli without aadA (µg/mL)E. coli with aadA (µg/mL)Fold Increase
This compound4>512>128
Streptomycin2256128

Data compiled from a study on a novel aadA variant.[4]

In another study involving Enterococcus faecalis, the introduction of a plasmid carrying the aadA gene resulted in this compound and streptomycin MICs of 4,000 µg/mL and 2,000 µg/mL, respectively, for the transconjugants.[13]

Enzyme Kinetics

The AadA enzyme from Pseudomonas aeruginosa (AadA6) has been shown to follow Michaelis-Menten kinetics, with a requirement of at least 5 mM MgCl₂ for normal activity.[14] At lower magnesium concentrations (1 mM), streptomycin exhibited strong substrate inhibition.[14] While specific Km and kcat values are highly dependent on the specific AadA variant and experimental conditions, a continuous spectrophotometric assay has been developed for studying the kinetics of adenylation enzymes, which can be adapted for AadA.[15]

Genetic Context and Dissemination

The aadA genes are most commonly found as mobile gene cassettes within class 1 integrons.[6][7][8][9] These genetic platforms can capture and express resistance genes, facilitating their spread among different bacterial species. The typical structure of a class 1 integron includes an integrase gene (intI1), an attachment site (attI1), a promoter region, and a conserved 3' segment. The aadA gene cassette, along with other resistance cassettes, can be inserted at the attI1 site.

Figure 2: Typical structure of a class 1 integron carrying the aadA gene cassette.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of the aadA gene and its protein product.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To quantify the level of resistance to this compound and streptomycin conferred by the aadA gene.

Method: Broth microdilution is a standard method.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland) is prepared from a fresh culture.

  • Antibiotic Dilution Series: A two-fold serial dilution of this compound and streptomycin is prepared in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[4]

Cloning and Expression of the aadA Gene

Objective: To isolate the aadA gene and express the AadA protein for further characterization.

Method: Standard molecular cloning techniques are employed.

  • PCR Amplification: The aadA gene is amplified from the genomic or plasmid DNA of a resistant bacterial strain using specific primers.[13][16]

  • Vector Ligation: The purified PCR product is ligated into an appropriate expression vector (e.g., pGEM-T, pET series).[4][16]

  • Transformation: The recombinant plasmid is transformed into a suitable E. coli expression host strain (e.g., DH5α, BL21(DE3)).[13][16]

  • Selection of Transformants: Transformed cells are selected on agar (B569324) plates containing an appropriate antibiotic for plasmid selection and this compound/streptomycin to confirm the functionality of the cloned aadA gene.

  • Protein Expression and Purification: Expression of the AadA protein is induced (e.g., with IPTG for pET vectors), and the protein is purified using standard chromatography techniques (e.g., affinity chromatography if a tag is used).

Figure 3: Experimental workflow for cloning and expressing the AadA protein.

In Vitro Enzyme Assay

Objective: To measure the adenyltransferase activity of the purified AadA protein.

Method: A continuous spectrophotometric assay can be employed.

  • Reaction Mixture: A reaction mixture is prepared containing a buffer, MgCl₂, ATP, the purified AadA enzyme, and the aminoglycoside substrate (this compound or streptomycin).

  • Coupling Enzymes: The production of pyrophosphate (PPi) from the adenylation reaction is coupled to the oxidation of NADH via a series of enzymatic reactions (pyrophosphatase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase).

  • Spectrophotometric Monitoring: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time.

  • Kinetic Parameter Calculation: Initial reaction velocities are determined at various substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.[15]

Conclusion and Future Directions

The aadA gene is a clinically significant and widespread determinant of resistance to this compound and streptomycin. Its association with mobile genetic elements, particularly class 1 integrons, underscores its role in the rapid dissemination of antibiotic resistance. A thorough understanding of the molecular function of the AadA enzyme, its kinetic properties, and its genetic context is crucial for the development of novel strategies to overcome aminoglycoside resistance. Future research should focus on the development of AadA inhibitors, the surveillance of novel aadA variants, and the investigation of the fitness costs and stability of aadA-carrying mobile elements in various bacterial hosts. This knowledge will be instrumental in guiding the development of new therapeutics and diagnostic tools to combat the growing threat of antibiotic-resistant infections.

References

An In-depth Technical Guide to the Spectinomycin Biosynthesis Pathway in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Spectinomycin (B156147) is a clinically significant aminocyclitol antibiotic produced by the Gram-positive soil bacterium, Streptomyces spectabilis.[1] It is primarily used to treat gonococcal infections.[1] this compound is structurally distinct from aminoglycosides and functions by inhibiting bacterial protein synthesis through its interaction with the 30S ribosomal subunit.[2][3] The molecule's unique tricyclic structure, featuring a central dioxane bridge, has made its biosynthesis a subject of considerable scientific interest.[1][4] Understanding this complex pathway is paramount for metabolic engineering efforts aimed at improving antibiotic yields and for the bioengineering of novel, more potent derivatives.

This guide provides a comprehensive technical overview of the this compound biosynthesis pathway, detailing the genetic framework, enzymatic reactions, and key intermediates. It summarizes the current knowledge, presents available data in a structured format, outlines critical experimental methodologies, and visualizes the core processes to support advanced research and development.

The this compound Biosynthetic Gene Cluster (spc)

The complete genetic blueprint for this compound production is encoded within a dedicated ~17 kb biosynthetic gene cluster (BGC), often referred to as the spc or spe cluster.[2][5] In Streptomyces spectabilis, this cluster has been fully sequenced (GenBank accession number EU255259) and is understood to contain approximately 16 open reading frames (ORFs).[1][2][6][7] These genes encode the enzymes for precursor synthesis, assembly, and modification, in addition to proteins responsible for regulation and self-resistance.[2]

Data Presentation: Gene Functions

The following table summarizes the identified genes within the spc cluster and their proposed functions based on sequence analysis and experimental characterization.

GeneProposed FunctionReference(s)
spcAmyo-inositol synthase; involved in the first step of actinamine biosynthesis from glucose.[2][8][9]
spcBmyo-inositol dehydrogenase; catalyzes an oxidation step in the actinamine pathway and may have a dual role.[1][2][8][9]
spcS2Aminotransferase; involved in introducing an amino group in the actinamine pathway, also suggested to have a dual role.[1][2][8][9]
spcMN-methyltransferase; responsible for the N-methylation of the 2-epi-streptamine intermediate to form actinamine. Also confers self-resistance.[1][3][6][7][10]
spcDdTDP-glucose synthase; involved in the synthesis of the actinospectose precursor.[1]
spcEPutative dTDP-glucose 4,6-dehydratase; participates in the modification of the dTDP-glucose intermediate.[1]
spcS1Putative transaminase; involved in the formation of an amino sugar intermediate for the actinospectose moiety.[1]
spcGPutative glycosyltransferase; likely catalyzes the condensation of the actinamine and actinospectose moieties.[1]
speYTwitch radical S-adenosyl-L-methionine (SAM) dehydrogenase; catalyzes the C2' alcohol dehydrogenation critical for dioxane bridge formation.[1][4][7][11]
spcNAminoglycoside phosphotransferase; a resistance determinant identified in S. flavopersicus.[12][13]
spcRRegulatory protein; a putative regulator of the gene cluster identified in S. flavopersicus.[12][13]

The Biosynthetic Pathway

The biosynthesis of this compound is a convergent process, proceeding through two primary branches that synthesize the actinamine core and the actinospectose sugar moiety.[1] These two precursors are then coupled and undergo final modifications to yield the mature antibiotic.

Branch 1: Biosynthesis of the Actinamine Moiety

The actinamine core is derived from D-glucose via a myo-inositol intermediate.[1][14] The initial steps involve the conversion of glucose-6-phosphate to myo-inositol-1-phosphate, which is subsequently dephosphorylated. A series of oxidation, transamination, and methylation reactions, catalyzed by enzymes including SpcB, SpcS2, and SpcM, ultimately produce actinamine.[1][2] Experimental evidence shows that the genes spcA, spcB, and spcS2 are sufficient for the biosynthesis of the intermediate streptamine.[2][8][9]

Actinamine_Biosynthesis Actinamine Moiety Biosynthesis Pathway D_Glucose D-Glucose myo_Inositol myo-Inositol D_Glucose->myo_Inositol SpcA Intermediate1 Oxidized/ Aminated Intermediates myo_Inositol->Intermediate1 SpcB, SpcS2 epi_Streptamine 2-epi-Streptamine Intermediate1->epi_Streptamine SpcB, SpcS2 (dual role) Actinamine Actinamine epi_Streptamine->Actinamine SpcM (N-methylation)

Diagram 1: The biosynthetic pathway leading to the actinamine core.
Branch 2: Biosynthesis of the Actinospectose Moiety (Proposed)

The actinospectose sugar component also originates from a glucose precursor, specifically dTDP-glucose.[1] The enzyme SpcD functions as a dTDP-glucose synthase.[1] It is proposed that SpcE, a putative dTDP-glucose 4,6-dehydratase, and SpcS1, a putative transaminase, are involved in generating a TDP-4-amino-4,6-dideoxy-D-glucose intermediate, which serves as the activated precursor for the final assembly.[1][11]

Actinospectose_Biosynthesis Proposed Actinospectose Moiety Biosynthesis Glucose_1P Glucose-1-Phosphate dTDP_Glucose dTDP-Glucose Glucose_1P->dTDP_Glucose SpcD Intermediate1 dTDP-4-keto- 6-deoxy-D-glucose dTDP_Glucose->Intermediate1 SpcE Actinospectose_Precursor Activated Actinospectose Precursor (TDP-4-amino-4,6- dideoxy-D-glucose) Intermediate1->Actinospectose_Precursor SpcS1

Diagram 2: The proposed pathway for the synthesis of the actinospectose precursor.
Final Assembly and Dioxane Ring Formation

The final steps of this compound biosynthesis involve the condensation of the actinamine and actinospectose precursors, a reaction believed to be catalyzed by the glycosyltransferase SpcG.[1] The most chemically intriguing step is the formation of the central dioxane bridge. This transformation is facilitated by SpeY, a twitch radical SAM enzyme.[4][11] SpeY catalyzes the dehydrogenation of the C2' alcohol of a tetrahydrothis compound (B1204180) intermediate, which then enables an intramolecular hemiacetal formation to create the stable, bridged tricyclic structure of this compound.[1][4]

Final_Assembly Final Assembly and Dioxane Bridge Formation cluster_precursors Actinamine Actinamine Tetrahydrothis compound Tetrahydrothis compound Intermediate Actinamine->Tetrahydrothis compound SpcG (Glycosylation) Actinospectose_Precursor Activated Actinospectose Precursor Actinospectose_Precursor->Tetrahydrothis compound SpcG (Glycosylation) Dihydrothis compound Dihydrothis compound Tetrahydrothis compound->Dihydrothis compound SpeY (Radical SAM Dehydrogenation) This compound This compound Dihydrothis compound->this compound Intramolecular Hemiacetal Formation

Diagram 3: Condensation of precursors and the key dioxane ring formation step.

Regulation and Self-Resistance

To avoid suicide, antibiotic-producing organisms evolve sophisticated self-resistance mechanisms. In the this compound pathway, the N-methyltransferase SpcM serves a dual function. In addition to its catalytic role in actinamine biosynthesis, heterologous expression of spcM in E. coli and S. lividans has been shown to enhance resistance to this compound, indicating its role in self-protection.[3][6][7][15] In other this compound-producing strains, such as Streptomyces flavopersicus, a dedicated resistance determinant, spcN, has been identified.[12][13] This gene encodes an aminoglycoside phosphotransferase that inactivates the antibiotic through phosphorylation.[12][13]

Experimental Protocols

Elucidating the this compound pathway has relied on a combination of genetic and biochemical techniques. The following sections detail the methodologies for two key experimental approaches.

Protocol: Heterologous Expression of the spc Gene Cluster

This method involves transferring the entire BGC into a clean, well-characterized host strain to study this compound production in a controlled genetic background. Streptomyces venezuelae YJ003, which does not produce aminoglycosides, has been successfully used for this purpose.[8][9]

Methodology:

  • Cosmid Library Construction: Construct a cosmid library from the genomic DNA of Streptomyces spectabilis ATCC 27741.

  • Cluster Identification: Screen the library using probes designed from known this compound resistance or biosynthesis genes to identify cosmids containing the spc cluster (e.g., cosmid pSPC8).[8]

  • Host Strain Preparation: Prepare protoplasts of the heterologous host, S. venezuelae YJ003.

  • Transformation: Introduce the identified cosmid (pSPC8) into S. venezuelae protoplasts via PEG-mediated transformation.

  • Selection and Cultivation: Select for transformants using an appropriate antibiotic marker. Cultivate the successful recombinant strains in a suitable production medium (e.g., R2YE).

  • Extraction and Analysis: After a 5-7 day incubation period, extract the culture broth with a solvent like ethyl acetate. Analyze the extract for the presence of this compound using High-Performance Liquid Chromatography (HPLC) and confirm its identity and mass using Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Heterologous_Expression_Workflow Workflow for Heterologous Expression Isolate_gDNA Isolate gDNA from S. spectabilis Create_Cosmid Create Cosmid Library Isolate_gDNA->Create_Cosmid Screen_Library Screen Library & Identify 'spc' Cosmid Create_Cosmid->Screen_Library Transform_Host Transform Host (S. venezuelae) Screen_Library->Transform_Host Ferment Fermentation & Production Transform_Host->Ferment Analyze Extraction & Analysis (HPLC, LC-MS) Ferment->Analyze

References

Structural Analysis of Spectinomycin Binding to Ribosomal RNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spectinomycin (B156147) is an aminocyclitol antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. Its unique binding site and mechanism of action make it a subject of ongoing research for the development of novel antimicrobial agents. This technical guide provides an in-depth analysis of the structural basis of this compound's interaction with ribosomal RNA (rRNA). It consolidates quantitative binding data, details key experimental methodologies, and visualizes the molecular interactions and experimental workflows.

Introduction

This compound exerts its bacteriostatic effect by interfering with the translocation step of protein synthesis.[1][2] It binds to a specific site on the 16S rRNA within the small ribosomal subunit (30S), thereby sterically hindering the conformational changes required for the movement of mRNA and tRNA through the ribosome.[3] Understanding the precise molecular interactions between this compound and its rRNA target is crucial for elucidating its mechanism of action and for the structure-based design of new antibiotics that can overcome existing resistance mechanisms.

This compound Binding Site and Molecular Interactions

Structural studies, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), have revealed a single, well-defined binding site for this compound on the 30S ribosomal subunit.[3] This site is located in the minor groove of helix 34 (h34) of the 16S rRNA, near the head domain of the 30S subunit.[3]

The this compound molecule makes specific hydrogen bond contacts with a conserved set of nucleotides within h34. These key interactions involve:

  • G1064

  • C1066

  • G1068

  • C1192

  • G1193

These interactions effectively lock the head of the 30S subunit in a specific conformation, preventing the swiveling motion necessary for the translocation of the peptidyl-tRNA from the A-site to the P-site.

Quantitative Analysis of this compound-rRNA Binding

The affinity of this compound for its ribosomal target is a key determinant of its inhibitory activity. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of an antibiotic in vitro.

Parameter Value Assay Condition Organism/System Reference
IC50 0.4 µg/mLIn vitro protein synthesisMycobacterium smegmatis ribosomes
Ribosomal IC50 0.36 µg/mLCell-free translation assayM. smegmatis ribosomes
MIC 5 µg/mLMinimal Inhibitory ConcentrationEscherichia coli (wild-type)
MIC > 80 µg/mLMinimal Inhibitory ConcentrationEscherichia coli (C1192U mutation)

Note: Dissociation constants (Kd) and inhibition constants (Ki) for this compound binding to the ribosome are not consistently reported in the reviewed literature. The available data primarily focuses on IC50 and Minimum Inhibitory Concentration (MIC) values.

Key Experimental Methodologies

The structural and functional understanding of this compound's interaction with rRNA has been elucidated through several key experimental techniques.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the antibiotic-ribosome complex.

Representative Protocol for Crystallization of the this compound-Ribosome Complex:

  • Preparation of Ribosomal Subunits: 70S ribosomes are purified from bacterial cultures (e.g., Thermus thermophilus or Escherichia coli).

  • Formation of the Complex: Purified 70S ribosomes are incubated with mRNA and tRNA analogs to form functional complexes. This compound is then added to this mixture at a concentration sufficient for binding (e.g., 250 µM).

  • Crystallization: The this compound-ribosome complex is crystallized using vapor diffusion in sitting drops. Crystallization buffers typically contain polyethylene (B3416737) glycol (PEG), salts, and other additives to promote crystal growth.

  • Data Collection and Structure Determination: Crystals are cryo-protected and diffraction data are collected at a synchrotron source. The resulting electron density maps are used to build and refine the atomic model of the complex.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for determining the structure of large macromolecular assemblies like the ribosome in a near-native state.

Representative Protocol for Cryo-EM of the this compound-30S Subunit Complex:

  • Sample Preparation: Purified 30S ribosomal subunits are incubated with a molar excess of this compound.

  • Grid Preparation and Vitrification: A small volume of the complex solution is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane (B1197151) to vitrify the sample.

  • Data Acquisition: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector to collect a large dataset of particle images.

  • Image Processing and 3D Reconstruction: The collected images are processed to correct for motion and aberrations. Individual particle images are then classified, aligned, and averaged to generate a high-resolution 3D reconstruction of the this compound-bound 30S subunit.

Chemical Footprinting (DMS)

Chemical footprinting with dimethyl sulfate (B86663) (DMS) is used to identify the specific rRNA nucleotides that are protected from chemical modification upon this compound binding.

Representative Protocol for DMS Footprinting of this compound on 16S rRNA:

  • RNA or Ribosome Preparation: Purified 16S rRNA or 30S ribosomal subunits are prepared and folded into their native conformation.

  • This compound Binding: The RNA or ribosomes are incubated with or without this compound.

  • DMS Modification: A low concentration of DMS is added to the reaction to modify accessible adenine (B156593) (N1) and cytosine (N3) residues. The reaction is quenched after a short incubation period.

  • Primer Extension Analysis: The modified RNA is purified, and a radiolabeled or fluorescently labeled DNA primer is annealed to a downstream sequence. Reverse transcriptase is used to synthesize cDNA, which terminates at the modified nucleotide positions.

  • Gel Electrophoresis and Analysis: The cDNA products are resolved on a denaturing polyacrylamide gel. A decrease in the intensity of a band in the this compound-treated sample compared to the control indicates protection of that nucleotide by the antibiotic.

In Vitro Transcription-Translation (IVTT) Inhibition Assay

IVTT assays are used to quantify the inhibitory effect of this compound on protein synthesis in a cell-free system.

Representative Protocol for IVTT Inhibition Assay:

  • Assay Setup: A coupled transcription-translation system (e.g., E. coli S30 extract) is prepared with a DNA template encoding a reporter protein (e.g., luciferase).

  • Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixtures. A no-antibiotic control is included.

  • Incubation: The reactions are incubated at 37°C to allow for transcription and translation to occur.

  • Detection: The amount of synthesized reporter protein is quantified. For luciferase, this is done by adding the substrate and measuring the resulting luminescence.

  • IC50 Determination: The percentage of inhibition is plotted against the this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Visualizations

This compound Binding and Mechanism of Action

Spectinomycin_Binding cluster_ribosome Bacterial Ribosome (70S) cluster_30S 30S Subunit Components cluster_process Protein Synthesis 30S_Subunit 30S Subunit Translocation_Complex Translocation_Complex 50S_Subunit 50S Subunit 16S_rRNA 16S rRNA 16S_rRNA->30S_Subunit h34 Helix 34 (h34) h34->16S_rRNA Translocation Translocation h34->Translocation Inhibits 30S head swiveling This compound This compound This compound->h34 Binds to minor groove Initiation Initiation Elongation Elongation Initiation->Elongation Elongation->Translocation Termination Termination Translocation->Termination IVTT_Workflow Start Start Prepare_IVTT_System Prepare In Vitro Transcription-Translation System Start->Prepare_IVTT_System Add_Template Add Reporter Gene DNA Template (e.g., Luciferase) Prepare_IVTT_System->Add_Template Prepare_this compound Prepare Serial Dilutions of this compound Add_Template->Prepare_this compound Add_this compound Add this compound to Reaction Mixtures Prepare_this compound->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Measure_Signal Measure Reporter Signal (e.g., Luminescence) Incubate->Measure_Signal Analyze_Data Analyze Data and Plot Dose-Response Curve Measure_Signal->Analyze_Data Determine_IC50 Determine IC50 Value Analyze_Data->Determine_IC50 End End Determine_IC50->End Structural_Analysis_Logic Hypothesis Hypothesis: This compound binds to a specific site on the 30S rRNA Crystallography X-ray Crystallography Hypothesis->Crystallography CryoEM Cryo-Electron Microscopy Hypothesis->CryoEM Footprinting Chemical Footprinting (DMS) Hypothesis->Footprinting Structure High-Resolution 3D Structure of this compound-Ribosome Complex Crystallography->Structure CryoEM->Structure Binding_Site Identification of Specific Nucleotide Interactions Footprinting->Binding_Site Structure->Binding_Site Mechanism Elucidation of the Mechanism of Action Binding_Site->Mechanism

References

Spectinomycin Hydrochloride vs. Spectinomycin Sulfate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spectinomycin (B156147) is an aminocyclitol antibiotic derived from Streptomyces spectabilis. It is a bacteriostatic agent that inhibits bacterial protein synthesis, making it a valuable tool in molecular biology, cell culture, and microbiology research.[1][2][3] Primarily used as a selection agent for cells transformed with resistance genes (like aadA), its efficacy is critical for the successful isolation and maintenance of genetically modified organisms.[1][4] this compound is commercially available in two common salt forms: hydrochloride and sulfate (B86663). For the researcher, scientist, or drug development professional, understanding the nuances between these two forms is essential for experimental design, reproducibility, and the accurate interpretation of results. This guide provides an in-depth technical comparison of this compound hydrochloride and this compound sulfate, covering their chemical properties, solubility, stability, and practical applications in a research context.

Chemical and Physical Properties

The primary difference between the two forms lies in the counter-ion (hydrochloride or sulfate) used to create a stable, water-soluble salt of the active this compound base. This results in different molecular weights and formulas, which is a critical consideration for preparing solutions of a specific molarity. Both salts typically appear as a white to off-white or pale-buff crystalline powder.

Table 1: Comparison of Chemical and Physical Properties

PropertyThis compound HydrochlorideThis compound Sulfate
Molecular Formula C₁₄H₂₄N₂O₇ · 2HCl · 5H₂O (Pentahydrate)C₁₄H₂₄N₂O₇ · H₂SO₄ (Anhydrous) or with 4H₂O (Tetrahydrate)
Molecular Weight 495.4 g/mol (Pentahydrate)430.43 g/mol (Anhydrous) / 502.49 g/mol (Tetrahydrate)
Appearance White or off-white crystalline powderWhite or almost white powder
Storage (Powder) 2-8°C2-8°C

Solubility and Solution Properties

Both this compound hydrochloride and sulfate are favored in research for their high solubility in water, which simplifies the preparation of sterile stock solutions. While both are "freely soluble," slight differences in pH and stability may influence the choice for a specific application. Aqueous solutions of both salts are acidic.

Table 2: Comparison of Solubility and Solution Characteristics

PropertyThis compound HydrochlorideThis compound Sulfate
Solubility in Water 50 mg/mL; 100 mg/mLFreely soluble
Solubility in Other Solvents Soluble in DMSO (~11 mg/mL); Sparingly soluble in ethanol (B145695) (~0.3 mg/mL)Insoluble in ethanol
pH of Aqueous Solution 3.8 - 5.63.8 - 5.6
Stock Solution Storage -20°C for up to 1 year-20°C (long-term); 2-8°C (short-term, several weeks)
Sterilization Method Filtration through a 0.22 µm filterFiltration through a 0.22 µm filter

Mechanism of Action

This compound inhibits protein synthesis in prokaryotes. Its mechanism is distinct from many other ribosome-targeting antibiotics. It binds specifically to the 30S ribosomal subunit, interfering with the translocation of peptidyl-tRNA from the A-site to the P-site. This action is mediated by an interaction with helix 34 of the 16S rRNA, which limits the rotational dynamics of the 30S subunit's head domain, a movement essential for elongation factor G (EF-G) mediated translocation. This process effectively freezes the ribosome, halting protein synthesis and thereby inhibiting bacterial growth. Because it inhibits growth without outright killing the cells, it is considered a bacteriostatic agent.

G cluster_ribosome Bacterial 70S Ribosome sub_50S 50S Subunit sub_30S 30S Subunit tRNA_P tRNA (P-site) mRNA mRNA mRNA->sub_30S Binds tRNA_A Peptidyl-tRNA (A-site) tRNA_A->sub_30S Occupies A-site tRNA_A->tRNA_P EFG Elongation Factor G (EF-G) EFG->sub_30S Binds to facilitate translocation Inhibition Translocation Blocked EFG->Inhibition Action Prevented This compound This compound This compound->sub_30S Binds to 16S rRNA in 30S subunit This compound->Inhibition ProteinSynth Protein Synthesis Inhibited Inhibition->ProteinSynth

Mechanism of action of this compound in inhibiting bacterial protein synthesis.

Comparative Analysis for Research Applications

In practice, both this compound hydrochloride and this compound sulfate are used interchangeably in most research applications, particularly as selection agents in bacterial culture. The choice between them often comes down to historical precedent within a lab, availability from suppliers, or cost.

  • Molar Calculations: The most significant practical difference is the molecular weight. Researchers preparing solutions based on molarity must use the correct molecular weight for the specific salt form and its hydration state (e.g., pentahydrate for the hydrochloride form). Failure to do so will result in stock solutions of incorrect concentration.

  • Potency: Potency is typically reported in µg of active this compound base per mg of the salt powder. This value should be consulted from the manufacturer's Certificate of Analysis to prepare solutions with precise activity levels. For example, one this compound hydrochloride product specifies a potency of ≥603 µg/mg.

  • Stability and pH: While both forms are stable when stored correctly as powder and as frozen stock solutions, their stability in liquid culture media at 37°C can be a factor in long-term experiments. The slightly acidic pH of both salt solutions (pH 3.8-5.6) is generally well-buffered by standard culture media and is unlikely to affect most experimental outcomes.

  • Pharmacokinetics: A study in pigs comparing the two salt forms administered via intramuscular injection found comparable pharmacokinetic results, suggesting that in vivo, the salt form does not significantly alter the bioavailability of the active this compound base.

Ultimately, for most in vitro applications like plasmid selection, the key is consistency. Using the same salt form throughout a series of experiments is more important than the choice between hydrochloride and sulfate.

Experimental Workflow: MIC Determination

A common application for antibiotics in research is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The workflow for a broth microdilution MIC assay is standardized.

G prep_stock 1. Prepare this compound Stock Solution serial_dilute 3. Perform 2-fold Serial Dilution of this compound in 96-well plate prep_stock->serial_dilute prep_inoculum 2. Prepare Bacterial Inoculum (e.g., 0.5 McFarland) inoculate 4. Inoculate wells with standardized bacterial suspension prep_inoculum->inoculate serial_dilute->inoculate controls 5. Prepare Controls (Growth & Sterility) inoculate->controls incubate 6. Incubate Plate (e.g., 18-24h at 37°C) controls->incubate read_results 7. Read Results (Visual Inspection or OD600) incubate->read_results determine_mic 8. Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Workflow for a broth microdilution Minimum Inhibitory Concentration (MIC) assay.

Experimental Protocol: Preparation of this compound Stock Solution and MIC Assay

This protocol provides a method for preparing a sterile stock solution of this compound sulfate and using it to determine the MIC for a bacterial strain such as E. coli. The same steps can be followed for this compound hydrochloride, ensuring the molecular weight is adjusted accordingly.

A. Materials

  • This compound sulfate powder (or hydrochloride)

  • Sterile, nuclease-free water

  • Analytical balance and sterile weigh boats

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile 0.22 µm syringe filters and syringes

  • Sterile microcentrifuge tubes

  • 96-well flat-bottom microtiter plates

  • Bacterial strain (e.g., E. coli)

  • Growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB)

  • Spectrophotometer

B. Protocol: Preparation of 50 mg/mL this compound Stock Solution

  • In a sterile environment (e.g., a laminar flow hood), weigh 0.5 g of this compound sulfate powder and transfer it to a sterile 15 mL conical tube.

  • Add sterile water to a final volume of 10 mL to achieve a concentration of 50 mg/mL.

  • Vortex thoroughly until the powder is completely dissolved.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the solution into a new sterile 15 mL conical tube.

  • Aliquot the sterile stock solution into smaller, working volumes (e.g., 1 mL) in sterile microcentrifuge tubes.

  • Label aliquots with the name, concentration, and date. Store at -20°C for long-term use (up to 1 year).

C. Protocol: Broth Microdilution MIC Assay

  • Prepare Bacterial Inoculum:

    • From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Prepare Antibiotic Dilutions in 96-Well Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a microtiter plate row.

    • Prepare a starting dilution of your this compound stock solution. For a final top concentration of 64 µg/mL, dilute the 50 mg/mL stock to 128 µg/mL.

    • Add 200 µL of the 128 µg/mL this compound solution to well 1.

    • Transfer 100 µL from well 1 to well 2. Mix by pipetting up and down. This creates a 2-fold serial dilution.

    • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria, only medium).

  • Inoculate the Plate:

    • Add 100 µL of the prepared bacterial inoculum (from step C1) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well is now 200 µL. The antibiotic concentrations are now halved (ranging from 64 µg/mL down to 0.125 µg/mL). The final bacterial concentration is ~5 x 10⁵ CFU/mL.

  • Incubation and Reading:

    • Cover the plate and incubate at 37°C for 18-24 hours.

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear), as compared to the turbid growth control in well 11. The sterility control in well 12 should remain clear.

Conclusion

Both this compound hydrochloride and this compound sulfate are highly effective and reliable for research applications, most notably as selective agents in microbiology and molecular biology. The primary distinction between them is the salt-forming counter-ion, which affects the molecular weight—a critical factor for accurate molar calculations. For most in vitro purposes, the choice between the two is a matter of laboratory preference, availability, and ensuring consistency within an experimental series. By understanding the properties outlined in this guide, researchers can confidently select and utilize the appropriate this compound salt, ensuring precision and reproducibility in their work.

References

Methodological & Application

Application Notes and Protocols for Spectinomycin Working Concentration in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal working concentration of spectinomycin (B156147) for the selection of Escherichia coli (E. coli) in various molecular biology applications. Detailed protocols for stock solution preparation, determination of Minimum Inhibitory Concentration (MIC), and use in transformation experiments are provided.

Mechanism of Action

This compound is an aminocyclitol antibiotic that acts as a bacteriostatic agent, inhibiting the growth of bacteria rather than killing them directly.[1][2] Its mode of action involves binding to the 30S subunit of the bacterial ribosome.[1][3][4] This binding interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, a crucial step in the elongation phase of protein synthesis. By halting protein production, this compound effectively stops bacterial proliferation.

Quantitative Data Summary

The effective concentration of this compound can vary depending on the E. coli strain, the plasmid copy number, and the specific application. The following table summarizes key quantitative data for the use of this compound with E. coli.

ParameterConcentration/ValueApplicationReference(s)
Working Concentration 50 - 100 µg/mLGeneral selection in LB medium
100 µg/mLPlasmid selection
50 µg/mLPlasmid selection
Minimum Inhibitory Concentration (MIC) Typically <64 µg/mLGeneral susceptibility testing
Stock Solution Concentration 10 - 100 mg/mLLaboratory preparation
50 mg/mLCommon stock concentration
Storage of Stock Solution -20°CLong-term (up to 1 year)
2 - 8°CShort-term (several weeks)

Experimental Protocols

Preparation of this compound Stock Solution (50 mg/mL)

Materials:

  • This compound sulfate (B86663) powder

  • Sterile, distilled or deionized water (ddH₂O)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes and microcentrifuge tubes

  • Analytical balance and weighing paper/boat

  • Sterile syringes

Procedure:

  • In a sterile container, accurately weigh 0.5 g of this compound sulfate powder.

  • Add sterile ddH₂O to a final volume of 10 mL to achieve a concentration of 50 mg/mL.

  • Dissolve the powder completely by vortexing or gentle agitation.

  • Aseptically draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the solution into a sterile conical tube.

  • Aliquot the sterile stock solution into smaller, working volumes (e.g., 1 mL) in sterile microcentrifuge tubes.

  • Label the aliquots with the name, concentration, and date of preparation.

  • Store the aliquots at -20°C for long-term storage.

G cluster_0 Workflow for this compound Stock Solution Preparation weigh Weigh this compound dissolve Dissolve in Sterile Water weigh->dissolve filter Filter Sterilize (0.22 µm) dissolve->filter aliquot Aliquot into Tubes filter->aliquot store Store at -20°C aliquot->store

Caption: Workflow for preparing a sterile this compound stock solution.

Determination of Minimum Inhibitory Concentration (MIC)

It is highly recommended to determine the MIC for your specific E. coli strain to ensure efficient selection. The broth microdilution method is a common technique for this.

Materials:

  • E. coli strain of interest

  • Luria-Bertani (LB) broth

  • This compound stock solution (e.g., 1 mg/mL)

  • Sterile 96-well microtiter plate

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Prepare Bacterial Inoculum: Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking. The following day, dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1.

  • Prepare this compound Dilutions:

    • Add 100 µL of LB broth to wells 2-12 of a 96-well plate.

    • Add 200 µL of a starting concentration of this compound (e.g., 200 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 11. Discard 100 µL from well 11. Well 12 will serve as a no-antibiotic growth control.

  • Inoculate Plate: Add 100 µL of the diluted E. coli culture to each well (1-12). This will halve the antibiotic concentration in each well, resulting in a final concentration range (e.g., 100 µg/mL down to 0.098 µg/mL).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth (i.e., the lowest concentration at which the well remains clear).

Protocol for E. coli Transformation and Selection

This protocol outlines the use of this compound for selecting transformed E. coli cells.

Materials:

  • Chemically competent or electrocompetent E. coli cells

  • Plasmid DNA containing a this compound resistance gene (e.g., aadA)

  • SOC medium

  • LB agar (B569324) plates

  • This compound stock solution (50 mg/mL)

  • Incubator (37°C)

  • Water bath (for heat shock) or electroporator

Procedure:

  • Transformation:

    • Heat Shock: Thaw competent cells on ice. Add 1-5 µL of plasmid DNA to the cells, mix gently, and incubate on ice for 20-30 minutes. Heat shock the cells at 42°C for 45-90 seconds, then immediately return to ice for 2 minutes.

    • Electroporation: Thaw electrocompetent cells on ice. Add plasmid DNA and transfer the mixture to a pre-chilled electroporation cuvette. Pulse the cells according to the manufacturer's instructions.

  • Recovery: Immediately add 950 µL of pre-warmed (37°C) SOC medium to the transformed cells. Incubate at 37°C for 1 hour with shaking (250 rpm).

  • Plating:

    • Prepare LB agar plates containing the desired final concentration of this compound (e.g., 50-100 µg/mL). To do this, cool autoclaved LB agar to 50-55°C before adding the appropriate volume of this compound stock solution. For example, to prepare 1 L of LB agar with 100 µg/mL this compound, add 2 mL of a 50 mg/mL stock solution.

    • Spread 100-200 µL of the recovered cell culture onto the this compound-containing LB agar plates.

  • Incubation: Incubate the plates overnight (16-18 hours) at 37°C.

  • Analysis: Only E. coli cells that have successfully taken up the plasmid containing the this compound resistance gene will be able to grow and form colonies.

G cluster_1 Experimental Workflow for E. coli Selection with this compound start Start transform Transform E. coli (Heat Shock or Electroporation) start->transform recover Recover in SOC Medium (1 hour at 37°C) transform->recover plate Plate on LB Agar + this compound (50-100 µg/mL) recover->plate incubate Incubate Overnight (37°C) plate->incubate colonies Observe Colonies of Resistant E. coli incubate->colonies

Caption: Workflow for the selection of transformed E. coli using this compound.

Signaling Pathway Diagram

G cluster_2 Mechanism of Action of this compound This compound This compound ribosome 30S Ribosomal Subunit This compound->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits bacterial_growth Bacterial Growth protein_synthesis->bacterial_growth Essential for

Caption: this compound inhibits bacterial growth by targeting protein synthesis.

References

Application Notes: Utilizing Spectinomycin for Plasmid Selection in Cloning

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spectinomycin (B156147) is a bacteriostatic aminocyclitol antibiotic that serves as a highly effective selective agent in molecular cloning.[1][2] It functions by inhibiting protein synthesis in susceptible bacteria, thereby preventing their growth.[3][4][5][6] Plasmids engineered to carry a this compound resistance gene, most commonly the aadA gene, enable the selective propagation of successfully transformed bacterial cells.[7] These application notes provide an overview of the use of this compound for plasmid selection, its mechanism of action, and key experimental considerations.

Mechanism of Action

This compound targets the bacterial 30S ribosomal subunit, a critical component of the protein synthesis machinery.[1][3][4][6] Specifically, it binds to the 16S rRNA within the 30S subunit, interfering with the translocation of the peptidyl-tRNA from the A-site to the P-site.[2][4][7] This action effectively halts the elongation of polypeptide chains, leading to a bacteriostatic effect where bacterial growth and replication are inhibited.[1][2][4]

Mechanism of Resistance

Resistance to this compound in cloning systems is typically conferred by the aadA gene (aminoglycoside 3''-adenylyltransferase).[7][8] This gene encodes an enzyme that chemically modifies this compound through adenylylation, a process that attaches an adenosine (B11128) monophosphate (AMP) molecule to the antibiotic.[7][9][10] This modification prevents this compound from binding to its ribosomal target, rendering the antibiotic ineffective and allowing the bacterial cell to synthesize proteins and proliferate.[7]

Advantages of Using this compound for Plasmid Selection

  • Stability: this compound is more stable than other commonly used antibiotics like ampicillin, particularly in liquid culture and on agar (B569324) plates over time. This stability reduces the risk of satellite colony formation.[11]

  • Bacteriostatic Nature: As a bacteriostatic agent, this compound inhibits bacterial growth without immediately killing the cells.[1] This can be advantageous in certain applications where cell lysis is undesirable.

  • Broad Applicability: It is effective for selecting plasmids in various bacterial species, including Escherichia coli, and can also be used in plant transformation protocols.[11][12]

  • Dual Selection Systems: this compound can be used in combination with other antibiotics, such as kanamycin, for stringent dual-selection strategies in complex cloning and co-transformation experiments.[13]

Quantitative Data Summary

The effective working concentration of this compound can vary depending on the bacterial strain, plasmid copy number (high vs. low), and the specific experimental application. The following table summarizes recommended concentrations for plasmid selection in E. coli.

ParameterConcentration/ValueApplicationReference(s)
Stock Solution Concentration 50 mg/mL in sterile waterGeneral laboratory stock preparation[14][15]
Working Concentration in E. coli 50 - 100 µg/mLGeneral plasmid selection in LB medium[2][15][16]
Working Concentration for Low-Copy Plasmids 25 - 50 µg/mLSelection of low-copy number plasmids[17]
Working Concentration in Agrobacterium tumefaciens 100 - 300 µg/mLPlasmid selection in Agrobacterium[18]
Minimum Inhibitory Concentration (MIC) for sensitive E. coli ~31.2 µg/mLBaseline for determining optimal working concentration[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh out the desired amount of this compound sulfate (B86663) powder.

  • Dissolving: Dissolve the powder in sterile deionized or distilled water to a final concentration of 50 mg/mL.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.[15]

Protocol 2: Preparation of this compound-Containing LB Agar Plates

  • Prepare LB Agar: Prepare Luria-Bertani (LB) agar according to the manufacturer's instructions and sterilize by autoclaving.

  • Cooling: After autoclaving, cool the molten agar in a 50-55°C water bath. It is crucial to cool the agar to this temperature to prevent heat degradation of the this compound.[2]

  • Adding this compound: Aseptically add the required volume of the this compound stock solution to the cooled agar to achieve the desired final concentration (e.g., 50-100 µg/mL). For instance, to prepare 1 liter of LB agar with a final this compound concentration of 50 µg/mL, add 1 mL of a 50 mg/mL stock solution.

  • Mixing and Pouring: Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the agar. Pour the agar into sterile petri dishes and allow them to solidify at room temperature.

  • Storage: Store the plates at 4°C, protected from light, for up to one month.

Protocol 3: Selection of Transformed E. coli

  • Transformation: Perform the transformation of your plasmid into competent E. coli cells using your standard laboratory protocol (e.g., heat shock or electroporation).

  • Recovery: After the transformation procedure, add 250-1000 µL of antibiotic-free SOC or LB medium to the cells. Incubate the culture at 37°C for 1 hour with gentle shaking (200-250 rpm). This recovery period allows the cells to express the this compound resistance gene.

  • Plating: Plate 100-200 µL of the recovered cell culture onto pre-warmed LB agar plates containing this compound at the appropriate selection concentration.

  • Incubation: Incubate the plates overnight (16-18 hours) at 37°C.

  • Analysis: Only E. coli cells that have successfully taken up the plasmid containing the this compound resistance gene will be able to grow and form colonies.

Visualizations

Spectinomycin_Mechanism_of_Action_and_Resistance cluster_cell Bacterial Cell cluster_ribosome 30S Ribosomal Subunit Protein_Synthesis Protein Synthesis Blocked_Synthesis Protein Synthesis Inhibited This compound This compound This compound->Protein_Synthesis Binds to 30S subunit Adenylyltransferase Adenylyltransferase (Enzyme) This compound->Adenylyltransferase aadA_gene aadA Gene aadA_gene->Adenylyltransferase Expresses Modified_this compound Modified this compound (Inactive) Adenylyltransferase->Modified_this compound Adenylylates Modified_this compound->Protein_Synthesis Cannot bind to 30S subunit

Caption: Mechanism of this compound action and resistance.

Plasmid_Selection_Workflow cluster_results Results start Start: Competent E. coli + Plasmid DNA transformation 1. Transformation (e.g., Heat Shock) start->transformation recovery 2. Recovery (Antibiotic-free medium, 37°C, 1 hr) transformation->recovery plating 3. Plating (Spread cells on this compound LB agar) recovery->plating incubation 4. Incubation (37°C, 16-18 hours) plating->incubation colonies Transformed Colonies Grow incubation->colonies no_growth Non-transformed Cells Do Not Grow incubation->no_growth end End: Pick Colonies for Downstream Applications colonies->end

Caption: Experimental workflow for plasmid selection.

References

Application Notes and Protocols for Spectinomycin Selection in Agrobacterium-mediated Plant Transformation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Agrobacterium-mediated transformation is a widely used method for introducing foreign genes into plants to improve crop traits, study gene function, and produce therapeutic proteins. A critical step in this process is the selection of successfully transformed plant cells from a large population of non-transformed cells. Spectinomycin (B156147), an aminocyclitol antibiotic, serves as an effective selective agent for this purpose.[1][2]

This compound inhibits protein synthesis in the plastids of plants by binding to the 30S ribosomal subunit, which disrupts chloroplast function and leads to a bleached or white phenotype in susceptible tissues.[2][3] Resistance to this compound is conferred by the bacterial aadA (aminoglycoside-3'-adenyltransferase) gene.[1][2][4][5] This gene encodes an enzyme that detoxifies this compound through adenylation, preventing it from binding to the ribosome.[2] Consequently, plant cells successfully transformed with a vector containing the aadA gene can grow healthily on media containing this compound, while non-transformed cells will not.[2]

These application notes provide detailed protocols and data for using this compound as a selective agent in Agrobacterium-mediated plant transformation.

Data Presentation

The optimal concentration of this compound for selection varies depending on the plant species, the explant type, and the specific transformation protocol. The following tables summarize recommended concentrations and reported transformation efficiencies.

Table 1: Recommended this compound Concentrations for Selection of Various Plant Species

Plant SpeciesExplant TypeThis compound Concentration (mg/L)Reference
Arabidopsis thalianaSeeds/Seedlings25[6]
Nicotiana tabacum (Tobacco)Leaf discs50-100[4]
Glycine max (Soybean)Cotyledonary nodes25[6]
Solanum tuberosum (Potato)Stem explants25[6]
Citrus spp. (Carrizo citrange)Epicotyl segments25[6]
Daucus carota (Carrot)CallusNot specified[7]
Trifolium subterraneum (Subterranean Clover)Not specified100 (for Agrobacterium selection)[8]

Table 2: Comparative Transformation Efficiencies with this compound Selection

Plant SpeciesSelectable Marker ConstructThis compound Concentration (mg/L)Transformation Efficiency (%)Reference
Arabidopsis thalianaNta STD-aadANot specified0.29[6]
Arabidopsis thalianapea STD trunc-sul1-aadANot specified1.83[6]
Citrus spp.pea STD trunc-sul1-aadA2537.5 ± 6.3[6]
Citrus spp.Nta STD-aadA10Low (mosaic or escapes)[6]

Signaling Pathways and Mechanisms

Agrobacterium T-DNA Transfer Signaling Pathway

The transfer of T-DNA from Agrobacterium to the plant cell is initiated by phenolic compounds, such as acetosyringone, released from wounded plant tissues. These signals activate the VirA/VirG two-component system in Agrobacterium, triggering a signaling cascade that results in the excision of the T-DNA from the Ti plasmid and its transfer into the plant cell nucleus for integration into the host genome.[1]

T_DNA_Transfer cluster_plant Wounded Plant Cell cluster_agrobacterium Agrobacterium tumefaciens cluster_plant_nucleus Plant Cell Nucleus Phenolic_Signals Phenolic Signals (e.g., Acetosyringone) VirA VirA Phenolic_Signals->VirA activates VirG VirG VirA->VirG phosphorylates Vir_Genes Other vir Genes VirG->Vir_Genes activates transcription T_DNA_Excision T-DNA Excision Vir_Genes->T_DNA_Excision mediates T_DNA_Transfer_Complex T-DNA/VirD2 Complex Transfer T_DNA_Excision->T_DNA_Transfer_Complex Integration T-DNA Integration into Plant Genome T_DNA_Transfer_Complex->Integration Ti_Plasmid Ti Plasmid Ti_Plasmid->T_DNA_Excision

Caption: Agrobacterium T-DNA transfer pathway.

Mechanism of this compound Action and Resistance

This compound inhibits protein synthesis in plastids by binding to the 30S ribosomal subunit. The aadA gene product, aminoglycoside-3'-adenyltransferase, inactivates this compound by adenylation, thus allowing protein synthesis to proceed in transformed cells.

Spectinomycin_Mechanism cluster_untransformed Non-Transformed Plant Cell cluster_transformed Transformed Plant Cell Spectinomycin_In This compound Ribosome_30S Plastid 30S Ribosome Spectinomycin_In->Ribosome_30S binds to Protein_Synthesis_Blocked Protein Synthesis Blocked Ribosome_30S->Protein_Synthesis_Blocked leads to Bleaching Cell Bleaching Protein_Synthesis_Blocked->Bleaching Spectinomycin_In_T This compound AadA_Enzyme AadA Enzyme (Aminoglycoside-3'- adenyltransferase) Spectinomycin_In_T->AadA_Enzyme substrate aadA_Gene aadA Gene aadA_Gene->AadA_Enzyme expresses Inactive_this compound Inactive this compound AadA_Enzyme->Inactive_this compound adenylates Ribosome_30S_T Plastid 30S Ribosome Protein_Synthesis_Normal Normal Protein Synthesis Ribosome_30S_T->Protein_Synthesis_Normal Green_Growth Healthy Green Growth Protein_Synthesis_Normal->Green_Growth

Caption: Mechanism of this compound action and resistance.

Experimental Protocols

Protocol 1: Agrobacterium Transformation

This protocol describes the transformation of Agrobacterium tumefaciens with a binary vector containing the gene of interest and the aadA selectable marker gene.

Materials:

  • Chemically competent Agrobacterium tumefaciens (e.g., strain GV3101)

  • Plasmid DNA (binary vector)

  • LB medium

  • LB agar (B569324) plates with appropriate antibiotics (e.g., rifampicin, gentamycin, and this compound)

  • Ice

  • Water bath or heat block at 37°C

  • Shaking incubator

Procedure:

  • Thaw a 50 µl aliquot of chemically competent Agrobacterium cells on ice.

  • Add 1-5 µl of plasmid DNA to the competent cells.

  • Incubate the mixture on ice for 30 minutes.

  • Heat-shock the cells at 37°C for 5 minutes.[9]

  • Immediately return the tube to ice for 10 minutes.[9]

  • Add 500 µl of LB medium to the tube and incubate at 28-30°C for 2-3 hours with shaking.[9][10]

  • Spread 100-200 µl of the cell suspension onto LB agar plates containing the appropriate antibiotics for selection of the Agrobacterium strain and the introduced plasmid (e.g., 100 µg/ml this compound).

  • Incubate the plates at 28°C for 2-3 days until colonies appear.[9]

  • Select single colonies and verify the presence of the plasmid by PCR or restriction digest.

Protocol 2: Agrobacterium-mediated Plant Transformation (Floral Dip Method for Arabidopsis)

This protocol is adapted for Arabidopsis thaliana transformation.

Materials:

  • Arabidopsis thaliana plants at the flowering stage

  • Agrobacterium tumefaciens culture transformed with the binary vector

  • Infiltration medium (e.g., 5% sucrose, 0.05% Silwet L-77)

  • Vacuum chamber (optional)

  • Pots with soil

  • Growth chamber or greenhouse

Procedure:

  • Grow a 50 ml culture of the transformed Agrobacterium in LB medium with appropriate antibiotics at 28°C overnight.

  • Centrifuge the bacterial culture and resuspend the pellet in infiltration medium to an OD600 of approximately 0.8.

  • Invert the flowering Arabidopsis plants and dip the inflorescences into the Agrobacterium suspension for a few minutes.

  • (Optional) Apply a vacuum for 1-2 minutes to facilitate bacterial infiltration.

  • Place the treated plants in a humid environment for 16-24 hours.

  • Return the plants to standard growth conditions and allow them to set seed.

  • Harvest the seeds (T1 generation) after they have matured and dried.

Protocol 3: Selection of Transgenic Plants on this compound-containing Medium

This protocol describes the selection of transformed Arabidopsis seedlings.

Materials:

  • T1 seeds from transformed plants

  • Murashige and Skoog (MS) medium including vitamins

  • This compound stock solution (e.g., 50 mg/ml in water, filter-sterilized)

  • Petri plates

  • Growth chamber

Procedure:

  • Surface sterilize the T1 seeds (e.g., with 70% ethanol (B145695) for 1 minute, followed by 10% bleach for 10 minutes, and then rinse 3-5 times with sterile water).

  • Prepare MS agar medium and autoclave.

  • Cool the medium to approximately 50°C and add this compound to the final desired concentration (e.g., 25 mg/L for Arabidopsis).[6]

  • Pour the medium into sterile petri plates.

  • Sow the sterilized seeds on the selection medium.

  • Seal the plates and incubate in a growth chamber under a long-day photoperiod (16 hours light / 8 hours dark).

  • After 7-14 days, observe the plates for resistant seedlings. Transformed seedlings will be green and develop true leaves, while non-transformed seedlings will be bleached white.[2]

  • Transfer the green, healthy seedlings to soil to grow to maturity.

Experimental Workflow

The overall workflow for generating transgenic plants using this compound selection involves several key stages, from vector construction to the analysis of transgenic progeny.

Transformation_Workflow Vector_Construction 1. Vector Construction (Gene of Interest + aadA gene) Agro_Transformation 2. Agrobacterium Transformation Vector_Construction->Agro_Transformation Plant_Transformation 3. Plant Transformation (e.g., Floral Dip) Agro_Transformation->Plant_Transformation Seed_Harvest 4. T1 Seed Harvest Plant_Transformation->Seed_Harvest Selection 5. Selection on this compound Medium Seed_Harvest->Selection Putative_Transgenics 6. Identification of Putative Transgenic Plants (Green Seedlings) Selection->Putative_Transgenics Transfer_to_Soil 7. Transfer to Soil and Acclimatization Putative_Transgenics->Transfer_to_Soil Molecular_Analysis 8. Molecular Analysis of T1 Plants (PCR, Southern Blot, etc.) Transfer_to_Soil->Molecular_Analysis Progeny_Analysis 9. Progeny Analysis (T2 Generation) for Segregation and Stability Molecular_Analysis->Progeny_Analysis

Caption: Experimental workflow for plant transformation.

Conclusion

This compound is a reliable and effective selective agent for Agrobacterium-mediated plant transformation.[3] Its non-lethal mode of action and the clear visual distinction between transformed and non-transformed tissues make it a valuable tool for researchers.[2][5] The protocols and data presented here provide a comprehensive guide for the successful use of this compound selection in generating transgenic plants. Optimal selection conditions should be determined empirically for each plant species and experimental system.

References

Protocol for Spectinomycin Selection of Transgenic Plants

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Spectinomycin (B156147) is an aminocyclitol antibiotic that proves to be a valuable tool in plant biotechnology for the selection of transgenic plants.[1] Its efficacy lies in its ability to inhibit protein synthesis within the plastids of plant cells by binding to the 30S ribosomal subunit.[1][2] This action leads to a distinct bleaching or whitening of non-transformed tissues, providing a clear visual marker for successful transformation.[3] Resistance to this compound is conferred by the bacterial aadA (aminoglycoside-3'-adenylyltransferase) gene.[1] When this gene is introduced into the plant genome alongside a gene of interest, the transformed cells express the AadA enzyme, which detoxifies this compound, allowing the cells to remain green and healthy on a selection medium. This non-lethal selection method has been successfully employed in a wide array of plant species.

Data Presentation

The optimal concentration of this compound for selection is crucial and can vary depending on the plant species, the type of explant used, and the specific transformation protocol. It is highly recommended to perform a kill curve experiment with wild-type explants to determine the minimum inhibitory concentration for your specific plant system before proceeding with large-scale transformation experiments.

Plant SpeciesExplant TypeThis compound Concentration (mg/L)
Tobacco (Nicotiana tabacum)Leaf discs200 - 500
Seedlings500
Soybean (Glycine max)Cotyledonary nodes25 - 250
Dry excised embryos150
Arabidopsis thaliana Protoplast-derived colonies5 - 20
Seedlings8
Potato (Solanum tuberosum)Explants25
Calli50 - 400
Citrus Explants25
Rice (Oryza sativa)Calli (for Agrobacterium culture)100
Maize (Zea mays)(for Agrobacterium culture)100

Mechanism of Action and Resistance

This compound targets the 70S ribosomes found within plant plastids, inhibiting protein synthesis and disrupting chloroplast development, which results in a bleached phenotype in susceptible plants. The resistance mechanism, conferred by the aadA gene, involves the enzymatic detoxification of the antibiotic. The AadA enzyme, an aminoglycoside-3'-adenylyltransferase, catalyzes the transfer of an adenylyl group from ATP to this compound. This modification prevents this compound from binding to the 30S ribosomal subunit, thus allowing protein synthesis to proceed normally in transformed cells.

Mechanism of this compound action and resistance.

Experimental Protocols

The following is a generalized protocol for the Agrobacterium-mediated transformation of tobacco leaf discs with this compound selection. This protocol should be optimized for other species and explant types.

1. Preparation of Agrobacterium tumefaciens

  • Grow a culture of an appropriate Agrobacterium tumefaciens strain (e.g., GV3101) containing the binary vector with the aadA gene and the gene of interest.

  • Culture overnight at 28°C in YEB medium supplemented with appropriate antibiotics for both the bacterial strain and the binary vector (e.g., rifampicin (B610482) and this compound).

  • Pellet the bacterial cells by centrifugation.

  • Resuspend the pellet in a liquid Murashige and Skoog (MS) medium to an optical density at 600 nm (OD600) of 0.5-0.8.

2. Explant Preparation and Inoculation

  • Excise explants (e.g., leaf discs of approximately 1 cm²) from young, sterilely grown plants.

  • Immerse the explants in the prepared Agrobacterium suspension for 10-20 minutes.

  • Blot the explants dry on sterile filter paper to remove excess bacteria.

3. Co-cultivation

  • Place the inoculated explants on a co-cultivation medium (e.g., MS medium with appropriate plant hormones such as 1 mg/L BAP and 0.1 mg/L NAA for tobacco).

  • Incubate in the dark at 25°C for 2-3 days.

4. Selection and Regeneration

  • Transfer the explants to a selection medium containing the appropriate concentration of this compound (see Data Presentation table) and a bacteriostatic agent (e.g., cefotaxime (B1668864) or carbenicillin) to eliminate Agrobacterium.

  • Subculture the explants to fresh selection medium every 2-3 weeks.

  • Observe the development of green, resistant shoots from the callus tissue over 4-8 weeks. Non-transformed tissues will bleach and fail to develop.

5. Rooting and Acclimatization

  • Excise the regenerated green shoots and transfer them to a rooting medium, which may also contain this compound to prevent escapes.

  • Once a healthy root system has developed, transfer the plantlets to soil.

  • Gradually acclimate the plants to greenhouse conditions.

Transformation_Workflow cluster_selection Selection & Regeneration A Agrobacterium Culture Preparation B Explant Preparation & Inoculation A->B C Co-cultivation (2-3 days) B->C D Transfer to Selection Medium (with this compound) C->D E Subculture every 2-3 weeks D->E Bleached Non-transformed tissue bleaches D->Bleached E->E Repeat F Regeneration of Green Shoots E->F G Rooting of Shoots F->G Green Transformed tissue remains green F->Green H Acclimatization to Soil G->H I Transgenic Plant H->I

Workflow for generating transgenic plants using this compound selection.

Troubleshooting

  • High frequency of escapes (non-transformed plants): This may result from an insufficient concentration of this compound. A thorough kill curve experiment is essential to determine the minimum inhibitory concentration for the specific plant species and genotype being used.

  • Low transformation efficiency: This can be influenced by several factors, including the Agrobacterium strain, plant genotype, and the composition of the tissue culture media. Optimization of these parameters may be necessary.

  • Chimeric or mosaic plants: The presence of both transformed and non-transformed sectors within a single plant can occur if the selection pressure is not consistently maintained throughout the entire regeneration process.

Conclusion

This compound, in conjunction with the aadA resistance gene, provides an effective and visually clear method for selecting transgenic plants. Its non-lethal mode of action and the distinct bleaching of non-transformed tissues simplify the identification of putative transformants. While the optimization of selection conditions is vital for each plant system, this compound remains a powerful tool for genetic engineering in various plant species.

References

Application Notes and Protocols for Spectinomycin Selection in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing spectinomycin (B156147) as a selective agent in plant tissue culture for the development of transgenic plants. This document includes detailed protocols, quantitative data summaries, and troubleshooting guidance to facilitate successful transformation and selection experiments.

Introduction

In plant genetic engineering, the ability to efficiently select transformed cells is paramount. This compound, an aminocyclitol antibiotic, serves as a highly effective selective agent. It is particularly useful for selecting plant tissues transformed with a resistance gene, most commonly the aadA (aminoglycoside 3'-adenylyltransferase) gene.[1][2] A key advantage of this compound is that it is a non-lethal, visual marker.[1] Non-transformed tissues bleach and appear white, providing a clear visual contrast to the green, healthy transformed tissues.[2]

Mechanism of Action

This compound functions by inhibiting protein synthesis in prokaryotic-type ribosomes.[2] In plants, its action is specific to the 70S ribosomes found within plastids (chloroplasts). By binding to the 30S subunit of these ribosomes, this compound halts plastid protein biosynthesis, leading to the characteristic bleached phenotype in susceptible tissues.

Resistance is conferred by the bacterial aadA gene. When this gene is integrated into the plant genome, it produces the enzyme aminoglycoside 3'-adenylyltransferase. This enzyme detoxifies this compound through adenylation, preventing it from binding to the ribosomal subunit and thus allowing for normal plastid function and development in the presence of the antibiotic.

cluster_action Mechanism of Action cluster_resistance Resistance Mechanism This compound This compound Plastid_Ribosome Plastid 30S Ribosomal Subunit This compound->Plastid_Ribosome Binds to Inactive_this compound Inactive This compound This compound->Inactive_this compound Protein_Synthesis Plastid Protein Synthesis Plastid_Ribosome->Protein_Synthesis Inhibition of Normal_Growth Normal Plastid Function (Green Tissue) Plastid_Ribosome->Normal_Growth Bleaching Bleached Phenotype (Cell Death/Arrest) Protein_Synthesis->Bleaching aadA_Gene aadA Gene AadA_Enzyme AadA Enzyme aadA_Gene->AadA_Enzyme Expresses AadA_Enzyme->Inactive_this compound Adenylates Inactive_this compound->Plastid_Ribosome

Mechanism of this compound action and resistance.

Data Presentation: this compound Concentrations for Selection

The optimal concentration of this compound varies depending on the plant species, the type of explant used, and the specific transformation protocol. It is highly recommended to perform a kill curve experiment with non-transformed (wild-type) explants to determine the minimum inhibitory concentration for your specific experimental system.

Plant SpeciesExplant TypeThis compound Concentration (mg/L)Reference(s)
General Plant Tissue200 - 5000
Tobacco (Nicotiana tabacum)Leaf Discs500
Seedlings50 - 1000
Arabidopsis thaliana Seedlings25 - 100
Soybean (Glycine max)Cotyledonary Nodes25 - 150
Potato (Solanum tuberosum)Internodal Segments25 - 100
Citrus Epicotyl Segments25

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Dissolve : Weigh the desired amount of this compound dihydrochloride (B599025) pentahydrate and dissolve it in sterile distilled water to a final concentration of 50 mg/mL.

  • Sterilize : Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.

  • Store : Aliquot the sterile stock solution into smaller volumes and store at -20°C for long-term use. For short-term storage, the solution can be kept at 4°C for up to two weeks.

Protocol 2: Agrobacterium-mediated Transformation of Tobacco Leaf Discs

This protocol is adapted for the transformation of Nicotiana tabacum using leaf disc explants.

Media Preparation:

  • MS Medium: Murashige and Skoog (MS) basal medium with vitamins, 3% (w/v) sucrose, solidified with 0.8% (w/v) agar. Adjust pH to 5.8 before autoclaving.

  • Co-cultivation Medium: MS medium supplemented with 1.0 mg/L 6-benzylaminopurine (B1666704) (BAP) and 0.1 mg/L naphthaleneacetic acid (NAA).

  • Selection and Regeneration Medium: Co-cultivation medium supplemented with the appropriate concentration of this compound (e.g., 500 mg/L) and an antibiotic to eliminate Agrobacterium (e.g., 250-500 mg/L carbenicillin (B1668345) or cefotaxime).

  • Rooting Medium: Half-strength MS medium without hormones, supplemented with this compound and the anti-bacterial agent.

Procedure:

  • Explant Preparation:

    • Select young, fully expanded leaves from sterile, in vitro-grown tobacco plants.

    • Use a sterile cork borer or scalpel to create leaf discs of approximately 0.5-1.0 cm in diameter, avoiding the midrib.

  • Agrobacterium Inoculation:

    • Grow a culture of Agrobacterium tumefaciens carrying the binary vector with the aadA gene and your gene of interest in an appropriate liquid medium with antibiotics overnight.

    • Pellet the bacteria by centrifugation and resuspend in liquid MS medium to an optical density (OD600) of 0.5-0.8.

    • Immerse the leaf discs in the bacterial suspension for 10-20 minutes.

    • Blot the explants on sterile filter paper to remove excess bacteria.

  • Co-cultivation:

    • Place the leaf discs abaxial side down on the co-cultivation medium.

    • Incubate in the dark at 22-25°C for 2-3 days.

  • Selection and Regeneration:

    • Transfer the leaf discs to the selection and regeneration medium.

    • Subculture the explants to fresh selection medium every 2-3 weeks.

    • Green, this compound-resistant shoots will begin to emerge from the callus tissue after 4-8 weeks. Non-transformed tissues will bleach and eventually die.

  • Rooting and Acclimatization:

    • Excise well-developed shoots (2-3 cm in height) and transfer them to rooting medium.

    • Once a healthy root system has developed, carefully remove the plantlets from the agar, wash the roots gently to remove any remaining medium, and transfer to soil.

    • Acclimatize the plantlets gradually to lower humidity by covering them with a transparent dome for the first 1-2 weeks, progressively increasing the exposure to the ambient environment.

Protocol 3: Agrobacterium-mediated Transformation of Soybean Cotyledonary Nodes

This protocol is designed for the transformation of Glycine max using cotyledonary node explants.

Media Preparation:

  • Germination Medium: Gamborg's B5 medium with 3% sucrose, 1 mg/L BAP, and 0.75% agar, pH 5.8.

  • Co-cultivation Medium: 1/10 strength Gamborg's B5 medium with 3% sucrose, 1.67 mg/L BAP, 200 µM acetosyringone, 20 mM MES, 0.25 mg/L GA3, 3.3 mM L-cysteine, 1.0 mM DTT, and 1.0 mM Sodium thiosulfate, pH 5.4.

  • Shoot Induction Medium (SIM): MS medium with B5 vitamins, supplemented with appropriate hormones (e.g., 3.5 mg/L BAP, 0.2 mg/L IBA, and 0.2 mg/L kinetin).

  • Selection and Elongation Medium: SIM supplemented with this compound (e.g., 25-150 mg/L) and an antibiotic to control Agrobacterium growth.

  • Rooting Medium: Half-strength MS medium with a reduced concentration of this compound.

Procedure:

  • Explant Preparation:

    • Sterilize soybean seeds with 0.1% HgCl2 and Tween-20, followed by thorough rinsing with sterile water.

    • Germinate the seeds on germination medium for 4-5 days.

    • Excise the cotyledonary nodes from the seedlings. This can be done by making a cut through the hypocotyl 3-5 mm below the cotyledonary node and then cutting the seed vertically through the hypocotyls.

  • Agrobacterium Inoculation and Co-cultivation:

    • Prepare the Agrobacterium inoculum as described for tobacco and resuspend in the co-cultivation medium to an OD650 of 0.6.

    • Infect the cotyledonary node explants with the Agrobacterium suspension for 30 minutes.

    • Co-cultivate the explants on a suitable medium for 3-5 days in the dark.

  • Selection and Regeneration:

    • Transfer the explants to the selection and elongation medium.

    • Subculture every 2-3 weeks. Green shoots will develop from the nodal region.

  • Rooting and Acclimatization:

    • Follow a similar procedure as described for tobacco for rooting and acclimatization of the regenerated shoots.

Experimental Workflow Visualization

cluster_prep Preparation cluster_transform Transformation cluster_selection Selection & Regeneration cluster_final Plant Development Explant_Prep 1. Explant Preparation (e.g., Leaf Discs, Cotyledonary Nodes) Inoculation 3. Inoculation of Explants with Agrobacterium Explant_Prep->Inoculation Agro_Culture 2. Agrobacterium Culture (with binary vector) Agro_Culture->Inoculation Co_cultivation 4. Co-cultivation (2-5 days) Inoculation->Co_cultivation Selection_Medium 5. Transfer to Selection Medium (with this compound) Co_cultivation->Selection_Medium Subculture 6. Subculture (every 2-3 weeks) Selection_Medium->Subculture Shoot_Regeneration 7. Regeneration of Green Shoots Subculture->Shoot_Regeneration Rooting 8. Rooting of Shoots on selective medium Shoot_Regeneration->Rooting Acclimatization 9. Acclimatization to soil Rooting->Acclimatization Transgenic_Plant 10. Mature Transgenic Plant Acclimatization->Transgenic_Plant

General workflow for generating transgenic plants.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High frequency of escapes (non-transformed plants survive) - Insufficient this compound concentration.- Perform a kill curve to determine the minimum inhibitory concentration.
Low transformation efficiency - Suboptimal Agrobacterium strain or density. - Poor explant quality. - Inadequate tissue culture conditions.- Optimize Agrobacterium strain, cell density, and co-cultivation conditions. - Use healthy, young explant material. - Adjust media components and hormone concentrations.
Chimeric or mosaic plants (containing both transformed and non-transformed sectors) - Inconsistent selection pressure.- Maintain consistent selection pressure throughout the regeneration process. - Perform multiple rounds of selection and regeneration.
Slow regeneration of shoots - this compound can sometimes slow down the regeneration process compared to other antibiotics.- Be patient and continue with consistent subculturing.
Browning and death of explants - Overgrowth of Agrobacterium. - Excessive wounding of explants. - Phenolic compound accumulation.- Ensure adequate concentration of antibiotics to control bacterial growth. - Handle explants gently during preparation. - Add antioxidants like ascorbic acid or PVP to the medium.

References

Application Notes and Protocols for Spectinomycin Plate Preparation in Bacterial Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols for the preparation of spectinomycin (B156147) agar (B569324) plates, a crucial component in molecular biology for the selection of bacteria, particularly Escherichia coli, harboring this compound resistance genes.

This compound is an aminocyclitol antibiotic that inhibits protein synthesis in bacteria.[1][2] It binds to the 30S ribosomal subunit, preventing the translocation of peptidyl-tRNA and thereby halting bacterial growth.[3][4] This bacteriostatic action makes it an effective selective agent in various molecular cloning and genetic engineering applications.[3][5]

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative parameters for the use of this compound in bacterial culture.

ParameterValue/ConcentrationApplication/Notes
Form White to off-white crystalline powder
Solvent for Stock Solution Sterile distilled or deionized water (ddH₂O)[2]
Typical Stock Solution Concentrations 10 mg/mL, 20 mg/mL, 50 mg/mL, 100 mg/mL[2]A common stock concentration is 50 mg/mL.[3][6]
Sterilization of Stock Solution Filtration through a 0.22 µm sterile filter[2][3]
Storage of Stock Solution -20°C for long-term (up to 1 year); 2-8°C for short-term (several weeks)[2][7]Aliquoting is recommended to avoid repeated freeze-thaw cycles.[2]
Typical Working Concentration in Agar 50 - 100 µg/mL[3][6][8]The optimal concentration may be strain-dependent.[8]
Minimum Inhibitory Concentration (MIC) for E. coli ~31.2 µg/mL[3]It is advisable to determine the MIC for your specific strain.[3][8]
Storage of Prepared Plates 4°C, protected from light[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)

This protocol describes the preparation of a sterile 50 mg/mL stock solution of this compound sulfate (B86663).

Materials:

  • This compound sulfate powder

  • Sterile, distilled or deionized water (ddH₂O)

  • Sterile conical tube

  • Vortex mixer

  • Sterile syringe (e.g., 10 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile, nuclease-free microcentrifuge tubes or cryovials for aliquoting

Procedure:

  • Weighing: Accurately weigh 0.5 g of this compound sulfate powder.

  • Dissolving: In a sterile conical tube, add the weighed powder. Add a portion of sterile water (e.g., 8 mL for a final volume of 10 mL).

  • Mixing: Vortex the solution until the powder is completely dissolved.[3]

  • Volume Adjustment: Adjust the final volume to 10 mL with sterile water.

  • Sterile Filtration:

    • Draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.[3]

    • Filter-sterilize the solution into a new sterile conical tube.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller working volumes (e.g., 1 mL) in sterile microcentrifuge tubes or cryovials.[2] This minimizes contamination and degradation from repeated freeze-thaw cycles.[2]

    • Label the aliquots clearly with the solution name, concentration, and date of preparation.

    • Store the aliquots at -20°C for long-term storage.[2][6]

Protocol 2: Preparation of this compound Agar Plates (50 µg/mL)

This protocol details the preparation of Luria-Bertani (LB) agar plates containing a final this compound concentration of 50 µg/mL.

Materials:

  • Luria-Bertani (LB) agar powder

  • Distilled or deionized water

  • Autoclave

  • Water bath (50-55°C)

  • This compound stock solution (50 mg/mL)

  • Sterile petri dishes (100 mm)

Procedure:

  • Prepare LB Agar: Prepare LB agar according to the manufacturer's instructions. For example, for 1 liter, dissolve the appropriate amount of LB agar powder in 1 liter of distilled water.

  • Sterilization: Sterilize the LB agar by autoclaving.

  • Cooling: After autoclaving, cool the molten agar in a 50-55°C water bath.[3] This step is critical to prevent the heat degradation of this compound.[6][9]

  • Adding this compound:

    • Once the agar has cooled, add the this compound stock solution to achieve the desired final concentration.

    • To prepare 1 liter of LB agar with 50 µg/mL this compound, add 1 mL of a 50 mg/mL stock solution.[3]

  • Mixing and Pouring:

    • Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the medium.[3]

    • Pour approximately 20-25 mL of the agar into each sterile petri dish.[3]

  • Solidification and Storage:

    • Allow the plates to solidify at room temperature.

    • Once solidified, invert the plates to prevent condensation from dripping onto the agar surface.

    • For long-term storage, store the plates at 4°C, protected from light.[3]

Visualizations

Mechanism of Action

This compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. This binding event interferes with the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, a crucial step in polypeptide chain elongation.[3][4]

Spectinomycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) 30S_Subunit 30S Subunit Inhibition Inhibition 30S_Subunit->Inhibition 50S_Subunit 50S Subunit This compound This compound This compound->30S_Subunit Binds to Protein_Synthesis Protein Synthesis Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Leads to Inhibition->Protein_Synthesis Inhibits Translocation

Caption: Mechanism of action of this compound.

Experimental Workflow: this compound Plate Preparation

The following diagram illustrates the key steps involved in the preparation of this compound agar plates for bacterial culture.

Plate_Preparation_Workflow Start Start Prepare_LB_Agar 1. Prepare LB Agar Medium Start->Prepare_LB_Agar Autoclave 2. Sterilize by Autoclaving Prepare_LB_Agar->Autoclave Cool_Agar 3. Cool Agar to 50-55°C Autoclave->Cool_Agar Add_this compound 4. Add this compound Stock Solution Cool_Agar->Add_this compound Mix_Pour 5. Mix and Pour Plates Add_this compound->Mix_Pour Solidify_Store 6. Solidify and Store at 4°C Mix_Pour->Solidify_Store End End Solidify_Store->End

Caption: Workflow for preparing this compound plates.

References

Spectinomycin as a Selectable Marker in Yeast Genetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spectinomycin (B156147), an aminocyclitol antibiotic, serves as a potent selectable marker for genetic manipulation in the yeast Saccharomyces cerevisiae. Its mechanism of action, specifically targeting mitochondrial ribosomes, allows for the selection of transformed yeast cells expressing a resistance gene, most commonly the aadA gene. This document provides detailed application notes, experimental protocols, and data presentation for the effective use of this compound in yeast genetics, aiding in the construction and selection of genetically modified yeast strains for research and industrial applications.

Introduction

In the field of yeast genetics, selectable markers are indispensable tools for identifying and isolating cells that have successfully incorporated foreign DNA. While auxotrophic markers are commonly used, dominant selectable markers, such as antibiotic resistance genes, offer the advantage of being applicable to prototrophic industrial strains without the need for prior genetic modification. This compound provides a valuable alternative to commonly used antibiotics like G418 and hygromycin.

This compound inhibits protein synthesis by binding to the 30S ribosomal subunit in prokaryotes.[1] In yeast, it does not affect the cytoplasmic 80S ribosomes but specifically targets the prokaryotic-like ribosomes within the mitochondria.[1] This inhibition of mitochondrial protein synthesis is detrimental to cell growth, particularly on non-fermentable carbon sources.[1] Resistance to this compound is conferred by the expression of enzymes such as aminoglycoside adenylyltransferases, encoded by genes like aadA.[1][2] These enzymes modify this compound, preventing its interaction with the mitochondrial ribosome.

Data Presentation

Effective selection with this compound is dependent on the yeast strain, the composition of the growth medium, and the concentration of the antibiotic. The following tables provide recommended starting concentrations and a template for determining the optimal concentration for your specific experimental conditions.

Table 1: Recommended Starting Concentrations for this compound in Yeast Media

Media TypeRecommended Starting Concentration (µg/mL)Notes
YPD (Yeast Extract Peptone Dextrose)100 - 400The effective concentration can vary significantly between different yeast strains. A kill curve is highly recommended to determine the optimal concentration.
SC (Synthetic Complete)100 - 400The composition of minimal media can sometimes affect antibiotic activity. It is crucial to test a range of concentrations.

Table 2: Example Kill Curve Data for S. cerevisiae (Strain XYZ) in YPD

This compound Concentration (µg/mL)OD₆₀₀ at 24h (avg ± SD)OD₆₀₀ at 48h (avg ± SD)% Growth Inhibition at 48h
0 (Control)1.2 ± 0.055.8 ± 0.20%
500.8 ± 0.043.5 ± 0.1539.7%
1000.3 ± 0.021.1 ± 0.181.0%
2000.1 ± 0.010.15 ± 0.0297.4%
4000.05 ± 0.010.05 ± 0.0199.1%
8000.05 ± 0.010.05 ± 0.0199.1%

This is example data and should be generated for each specific yeast strain and media combination.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration (Kill Curve)

This protocol outlines the procedure to determine the minimum concentration of this compound required to inhibit the growth of the untransformed yeast strain.

Materials:

  • S. cerevisiae strain of interest

  • YPD liquid medium

  • This compound sulfate (B86663) stock solution (e.g., 50 mg/mL in sterile water)

  • Sterile 96-well microtiter plate

  • Plate reader or spectrophotometer

Procedure:

  • Inoculate a 5 mL culture of the yeast strain in YPD and grow overnight at 30°C with shaking.

  • The next day, measure the optical density at 600 nm (OD₆₀₀) and dilute the culture to an OD₆₀₀ of 0.1 in fresh YPD.

  • In a 96-well plate, prepare a serial dilution of this compound in YPD. A suggested range is 0, 50, 100, 200, 400, and 800 µg/mL. Prepare each concentration in triplicate.

  • Add 100 µL of the diluted yeast culture to each well containing 100 µL of the this compound dilutions.

  • Incubate the plate at 30°C.

  • Measure the OD₆₀₀ of each well at regular intervals (e.g., every 24 hours) for up to 3 days.

  • The lowest concentration of this compound that completely inhibits growth is the optimal concentration for selection.

Protocol 2: Preparation of this compound Selection Plates

Materials:

  • Yeast Extract

  • Peptone

  • Dextrose (Glucose)

  • Agar (B569324)

  • Distilled water

  • This compound sulfate stock solution (e.g., 50 mg/mL)

  • Autoclave

  • Sterile petri dishes

Procedure:

  • For 1 liter of YPD agar, dissolve 10 g of yeast extract, 20 g of peptone, and 20 g of agar in 950 mL of distilled water.

  • Autoclave the solution for 20 minutes at 121°C.

  • In a separate sterile bottle, dissolve 20 g of dextrose in 50 mL of distilled water and autoclave.

  • Allow the autoclaved media to cool to approximately 55-60°C in a water bath.

  • Add the sterile dextrose solution to the molten agar.

  • Add the appropriate volume of the this compound stock solution to achieve the desired final concentration (determined from the kill curve). For example, to make plates with a final concentration of 200 µg/mL, add 4 mL of a 50 mg/mL stock solution to 1 liter of media.

  • Swirl the flask gently to ensure even distribution of the antibiotic.

  • Pour approximately 25 mL of the medium into each sterile petri dish.

  • Allow the plates to solidify at room temperature.

  • Store the plates at 4°C, protected from light. Plates are typically stable for 2-4 weeks.

Protocol 3: Yeast Transformation and Selection

This protocol is based on the standard Lithium Acetate (LiAc)/Polyethylene Glycol (PEG) method.

Materials:

  • Yeast strain to be transformed

  • YPD liquid medium

  • Plasmid DNA carrying the this compound resistance gene (aadA)

  • Single-stranded carrier DNA (e.g., salmon sperm DNA)

  • 1 M Lithium Acetate (LiAc)

  • 50% (w/v) Polyethylene Glycol (PEG) 3350

  • Sterile water

  • YPD plates containing the optimal concentration of this compound

Procedure:

  • Inoculate a 5 mL culture of the yeast strain in YPD and grow overnight at 30°C with shaking.

  • Inoculate 50 mL of fresh YPD with the overnight culture to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.8-1.0.

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cells with 25 mL of sterile water.

  • Resuspend the cell pellet in 1 mL of 100 mM LiAc.

  • In a microcentrifuge tube, mix 100-500 ng of plasmid DNA and 50 µg of carrier DNA.

  • Add 100 µL of the competent yeast cells to the DNA mixture and mix gently.

  • Add 600 µL of 50% PEG and 70 µL of 1 M LiAc, and mix thoroughly by vortexing.

  • Incubate at 30°C for 30 minutes.

  • Heat shock the cells at 42°C for 15-20 minutes.

  • Pellet the cells by centrifugation at 8,000 x g for 1 minute.

  • Resuspend the cell pellet in 1 mL of sterile water.

  • Plate 100-200 µL of the cell suspension onto YPD plates containing this compound.

  • Incubate the plates at 30°C for 2-4 days, or until colonies appear.

Visualizations

cluster_cell Yeast Cell cluster_mito Mitochondrion MitoRibosome Mitochondrial Ribosome ProteinSynth Protein Synthesis MitoRibosome->ProteinSynth essential for MitoFunction Mitochondrial Function ProteinSynth->MitoFunction required for This compound This compound This compound->MitoRibosome binds and inhibits AAT Aminoglycoside Adenyltransferase This compound->AAT substrate aadA aadA gene aadA->AAT expresses InactiveSpec Inactive This compound AAT->InactiveSpec adenylates

Caption: Mechanism of this compound action and resistance in yeast.

A Overnight culture of yeast B Dilute to OD600 = 0.1 A->B D Add diluted yeast culture to wells B->D C Prepare this compound serial dilutions in 96-well plate C->D E Incubate at 30°C D->E F Measure OD600 at regular intervals E->F G Determine lowest concentration inhibiting growth F->G

Caption: Workflow for determining the optimal this compound concentration.

A Grow yeast to mid-log phase B Prepare competent cells (LiAc treatment) A->B C Mix cells with plasmid DNA and carrier DNA B->C D Add PEG and LiAc C->D E Incubate at 30°C D->E F Heat shock at 42°C E->F G Plate on this compound-containing media F->G H Incubate at 30°C for 2-4 days G->H I Select and screen transformant colonies H->I

References

Application Notes and Protocols for Mycoplasma Elimination in Cell Culture Using Spectinomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplasma contamination is a pervasive and often undetected issue in cell culture laboratories, with contamination rates estimated to be between 15-35% of continuous cell cultures.[1] These small, wall-less bacteria can significantly alter the phenotypic and functional characteristics of cultured cells, leading to unreliable experimental results and compromised biopharmaceutical products.[1] Common antibiotics used in cell culture, such as penicillin and streptomycin, are ineffective against mycoplasma.[2] Therefore, specific anti-mycoplasma agents are required for their elimination.

Spectinomycin (B156147) is an aminocyclitol antibiotic that inhibits bacterial protein synthesis.[3][4] While it is effective against a range of bacteria, its application for eliminating mycoplasma contamination in mammalian cell cultures is not as widely documented as other antibiotics like fluoroquinolones or tetracyclines. This is primarily because this compound exhibits low to no binding affinity for mammalian ribosomes, rendering it non-toxic to mammalian cells even at high concentrations.[5] However, its specific mode of action against bacterial ribosomes presents a targeted approach to combating mycoplasma. These notes provide a detailed protocol and supporting information for the use of this compound in eliminating mycoplasma contamination from cell cultures.

Mechanism of Action

This compound exerts its bacteriostatic effect by binding to the 30S subunit of the bacterial ribosome.[3][4][6] This binding event interferes with the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, a critical step in polypeptide chain elongation.[6] By inhibiting protein synthesis, this compound effectively halts the growth and replication of mycoplasma.[6] The specificity of this compound for bacterial ribosomes over eukaryotic ribosomes is a key advantage, suggesting minimal cytotoxic effects on the host cell culture.[5][6]

Data Presentation

The efficacy of this compound against various mycoplasma species has been evaluated in vitro. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antibiotic's effectiveness. The following table summarizes available MIC data for this compound against different mycoplasma species. It is important to note that the optimal concentration for eliminating mycoplasma in a cell culture system may be higher than the MIC and should be empirically determined.

Mycoplasma SpeciesMinimum Inhibitory Concentration (MIC) Range (µg/mL)Reference
Avian Mycoplasma (12 serotypes)1 - 20[7][8]
Mycoplasma hyopneumoniae≤ 4 (for 86% of isolates)[9]
Mycoplasma agalactiaeMIC₅₀: 0.521, MIC₉₀: 0.938 (in combination with lincomycin)[1]
Mycoplasma iowae≥ 8[10]

Experimental Protocols

This section provides a detailed protocol for the elimination of mycoplasma contamination in cell cultures using this compound. It is crucial to test for mycoplasma both before and after treatment to confirm the elimination.

Materials
  • This compound Dihydrochloride Pentahydrate (Cell Culture Grade)

  • Sterile, deionized water or Phosphate Buffered Saline (PBS) for stock solution preparation

  • Contaminated cell culture

  • Complete cell culture medium appropriate for the cell line

  • Sterile tissue culture flasks, plates, and pipettes

  • Incubator (37°C, 5% CO₂)

  • Mycoplasma detection kit (e.g., PCR-based, enzymatic, or DNA staining)

Protocol for Mycoplasma Elimination
  • Preparation of this compound Stock Solution:

    • Prepare a 10 mg/mL stock solution of this compound by dissolving it in sterile, deionized water or PBS.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C.

  • Treatment of Contaminated Cells:

    • Thaw a vial of the mycoplasma-contaminated cell line.

    • Culture the cells in their appropriate complete medium until they reach approximately 50-70% confluency.

    • Remove the culture medium and replace it with fresh complete medium containing this compound at a final concentration of 10-20 µg/mL. The optimal concentration may vary depending on the mycoplasma species and the cell line, and a kill curve may be necessary to determine the optimal concentration that is effective against mycoplasma while being non-toxic to the cells.

    • Incubate the cells at 37°C in a 5% CO₂ incubator.

    • Change the medium with fresh this compound-containing medium every 2-3 days for a total of 14 days. During this period, subculture the cells as necessary to maintain them in a healthy, sub-confluent state.

  • Post-Treatment Recovery and Testing:

    • After the 14-day treatment period, remove the this compound-containing medium.

    • Wash the cells once with sterile PBS.

    • Culture the cells in fresh, antibiotic-free complete medium for at least two weeks. This allows for the recovery of any remaining, non-detectable mycoplasma.

    • After the two-week recovery period, test the cell culture for the presence of mycoplasma using a sensitive and reliable detection method (e.g., PCR).

    • It is recommended to perform a second mycoplasma test 2-4 weeks later to confirm the complete eradication of the contamination.

  • Cryopreservation of Cured Cells:

    • Once the cell line is confirmed to be mycoplasma-free, expand the culture and cryopreserve multiple vials to create a master and working cell bank.

    • Label the cryopreserved vials clearly, indicating that they have been treated for mycoplasma contamination and have tested negative.

Visualizations

Mycoplasma Elimination Workflow

Mycoplasma_Elimination_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment (14 Days) cluster_post_treatment Post-Treatment Detect_Contamination Detect Mycoplasma Contamination Prepare_Stock Prepare this compound Stock Solution (10 mg/mL) Treat_Cells Culture Cells with This compound (10-20 µg/mL) Prepare_Stock->Treat_Cells Change_Medium Change Medium with Fresh This compound every 2-3 Days Treat_Cells->Change_Medium Subculture Subculture Cells as Needed Change_Medium->Subculture Remove_Antibiotic Culture in Antibiotic-Free Medium for ≥2 Weeks Change_Medium->Remove_Antibiotic Subculture->Change_Medium Test_Mycoplasma Test for Mycoplasma Remove_Antibiotic->Test_Mycoplasma Cryopreserve Cryopreserve Mycoplasma-Free Cells Test_Mycoplasma->Cryopreserve

Caption: Experimental workflow for mycoplasma elimination using this compound.

This compound Mechanism of Action

Spectinomycin_Mechanism cluster_ribosome Mycoplasma Ribosome (70S) Ribosome_50S 50S Subunit Ribosome_30S 30S Subunit Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Essential for This compound This compound This compound->Ribosome_30S Binds to Inhibition Inhibition Growth_Arrest Mycoplasma Growth Arrest Protein_Synthesis->Growth_Arrest Leads to Inhibition->Protein_Synthesis Inhibits Translocation

Caption: this compound inhibits mycoplasma protein synthesis by binding to the 30S ribosomal subunit.

References

Troubleshooting & Optimization

troubleshooting no colonies on spectinomycin selection plates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for spectinomycin (B156147) selection. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during experiments involving this compound selection.

Troubleshooting Guide: No Colonies on this compound Plates

One of the most common and frustrating issues in a molecular cloning workflow is the absence of colonies after a transformation and plating on selective media. This guide provides a systematic approach to identifying and resolving the root cause of this problem.

Question: I performed a transformation with a this compound-resistant plasmid and after overnight incubation, I have no colonies on my this compound plates. What went wrong?

Answer: The absence of colonies on your selective plates can be attributed to several factors, ranging from the antibiotic itself to the competent cells and the transformation protocol. Below is a step-by-step troubleshooting guide to help you pinpoint the issue.

Step 1: Evaluate Your Controls

Before troubleshooting your experimental sample, it is crucial to assess your control plates.

  • Negative Control (Untransformed Competent Cells): Did you plate your untransformed competent cells on a this compound plate?

    • No colonies (Expected Outcome): This indicates that your this compound is active and your competent cells are not inherently resistant.

    • Colonies Present: This suggests a significant issue, either with the this compound plates or the competent cells themselves.[1][2] See the "Troubleshooting False Positives" FAQ below.

  • Positive Control (Transformation with a known plasmid): Did you perform a parallel transformation with a well-characterized plasmid (e.g., pUC19) and plate on the appropriate antibiotic plate?

    • Colonies Present (Expected Outcome): This confirms that your competent cells are viable and your transformation protocol is working. The issue likely lies with your experimental plasmid.

    • No Colonies: This points to a problem with your competent cells or the transformation procedure.[3]

  • Viability Control (Untransformed Competent Cells on non-selective plates): Did you plate your untransformed competent cells on an antibiotic-free LB plate?

    • Lawn of Growth (Expected Outcome): This confirms your competent cells are viable.

    • No Growth: Your competent cells are likely dead, and you will need to prepare or purchase a new batch.[3]

Troubleshooting Workflow: No Colonies

Here is a logical workflow to diagnose the "no colonies" issue.

TroubleshootingWorkflow start Start: No Colonies on This compound Plate check_controls Check Controls: - Positive Control - Negative Control - Viability Control start->check_controls pos_control_ok Positive Control OK? check_controls->pos_control_ok neg_control_ok Negative Control OK? pos_control_ok->neg_control_ok No issue_plasmid Issue is likely with your experimental plasmid (ligation, DNA quality, etc.) pos_control_ok->issue_plasmid Yes viability_ok Cells Viable? neg_control_ok->viability_ok Yes issue_antibiotic_cells Issue with Antibiotic or Competent Cells neg_control_ok->issue_antibiotic_cells No issue_cells_protocol Issue with Competent Cells or Transformation Protocol viability_ok->issue_cells_protocol Yes cells_dead Competent cells are not viable. Prepare or obtain a new batch. viability_ok->cells_dead No

Caption: A workflow diagram to troubleshoot the absence of colonies.

Step 2: Investigate Potential Causes

Based on your control results, you can narrow down the potential culprits.

Category 1: Issues with this compound or Plates
Possible CauseRecommended ActionExpected Outcome
Inactive this compound Prepare a fresh stock solution and pour new plates. Ensure proper storage of the stock solution at -20°C and plates at 4°C, protected from light.[1]Growth of colonies with your positive control plasmid.
Incorrect this compound Concentration The typical working concentration for E. coli is 50-100 µg/mL. For low-copy plasmids, you may need to lower the concentration to 25 µg/mL. Perform a kill curve (Minimum Inhibitory Concentration assay) to determine the optimal concentration for your strain.Effective selection of resistant colonies without inhibiting the growth of true transformants.
Degraded this compound in Plates Ensure the molten agar (B569324) has cooled to approximately 50-55°C before adding the antibiotic to prevent heat-induced degradation. Use freshly prepared plates.Robust growth of transformed cells.
Category 2: Issues with Competent Cells
Possible CauseRecommended ActionExpected Outcome
Low Transformation Efficiency Calculate the transformation efficiency of your competent cells using a control plasmid like pUC19. Efficiencies for chemically competent cells should be at least >10^7 cfu/µg, while higher efficiencies (>10^8 cfu/µg) are needed for challenging ligations.A calculated high transformation efficiency indicates your cells are suitable for the experiment.
Improper Handling of Competent Cells Always thaw competent cells on ice and avoid repeated freeze-thaw cycles. Do not vortex competent cells; mix gently by flicking the tube.Maintaining cell viability and transformation efficiency.
Pre-existing Resistance in Competent Cells Some E. coli strains, such as SHuffle, have integrated this compound resistance genes. Test your competent cells for resistance by plating them on this compound plates before transformation.No growth on the this compound plate, confirming the cells are sensitive.
Category 3: Issues with the Transformation Protocol
Possible CauseRecommended ActionExpected Outcome
Incorrect Heat Shock Parameters Follow the specific protocol for your competent cells. For many chemically competent cells, a 45-second heat shock at 42°C is optimal.Successful uptake of the plasmid by the competent cells.
Insufficient Recovery Time After heat shock, allow for a recovery period of at least 1 hour at 37°C in antibiotic-free SOC or LB medium to allow for the expression of the resistance gene before plating.Cells have enough time to produce the resistance protein, enabling survival on the selective plate.
Poor Quality DNA Ensure your plasmid DNA is free of contaminants like phenol, ethanol, and detergents. Use 1-10 ng of plasmid DNA for transformation.Higher transformation success rate.
Failed Ligation If you are transforming a ligation product, run a small amount on an agarose (B213101) gel to confirm the presence of the desired ligated product.Visualization of the correct band confirms a successful ligation reaction.
Toxic Gene Product If the gene you are cloning is toxic to E. coli, you may see very few or no colonies. Try incubating your plates at a lower temperature (e.g., 30°C) to reduce the expression of the toxic gene.Appearance of colonies due to reduced toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and the resistance gene? A1: this compound is a bacteriostatic aminocyclitol antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit in bacteria, which interferes with the translocation of peptidyl-tRNA. Resistance is commonly conferred by the aadA gene, which encodes an aminoglycoside-3'-adenyltransferase enzyme that inactivates the antibiotic.

Q2: I see colonies on my negative control plate (untransformed cells). What should I do? A2: This indicates a "false positive" result and can be due to several factors:

  • Inactive this compound: Your antibiotic may be old or degraded. Prepare fresh stock and plates.

  • Incorrect this compound Concentration: The concentration may be too low to inhibit the growth of untransformed cells. Perform a kill curve to determine the Minimum Inhibitory Concentration (MIC).

  • Spontaneous Resistance: While less common, spontaneous mutations can arise that confer resistance. This is more likely if you plate a very high density of cells.

  • Contaminated Competent Cells: Your competent cell stock may be contaminated with a this compound-resistant strain.

Q3: Can I use this compound for both low-copy and high-copy plasmids? A3: Yes, but you may need to adjust the concentration. For low-copy number plasmids, a lower concentration of this compound (e.g., 25-50 µg/mL) may be necessary because the cells produce less of the resistance enzyme.

Q4: How should I properly prepare and store this compound? A4: Prepare a stock solution of 10-50 mg/mL in sterile water. Filter-sterilize through a 0.22 µm filter and store in aliquots at -20°C. When preparing plates, add the antibiotic to the molten agar after it has cooled to about 50-55°C.

Experimental Protocols

Protocol 1: Determining Transformation Efficiency

This protocol allows you to calculate the efficiency of your chemically competent cells.

Materials:

  • Your chemically competent E. coli cells

  • Control plasmid with a known concentration (e.g., pUC19 at 10 pg/µL)

  • SOC medium

  • LB agar plates with the appropriate antibiotic for the control plasmid

  • 1.5 mL microcentrifuge tubes

  • Ice

  • 42°C water bath

  • 37°C incubator (shaking and static)

Methodology:

  • Thaw an aliquot of your competent cells on ice.

  • Add 1 µL (10 pg) of the control plasmid to 50 µL of competent cells in a pre-chilled tube.

  • Incubate the mixture on ice for 30 minutes.

  • Heat shock the cells by placing the tube in a 42°C water bath for 45 seconds.

  • Immediately transfer the tube back to ice for 2 minutes.

  • Add 950 µL of pre-warmed SOC medium to the cells.

  • Incubate at 37°C for 1 hour with shaking (200-300 rpm).

  • Plate 100 µL of the cell suspension onto an appropriate selective agar plate.

  • Incubate the plate overnight at 37°C for approximately 16 hours.

  • Count the number of colonies on the plate the next day.

  • Calculate Transformation Efficiency:

    • Transformation Efficiency (cfu/µg) = (Number of colonies / ng of DNA plated) x (1000 ng/µg)

    • ng of DNA plated = (Total ng of DNA used) x (Volume plated / Total volume of cell suspension)

    • Example: 200 colonies from plating 100 µL of a 1000 µL suspension that used 0.01 ng of DNA.

      • ng of DNA plated = 0.01 ng * (100 µL / 1000 µL) = 0.001 ng

      • Efficiency = (200 / 0.001) * 1000 = 2 x 10^8 cfu/µg

Protocol 2: Determining Minimum Inhibitory Concentration (MIC) of this compound

This protocol helps you determine the lowest concentration of this compound that inhibits the growth of your specific E. coli strain.

Materials:

  • Your E. coli strain of interest (without a resistance plasmid)

  • LB broth

  • This compound stock solution (e.g., 50 mg/mL)

  • Sterile 96-well plate

  • 37°C incubator

Methodology:

  • Prepare an overnight culture of your E. coli strain in antibiotic-free LB broth.

  • The next day, dilute the culture 1:1000 in fresh LB broth.

  • In a 96-well plate, prepare a two-fold serial dilution of this compound in LB broth. The concentration range should typically span from 200 µg/mL down to ~0.4 µg/mL. Include a well with no antibiotic as a positive control for growth.

  • Add 100 µL of the diluted bacterial culture to each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth (i.e., the well is not turbid).

Visualizations

Signaling Pathway: this compound Action and Resistance

SpectinomycinMechanism cluster_cell Bacterial Cell ribosome 30S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis leads to This compound This compound This compound->ribosome binds to & inhibits inactivated_spec Inactivated This compound This compound->inactivated_spec aadA aadA gene (on plasmid) enzyme Aminoglycoside Adenylyltransferase aadA->enzyme encodes enzyme->this compound inactivates

Caption: Mechanism of this compound action and enzymatic resistance.

References

Technical Support Center: Optimizing Spectinomycin Concentration for Low Copy Number Plasmids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing spectinomycin (B156147) concentration when working with low copy number plasmids. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals achieve successful selection of transformants.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration of this compound for selecting E. coli with low copy number plasmids?

A1: The generally recommended concentration of this compound for selecting E. coli is between 50 and 100 µg/mL.[1][2] However, for low copy number plasmids, it is often beneficial to use a lower concentration, around 50 µg/mL.[3] This is because low copy number plasmids produce fewer antibiotic resistance gene transcripts, and a lower concentration of this compound can be sufficient for selection without inhibiting the growth of cells that have successfully taken up the plasmid.[1]

Q2: How does this compound work as a selection agent?

A2: this compound is an aminocyclitol antibiotic that inhibits bacterial protein synthesis.[1] It binds to the 30S ribosomal subunit, preventing the translocation of peptidyl-tRNA from the A-site to the P-site, which halts protein production and ultimately bacterial growth.[1][3] Plasmids containing a this compound resistance gene, such as aadA, produce an enzyme called aminoglycoside adenylyltransferase. This enzyme modifies and inactivates this compound, allowing bacteria harboring the plasmid to survive and grow in its presence.[1]

Q3: Can I use the same this compound concentration for both high and low copy number plasmids?

A3: While a standard concentration of 50-100 µg/mL may work for both, optimizing the concentration is more critical for low copy number plasmids.[1] Low copy number plasmids express lower levels of the resistance enzyme.[1] Using a concentration that is too high can inhibit the growth of positive transformants, leading to lower transformation efficiency or smaller colonies. Conversely, a concentration that is too low may result in the growth of non-transformed cells or satellite colonies.[1]

Q4: How stable is this compound in plates and solutions?

A4: this compound is more stable than antibiotics like ampicillin.[3] However, improper storage of stock solutions or plates can lead to reduced activity. It is recommended to prepare fresh plates and store stock solutions at -20°C for long-term use. When preparing plates, ensure the agar (B569324) has cooled to approximately 50°C before adding the antibiotic to prevent degradation.[2]

Data Presentation: Recommended this compound Concentrations

Plasmid TypeE. coli StrainMediumRecommended Concentration (µg/mL)Reference
Low-Copy PlasmidsGeneral Cloning Strains (e.g., DH5α, TOP10)LB Agar/Broth50[3]
High-Copy PlasmidsGeneral Cloning Strains (e.g., DH5α, TOP10)LB Agar/Broth75 - 100[3]
pSC101* backboneDH5alphaLB Agar/Broth50[4]
GeneralE. coli TOP10LB Agar/Broth50[5]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound for the selection of low copy number plasmids.

Problem 1: No colonies on the plate after transformation.

Possible CauseRecommended Solution
Inefficient Transformation - Verify the transformation efficiency of your competent cells using a control plasmid (e.g., pUC19). Efficiency should be at least 10^6 CFU/µg.[2]- Prepare fresh competent cells or use a high-quality commercial source.[2]- Ensure the heat shock or electroporation conditions are optimal.[2]
Incorrect this compound Concentration - Confirm the final this compound concentration in your plates. For low copy plasmids, start with 50 µg/mL.[3]- Ensure the antibiotic was added to the agar at the correct temperature (~50°C) to prevent degradation.[2]
Degraded Antibiotic - Prepare fresh this compound plates.[2]- Test the new plates with a known sensitive and a known resistant E. coli strain.
Insufficient Recovery Time - Allow for a sufficient recovery period (typically 1 hour at 37°C) in antibiotic-free SOC medium after transformation to allow for the expression of the resistance gene before plating.[3]
Plasmid Issue - Verify the integrity and concentration of your plasmid DNA using agarose (B213101) gel electrophoresis.- Confirm the presence and integrity of the this compound resistance gene (aadA or spcR) via restriction digest or sequencing.[3]
Toxicity of Inserted Gene - Incubate plates at a lower temperature (e.g., 30°C) for a longer period.[2]

Problem 2: Growth of untransformed or negative control E. coli on this compound plates.

Possible CauseRecommended Solution
Inactive Antibiotic - Prepare fresh this compound plates.[3]- Ensure proper storage of this compound stock solution and plates.
This compound Concentration Too Low - Verify the final concentration of this compound in your plates. If necessary, perform a Minimum Inhibitory Concentration (MIC) assay to determine the optimal concentration for your strain.
Pre-existing Resistance - Some E. coli strains, like SHuffle, have innate this compound resistance.[3][6]- Check the genotype of your E. coli strain. If necessary, use a different strain known to be sensitive to this compound.
Contamination - Ensure aseptic techniques are followed during plate preparation and transformation.- Streak out your E. coli stock on a non-selective plate to check for purity.
Spontaneous Mutations - Spontaneous resistance to this compound can occur, although at a low frequency (approximately 2 x 10-10 in E. coli K-12).[7][8] If this is suspected, re-streak single colonies on a fresh selective plate.

Problem 3: Very small colonies or a lawn of satellite colonies.

Possible CauseRecommended Solution
This compound Concentration Too High - For low copy number plasmids, a high concentration of this compound can inhibit the growth of transformants.[1] Try reducing the concentration to 50 µg/mL.[3]
Satellite Colonies - While less common with this compound than with ampicillin, satellite colonies can still occur. Re-streak a well-isolated, larger colony onto a fresh plate with the same this compound concentration.[3]
Prolonged Incubation - Extended incubation can lead to the breakdown of the antibiotic in the plate, allowing non-resistant cells to grow. Check plates after the recommended incubation time (typically 16-18 hours).[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for this compound

This protocol helps determine the lowest concentration of this compound that inhibits the growth of your specific E. coli strain.

  • Prepare Inoculum: Inoculate a single colony of your E. coli strain into 5 mL of antibiotic-free Luria-Bertani (LB) broth. Incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD600) of approximately 0.5.[3]

  • Dilute Culture: Dilute the culture 1:1000 in fresh LB broth.[3]

  • Prepare this compound Dilutions: In a 96-well microtiter plate, prepare a two-fold serial dilution of this compound in LB broth. Concentrations should range from a high of 200 µg/mL down to a low of approximately 0.4 µg/mL. Include a well with no antibiotic as a positive control for growth.[3]

  • Inoculate Plate: Add 100 µL of the diluted bacterial culture to each well containing 100 µL of the this compound dilutions. The final volume in each well will be 200 µL.[3]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[3]

  • Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth.[3] For selecting low copy number plasmids, use a concentration slightly above the MIC.

Visualizations

Experimental_Workflow_for_Optimizing_Spectinomycin_Concentration start Start prep_cells Prepare Competent E. coli Cells start->prep_cells transform Transform with Low Copy Number Plasmid prep_cells->transform recover Recover Cells in SOC Medium (1 hr, 37°C) transform->recover plate Plate on LB Agar with Varying this compound Concentrations (e.g., 25, 50, 75, 100 µg/mL) recover->plate incubate Incubate Plates (16-18 hrs, 37°C) plate->incubate analyze Analyze Results: - Colony Count - Colony Size - Negative Control Plate incubate->analyze select_optimal Select Optimal Concentration analyze->select_optimal end End select_optimal->end

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic_for_Spectinomycin_Selection start Transformation with Low Copy Number Plasmid & this compound Selection no_colonies No Colonies start->no_colonies Outcome? growth_on_neg Growth on Negative Control Plate start->growth_on_neg Outcome? small_colonies Small Colonies or Satellite Colonies start->small_colonies Outcome? success Successful Transformation: Well-isolated Colonies start->success Outcome? check_transformation Check: - Transformation Efficiency - Plasmid Integrity - Antibiotic Activity - Recovery Time no_colonies->check_transformation Troubleshoot check_antibiotic Check: - Antibiotic Activity - this compound Concentration - Strain Resistance growth_on_neg->check_antibiotic Troubleshoot adjust_concentration Adjust this compound Concentration (Lower) Re-streak Colonies small_colonies->adjust_concentration Troubleshoot

Caption: Troubleshooting logic for this compound selection.

References

Spectinomycin Degradation in Culture Media: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of spectinomycin (B156147) in culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the effective and reliable use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store my this compound stock solution to ensure its stability?

A1: Proper preparation and storage are critical for maintaining the efficacy of your this compound stock solution.

  • Preparation : Dissolve this compound sulfate (B86663) in sterile deionized water at a concentration of 10-50 mg/mL.[1] To ensure sterility, pass the solution through a 0.22 µm filter.[1]

  • Long-term Storage : Store the sterile stock solution in aliquots at -20°C for up to one year. Preparing aliquots is crucial to avoid repeated freeze-thaw cycles, which can reduce the antibiotic's stability.

  • Short-term Storage : For more frequent use, stock solutions can be stored at 2-8°C for several weeks.[1]

Q2: What is the recommended working concentration of this compound in culture media?

A2: The optimal working concentration of this compound can vary depending on the specific application, the organism being cultured, and the plasmid copy number.

  • Bacterial Selection (e.g., E. coli) : A final concentration of 50 to 100 µg/mL in LB medium is commonly used for general selection.[2]

  • Low Copy Number Plasmids : For the selection of low copy number plasmids, the concentration may need to be reduced to as low as 25 µg/mL.

  • Plant Tissue Culture : In plant transformation systems, this compound is often used as a selection marker at concentrations ranging from 0.2 to 5 mg/mL.[1]

It is highly recommended to determine the Minimum Inhibitory Concentration (MIC) for your specific bacterial strain and plasmid combination to ascertain the lowest effective concentration.

Q3: What are the primary factors that contribute to the degradation of this compound in culture media?

A3: The stability of this compound in culture media is primarily influenced by three main factors:

  • Temperature : Elevated temperatures are a significant cause of this compound degradation. It is crucial to cool autoclaved media to around 50-55°C before adding the antibiotic.[1][2][3] Long-term incubation at 37°C during cell culture can also lead to a gradual loss of this compound activity.[1]

  • pH : The pH of the culture medium can significantly impact this compound stability. As cells metabolize, the medium typically becomes more acidic, which can affect the antibiotic's activity.[1] Studies have shown that this compound hydrolysis is highly dependent on pH, with accelerated degradation observed at a pH above 6.0.[4]

  • Media Components : While this compound is generally more stable than some other antibiotics like penicillin, specific interactions with components in complex media could potentially affect its stability.[1]

Q4: How often should I replenish this compound in my long-term cell cultures?

A4: Due to the gradual degradation of this compound at 37°C, it is advisable to replenish the medium with fresh this compound at regular intervals during long-term experiments. A general recommendation is to replenish the antibiotic every 2-3 days to maintain adequate selective pressure.[1]

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound selection.

Issue 1: No growth or very slow growth of transformed cells.
Possible Cause Troubleshooting Step
This compound concentration is too high. Determine the Minimum Inhibitory Concentration (MIC) for your specific strain. Start with a lower concentration within the recommended range (e.g., 50 µg/mL).
Inefficient transformation. Verify the transformation efficiency of your competent cells using a control plasmid. Ensure that proper handling and transformation protocols are followed.
Plasmid does not confer this compound resistance. Confirm the presence and integrity of the this compound resistance gene (e.g., aadA) on your plasmid map and consider sequencing to verify.
Inactive this compound stock solution. Prepare a fresh stock solution of this compound. Ensure it has been stored correctly at -20°C in aliquots to avoid degradation from multiple freeze-thaw cycles.[3]
Issue 2: High background of untransformed cells or presence of satellite colonies.
Possible Cause Troubleshooting Step
This compound concentration is too low. Increase the this compound concentration to the higher end of the recommended range (e.g., 100 µg/mL) after verifying the MIC for your untransformed strain.
Degradation of this compound in plates or liquid culture. Use freshly prepared plates (less than 30 days old when stored at 4°C).[3] For long-term liquid cultures, replenish with fresh this compound every 2-3 days.[1] Ensure the antibiotic was added to the media after it had cooled to 50-55°C.[2][3]
Spontaneous resistant mutants. While the rate of spontaneous mutation to this compound resistance in E. coli is low, it can occur. Streak a sample of the culture on a selective plate to isolate single colonies and verify the presence of your plasmid.
Competent cells have intrinsic resistance. Test the untransformed competent cells on a this compound plate before the transformation experiment. If they show growth, consider using a different strain.

Quantitative Data Summary

Parameter Condition Observation/Recommendation Reference(s)
Stock Solution Stability (Aqueous) -20°CStable for up to 1 year.
2-8°CStable for several weeks.[1]
Prepared Media (Plates) Stability 4°CRecommended to use within 30 days for best results.[3]
Degradation in Culture 37°C IncubationGradual loss of activity over several days.[1]
pH Influence on Stability pH > 6.0Accelerated hydrolysis (degradation).[4]
Heat Sensitivity Autoclaving TemperatureSignificant degradation.[1]
50-55°CRecommended temperature for adding to molten agar/media.[1][2][3]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration (Kill Curve)

This protocol is essential for determining the Minimum Inhibitory Concentration (MIC) of this compound for your specific bacterial strain.

Materials:

  • Your bacterial strain of interest (without the resistance plasmid)

  • Liquid culture medium (e.g., LB Broth)

  • This compound stock solution (e.g., 10 mg/mL)

  • Sterile culture tubes or a 96-well plate

  • Incubator (37°C)

  • Spectrophotometer (OD600)

Methodology:

  • Prepare a range of this compound concentrations: In a series of sterile culture tubes or wells of a 96-well plate, prepare the liquid medium with varying concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100, 125, 150 µg/mL). The "0 µg/mL" tube will serve as your positive control for growth.

  • Inoculate the cultures: Inoculate each tube or well with a small amount of an overnight culture of your plasmid-free bacterial strain (e.g., a 1:1000 dilution).

  • Incubate: Incubate the cultures at 37°C with shaking for 16-24 hours.

  • Measure growth: After incubation, measure the optical density at 600 nm (OD600) for each culture.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth. This concentration should be used as a starting point for your selection experiments.

Protocol 2: Conducting a this compound Stability Study in Culture Medium

For researchers requiring precise knowledge of this compound stability in their specific experimental setup, conducting a stability study using High-Performance Liquid Chromatography (HPLC) is recommended.

Materials:

  • This compound standard of known purity

  • Your specific culture medium of interest

  • Incubator (37°C)

  • HPLC system with a suitable detector (e.g., UV or Charged Aerosol Detector)

  • Appropriate HPLC column (e.g., C18)

  • Sterile microcentrifuge tubes

  • -80°C freezer

Methodology:

  • Preparation of Standards: Prepare a series of this compound standards of known concentrations in your culture medium.

  • Incubation: Prepare a larger volume of your culture medium containing a known concentration of this compound (e.g., 100 µg/mL). Aliquot this solution into sterile microcentrifuge tubes. Incubate these tubes at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 72, 96 hours), remove an aliquot and immediately store it at -80°C until analysis to halt further degradation.

  • HPLC Analysis:

    • Develop a suitable HPLC method to separate this compound from potential degradation products.

    • Analyze the prepared standards to generate a calibration curve.

    • Analyze the samples from each time point.

  • Data Analysis:

    • Quantify the concentration of this compound remaining at each time point using the calibration curve.

    • Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t½) in your specific culture medium under your experimental conditions.

Visualizations

Spectinomycin_Degradation_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Problem: Inconsistent Experimental Results cause1 This compound Degradation start->cause1 cause2 Incorrect Concentration start->cause2 cause3 Cellular Factors start->cause3 solution1a Use Freshly Prepared Media/Plates cause1->solution1a Plates/Media too old solution1b Replenish this compound in Long-Term Cultures cause1->solution1b Long incubation times solution1c Ensure Proper Storage of Stock Solutions cause1->solution1c Improper storage solution2a Perform a Kill Curve (MIC Assay) cause2->solution2a Concentration not optimized solution2b Verify Stock Solution Concentration cause2->solution2b Calculation or dilution error solution3a Check for Intrinsic Resistance cause3->solution3a Untransformed cells grow solution3b Confirm Plasmid Integrity cause3->solution3b No transformants outcome Reliable Experimental Outcome solution1a->outcome Improved Consistency solution1b->outcome solution1c->outcome solution2a->outcome solution2b->outcome solution3a->outcome solution3b->outcome

Caption: Troubleshooting workflow for inconsistent experimental results.

Spectinomycin_Stability_Factors cluster_temp Temperature Effects cluster_ph pH Effects cluster_media Media Component Effects This compound This compound Stability in Culture Media factor_temp Temperature This compound->factor_temp factor_ph pH This compound->factor_ph factor_media Media Components This compound->factor_media temp_high High Temp (Autoclaving) -> Rapid Degradation factor_temp->temp_high temp_incubation 37°C Incubation -> Gradual Degradation factor_temp->temp_incubation temp_storage Cold Storage (-20°C, 4°C) -> Enhanced Stability factor_temp->temp_storage ph_acidic Acidic pH (Cellular Metabolism) -> Affects Activity factor_ph->ph_acidic ph_alkaline pH > 6.0 -> Accelerated Hydrolysis factor_ph->ph_alkaline media_interactions Potential for unspecified interactions factor_media->media_interactions

Caption: Factors influencing this compound stability in culture media.

References

Technical Support Center: E. coli Strain Resistance to Spectinomycin (Plasmid-Free)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with E. coli strains exhibiting spectinomycin (B156147) resistance in the absence of a resistance plasmid.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound-resistant E. coli.

Issue 1: Unexpected growth of supposedly susceptible E. coli on this compound-containing media.

  • Question: I am seeing colonies of my negative control (supposedly this compound-sensitive) E. coli strain on my this compound plates. What could be the cause?

  • Answer: Several factors could lead to the unexpected growth of sensitive E. coli on this compound plates:

    • Spontaneous Mutations: E. coli can develop spontaneous resistance to this compound due to chromosomal mutations. The rate of spontaneous mutation to this compound resistance in E. coli K-12 is approximately 2 x 10-10[1][2].

    • Antibiotic Inactivation: The this compound in your plates may have been inactivated. This can occur if the antibiotic was added to the agar (B569324) when it was too hot, or if the plates have been stored for too long or exposed to light.

    • Incorrect Antibiotic Concentration: An error in the calculation of the this compound concentration can lead to a lower-than-expected final concentration in the media, allowing for the growth of sensitive strains. The typical working concentration for this compound is 50-100 µg/mL[3].

    • Contamination: Your E. coli culture may be contaminated with a resistant strain. It is crucial to ensure the purity of your starting culture.

    • Satellite Colonies: While more common with antibiotics like ampicillin, satellite colonies can sometimes appear. These are small colonies of sensitive bacteria that grow around a true resistant colony, which may locally reduce the antibiotic concentration[4].

    Troubleshooting Workflow:

    G start Unexpected Growth of Sensitive E. coli check_purity Streak culture on non-selective plate to check for purity start->check_purity pure_culture Pure culture observed check_purity->pure_culture Pure contaminated_culture Contaminated culture observed check_purity->contaminated_culture Contaminated check_antibiotic Verify this compound stock solution and plate preparation re_plate Re-plate on freshly prepared this compound plates check_antibiotic->re_plate negative_control Include a known sensitive strain as a negative control re_plate->negative_control positive_control Include a known resistant strain as a positive control negative_control->positive_control evaluate_growth Evaluate growth of controls positive_control->evaluate_growth growth_in_neg Growth in negative control evaluate_growth->growth_in_neg no_growth_in_neg No growth in negative control evaluate_growth->no_growth_in_neg pure_culture->check_antibiotic contaminated_culture->start Re-streak for pure culture and repeat experiment troubleshoot_antibiotic Troubleshoot antibiotic stock and plate preparation growth_in_neg->troubleshoot_antibiotic investigate_mutation Investigate for spontaneous mutation no_growth_in_neg->investigate_mutation

    Troubleshooting unexpected E. coli growth.

Issue 2: A confirmed this compound-resistant mutant shows variable resistance levels.

  • Question: My sequenced E. coli mutant with a known resistance mutation sometimes grows well on high concentrations of this compound, and other times it shows slower growth or a lower MIC. Why is this happening?

  • Answer: The observed variability in resistance levels can be attributed to:

    • Fitness Cost: The chromosomal mutation conferring resistance may also impact the bacterium's overall fitness. This can manifest as a reduced growth rate, especially in the absence of the antibiotic. The fitness cost can sometimes be influenced by the specific growth medium and conditions[5][6][7].

    • Compensatory Mutations: Over time, additional mutations may arise that compensate for the fitness cost of the initial resistance mutation. These compensatory mutations can sometimes modulate the level of resistance.

    • Experimental Variability: Inconsistencies in experimental conditions such as inoculum size, incubation time, and media composition can influence the apparent resistance level.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of non-plasmid-mediated this compound resistance in E. coli?

    • A1: The primary mechanism is through spontaneous mutations in chromosomal genes that encode components of the 30S ribosomal subunit, the target of this compound. These mutations prevent the antibiotic from binding effectively, thus allowing protein synthesis to continue. The most common mutations are found in the 16S rRNA gene and the rpsE gene, which encodes the ribosomal protein S5[8][9].

  • Q2: How does this compound inhibit bacterial growth?

    • A2: this compound is an aminocyclitol antibiotic that binds to the 30S subunit of the bacterial ribosome. This binding interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, which is a critical step in protein synthesis. By halting protein production, this compound inhibits bacterial growth[3][4]. It is generally considered a bacteriostatic agent, meaning it inhibits growth rather than killing the cells directly[3].

  • Q3: What is the typical frequency of spontaneous mutation to this compound resistance in E. coli?

    • A3: The spontaneous mutation rate to this compound resistance in E. coli K-12 is low, at approximately 2 x 10-10[1][2].

  • Q4: Can a mutation conferring resistance to streptomycin (B1217042) also provide resistance to this compound?

    • A4: Generally, no. While both antibiotics target the ribosome, mutations conferring resistance to one do not typically confer resistance to the other. For example, mutations in the rpsL gene, which cause streptomycin resistance, do not confer resistance to this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound resistance in E. coli.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound for E. coli

Strain TypeMutationMIC (µg/mL)Reference
Wild-TypeNone5[10]
Resistant MutantC1192U in 16S rRNA> 80[10]
Resistant MutantC1066U in 16S rRNA15[10]
Resistant Isolates (Clinical)Various (unspecified)0.25 - >512[11][12]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of an E. coli strain.

Materials:

  • E. coli strain of interest

  • Luria-Bertani (LB) broth

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Inoculum: Inoculate a single colony of the E. coli strain into 5 mL of LB broth and grow overnight at 37°C with shaking.

  • Standardize Inoculum: Dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD600) of 0.08-0.1 (corresponding to approximately 1-2 x 108 CFU/mL). Further dilute this culture to a final concentration of approximately 5 x 105 CFU/mL.

  • Prepare Antibiotic Dilutions:

    • Add 50 µL of sterile LB broth to wells 2-12 of a 96-well plate.

    • Add 100 µL of the starting this compound concentration (e.g., 256 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 11. Discard the final 50 µL from well 11. Well 12 will serve as a no-antibiotic growth control.

  • Inoculate Plate: Add 50 µL of the standardized bacterial inoculum to each well.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Read Results: The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity).

Protocol 2: Identification of Mutations in the rpsE Gene

This protocol outlines the steps for amplifying and sequencing the rpsE gene to identify mutations that may confer this compound resistance.

Materials:

  • Genomic DNA from the resistant E. coli strain and a sensitive control

  • Primers flanking the rpsE gene

  • PCR reaction mix (Taq polymerase, dNTPs, buffer)

  • Agarose (B213101) gel electrophoresis equipment

  • PCR purification kit

  • Sanger sequencing service

Procedure:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the resistant and sensitive E. coli strains.

  • PCR Amplification:

    • Set up a PCR reaction using primers designed to amplify the entire coding sequence of the rpsE gene.

    • Perform PCR with an appropriate annealing temperature and extension time for your primers and polymerase.

  • Verify Amplification: Run a small amount of the PCR product on an agarose gel to confirm the presence of a single band of the expected size.

  • Purify PCR Product: Purify the remaining PCR product using a commercial kit to remove primers and dNTPs.

  • Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis: Align the obtained sequences from the resistant and sensitive strains to a reference rpsE sequence to identify any mutations.

Protocol 3: Competitive Fitness Assay

This protocol is used to compare the relative fitness of a this compound-resistant mutant to its sensitive parental strain in the absence of the antibiotic.

Materials:

  • Resistant and sensitive E. coli strains

  • LB broth (or other desired growth medium)

  • Non-selective agar plates

  • Selective agar plates (containing this compound)

Procedure:

  • Prepare Cultures: Grow overnight cultures of the resistant and sensitive strains separately in LB broth.

  • Mix Cultures: The next day, dilute each culture and mix them in a 1:1 ratio in fresh LB broth.

  • Initial Plating (Time 0): Immediately after mixing, take a sample, serially dilute it, and plate on both non-selective and selective agar plates to determine the initial ratio of resistant to sensitive cells.

  • Competition: Incubate the mixed culture at 37°C with shaking.

  • Subsequent Plating: At various time points (e.g., 24, 48, 72 hours), take samples from the mixed culture, serially dilute, and plate on both non-selective and selective agar plates.

  • Calculate Relative Fitness:

    • Count the colonies on both types of plates to determine the number of resistant and sensitive cells at each time point.

    • The relative fitness (w) can be calculated using the formula: w = [ln(Rt/St)] / [ln(R0/S0)], where R and S are the number of resistant and sensitive cells, and t and 0 represent the final and initial time points, respectively.

Visualizations

G cluster_ribosome 30S Ribosomal Subunit 16S_rRNA 16S rRNA protein_synthesis Protein Synthesis 16S_rRNA->protein_synthesis Inhibits translocation S5_protein S5 Protein (rpsE) This compound This compound This compound->16S_rRNA Binds to bacterial_growth Bacterial Growth protein_synthesis->bacterial_growth Leads to mutation Mutation in 16S rRNA or rpsE mutation->16S_rRNA Alters binding site mutation->S5_protein Alters binding site G start Start: Isolate Putative Resistant Colony mic Determine MIC start->mic dna_extraction Genomic DNA Extraction start->dna_extraction fitness_assay Competitive Fitness Assay mic->fitness_assay pcr PCR Amplification of 16S rRNA and rpsE dna_extraction->pcr sequencing Sanger Sequencing pcr->sequencing analysis Sequence Analysis and Mutation Identification sequencing->analysis analysis->fitness_assay end End: Characterized Resistant Mutant fitness_assay->end

References

how to deal with spectinomycin false positives in selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address challenges encountered during spectinomycin (B156147) selection experiments, with a focus on resolving false positive results.

Troubleshooting Guide: this compound False Positives

Encountering unexpected colony growth on your this compound selection plates can be a significant roadblock in your experiments. This guide provides solutions to common problems that lead to the appearance of false positive colonies.

Potential Cause Recommended Action Expected Outcome
Inactive this compound Prepare a fresh this compound stock solution and pour new selection plates. Ensure proper storage of stock solutions (-20°C) and plates (4°C, protected from light).[1]No growth on negative control plates (untransformed cells).
Incorrect this compound Concentration Optimize the this compound concentration by performing a kill curve to determine the Minimum Inhibitory Concentration (MIC) for your specific bacterial strain. A common starting concentration for E. coli is 50-100 µg/mL.[1][2][3][4]Effective killing of untransformed cells and robust growth of truly resistant colonies.
Spontaneous Resistance High cell plating density increases the probability of spontaneous resistant mutants.[1] Reduce the number of cells plated per plate.A significant reduction or elimination of background colonies.[1]
Satellite Colonies Although less common than with ampicillin, satellite colonies can sometimes appear.[5][6][7] This can occur if the local concentration of this compound is depleted. To mitigate this, you can increase the this compound concentration in your plates or avoid prolonged incubation times.[5][8] Re-streak colonies onto fresh selective plates to isolate true transformants.[5]Pure cultures of resistant colonies without the surrounding smaller colonies.
Contaminated Competent Cells Test your competent cells for pre-existing this compound resistance by plating them on selective media before transformation.[1]Confirmation of whether the competent cells are the source of the contamination.
Extended Incubation Time Long incubation periods can lead to the breakdown of the antibiotic, allowing for the growth of non-resistant cells.[7][8] Pick colonies as soon as they are large enough for further processing.Reduced background growth and fewer false positives.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an aminocyclitol antibiotic that inhibits protein synthesis in bacteria.[1][9] It binds to the 30S ribosomal subunit, specifically to the 16S rRNA, and interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, which halts peptide chain elongation.[1][9][10] This action is typically bacteriostatic, meaning it inhibits bacterial growth rather than killing the cells directly.[2]

Q2: How does this compound resistance work?

Resistance to this compound is most commonly conferred by the aadA gene.[1] This gene encodes an aminoglycoside adenylyltransferase, an enzyme that modifies and inactivates this compound inside the bacterial cell.[5][6] Because this enzyme is located within the cytoplasm and is not secreted, it does not typically lead to the formation of satellite colonies in the same way that beta-lactamase does with ampicillin.[5][6] Spontaneous resistance can also occur through mutations in the ribosomal protein S5 (rpsE) or in the 16S rRNA, which can alter the antibiotic's binding site.[1][10][11]

Q3: Why am I seeing colonies on my negative control plate (untransformed cells)?

Growth of untransformed cells on a this compound selection plate is a clear indication of a problem. The most likely causes are inactive this compound, an incorrect (too low) concentration of the antibiotic in the plates, or contamination of your competent cells with a resistant strain.[1][7]

Q4: What are satellite colonies, and are they common with this compound?

Satellite colonies are small colonies of non-resistant bacteria that can grow around a larger, truly resistant colony.[5][6] This phenomenon is most famously associated with ampicillin, where the resistant colony secretes an enzyme that degrades the antibiotic in the surrounding medium.[5][6] While less common with this compound because the resistance enzyme is not secreted, satellite-like colonies can still appear, potentially due to localized depletion of the antibiotic over time.[5][7]

Q5: Can I use this compound for selection in eukaryotic cells?

No, this compound is not suitable for direct selection in eukaryotic cells.[1] This is because eukaryotic ribosomes are structurally different from prokaryotic ribosomes and are not sensitive to this compound's mechanism of action.[1]

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the steps to determine the lowest concentration of this compound that completely inhibits the growth of your untransformed host strain.

  • Prepare a range of this compound concentrations: In a 96-well microtiter plate, prepare a two-fold serial dilution of this compound in a suitable liquid medium (e.g., LB broth). Concentrations should typically range from a high of around 200 µg/mL down to a low of approximately 0.4 µg/mL.[12] Include a well with no antibiotic as a positive control for growth.

  • Prepare the bacterial inoculum: Inoculate a single colony of your untransformed bacterial strain into antibiotic-free liquid medium and grow until the culture reaches the mid-logarithmic phase of growth (e.g., an OD600 of ~0.5).

  • Dilute the culture: Dilute the bacterial culture to a final concentration of approximately 1 x 10^5 CFU/mL in fresh liquid medium.[12]

  • Inoculate the plate: Add the diluted bacterial culture to each well of the 96-well plate containing the this compound dilutions.

  • Incubate: Cover the plate and incubate at 37°C for 18-24 hours.[12]

  • Determine the MIC: The MIC is the lowest concentration of this compound at which no visible growth of the bacteria is observed.[12] This is the optimal concentration you should use for your selection plates.

Protocol 2: Colony PCR for Verification of Transformants

This protocol describes a rapid method to screen colonies for the presence of your desired plasmid DNA.

  • Prepare PCR reactions: For each colony to be tested, set up a PCR reaction in a PCR tube. The reaction should contain a PCR master mix, forward and reverse primers that flank the insert region of your plasmid, and nuclease-free water.

  • Pick colonies: Using a sterile pipette tip, touch a single, well-isolated colony from your this compound selection plate.

  • Inoculate the PCR mix: Swirl the pipette tip directly into the PCR mixture to transfer a small number of cells.

  • Inoculate a master plate (optional but recommended): Before discarding the pipette tip, streak it onto a gridded master plate containing the same selective medium. This will serve as a stock of the colonies you are testing.

  • Run the PCR: Place the PCR tubes in a thermocycler and run a standard PCR program with an initial denaturation step that is long enough to lyse the bacterial cells and release the plasmid DNA (e.g., 95°C for 5-10 minutes).

  • Analyze the results: Run the PCR products on an agarose (B213101) gel. Colonies that yield a PCR product of the expected size are likely to be true positives.

Visualizations

Spectinomycin_Action_and_Resistance cluster_bacterium Bacterial Cell Ribosome Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis leads to aadA_gene aadA gene AadA_Enzyme AadA Enzyme aadA_gene->AadA_Enzyme produces Inactive_this compound Inactive this compound AadA_Enzyme->Inactive_this compound producing This compound This compound This compound->Ribosome binds to & inhibits This compound->AadA_Enzyme is modified by

Caption: Mechanism of this compound action and resistance.

Troubleshooting_Workflow Start False Positives Observed Q1 Growth on Negative Control? Start->Q1 A1_Yes Check this compound Activity & Concentration (MIC Assay). Test Competent Cells. Q1->A1_Yes Yes Q2 High Colony Density? Q1->Q2 No A1_Yes->Q2 A2_Yes Reduce Plating Density Q2->A2_Yes Yes Q3 Satellite Colonies? Q2->Q3 No A2_Yes->Q3 A3_Yes Increase this compound Conc. Re-streak Colonies. Avoid Over-incubation. Q3->A3_Yes Yes Verify Verify Colonies (Colony PCR, Plasmid Prep) Q3->Verify No A3_Yes->Verify End Problem Resolved Verify->End

Caption: Troubleshooting workflow for this compound false positives.

References

Technical Support Center: The Influence of pH on Spectinomycin Activity in Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of environmental pH on the antimicrobial activity of spectinomycin (B156147) in various culture media. Accurate and reproducible experimental results hinge on understanding and controlling this critical parameter.

Frequently Asked Questions (FAQs)

Q1: How does the pH of the culture medium affect the activity of this compound?

A1: The activity of this compound, an aminocyclitol antibiotic, is significantly influenced by the pH of the surrounding medium. Generally, this compound exhibits greater activity at an alkaline pH.[1][2] This is primarily because the uptake of this compound into the bacterial cell is dependent on the proton motive force (PMF) across the bacterial membrane. An alkaline environment enhances the PMF, facilitating the transport of the antibiotic into the cell. Conversely, acidic conditions can reduce the PMF, thereby diminishing the uptake and antibacterial efficacy of this compound.[2]

Q2: I'm observing inconsistent results in my experiments with this compound. Could pH be a factor?

A2: Yes, inconsistent pH is a common cause of variable results in this compound susceptibility testing. The pH of culture medium can change during bacterial growth due to metabolic byproducts.[3] If the medium is not adequately buffered, this pH shift can alter the activity of this compound, leading to unreliable data. It is crucial to use properly buffered media and to verify the pH at the beginning and end of your experiments.

Q3: Does pH affect the stability of this compound in the culture medium?

A3: Yes, pH can impact the stability of this compound. Studies have shown that this compound hydrolysis is accelerated in alkaline conditions, specifically at a pH greater than 6.0.[4] This degradation can lead to a loss of active antibiotic over time, especially during long incubation periods.[3] Therefore, for lengthy experiments, it is important to consider the stability of this compound at the specific pH of your medium.

Q4: Is there a direct effect of pH on the interaction of this compound with its target, the 30S ribosomal subunit?

A4: While the primary effect of pH on this compound activity is related to its uptake into the bacterial cell, pH can also influence the conformation of the ribosome itself.[5][6] The 30S ribosomal subunit, the target of this compound, can undergo pH-dependent conformational changes.[5][6] However, there is currently limited direct evidence to suggest that these pH-induced ribosomal changes significantly alter the binding affinity of this compound. The predominant factor governing this compound's pH-dependent activity remains its transport across the cell membrane.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Higher than expected Minimum Inhibitory Concentration (MIC) values. The pH of the culture medium is too acidic, inhibiting this compound uptake.Prepare a well-buffered medium at a neutral or slightly alkaline pH (e.g., 7.2-7.4). Verify the final pH of the medium after sterilization and before inoculation.
Inconsistent MIC results between experimental repeats. The pH of the medium is not stable and is drifting during bacterial growth.Use a buffer with a pKa close to the desired experimental pH. Consider using a non-metabolizable buffer. Monitor the pH of the culture at the end of the incubation period.
No growth of bacteria, even at low this compound concentrations. The pH of the medium is too extreme (either too acidic or too alkaline) for bacterial growth, independent of the antibiotic's effect.Determine the optimal pH range for the growth of your specific bacterial strain in a control experiment without the antibiotic.
Loss of this compound activity in long-term cultures. Degradation of this compound due to alkaline hydrolysis at elevated temperatures (e.g., 37°C).[3][4]For experiments longer than 24 hours, consider replenishing the medium with fresh this compound at regular intervals. Alternatively, perform a stability study of this compound under your specific experimental conditions.

Quantitative Data

The following table summarizes the available data on the Minimum Inhibitory Concentration (MIC) of this compound against various anaerobic bacteria at different pH values. It is important to note that data for a wider range of aerobic bacteria across various pH levels is limited in the current literature.

BacteriumMediumpHMIC (µg/mL)
Bacteroides fragilisBrucella blood agar7.0≥128[1]
Wilkins-Chalgren agar7.2≥128[1]
Brucella blood agar7.432[1]
Mueller-Hinton agar7.464[1]
Diagnostic Sensitivity Test agar7.464[1]
Brucella blood agar8.032[1]
Bacteroides melaninogenicusBrucella blood agar7.0 - 8.0General trend of increased activity at higher pH[1]
Fusobacterium spp.Brucella blood agar7.0 - 8.0General trend of increased activity at higher pH[1]
Gram-positive cocciBrucella blood agar7.0 - 8.0General trend of increased activity at higher pH[1]
Clostridium perfringensBrucella blood agar7.0 - 8.0General trend of increased activity at higher pH[1]
Clostridium ramosumBrucella blood agar7.0 - 8.0General trend of increased activity at higher pH[1]

Experimental Protocols

Protocol 1: Preparation of Buffered Mueller-Hinton Broth at Various pH Values

This protocol describes the preparation of Mueller-Hinton Broth (MHB) at specific pH values for use in this compound susceptibility testing.

Materials:

  • Mueller-Hinton Broth powder

  • Distilled or deionized water

  • Sterile 1 M HCl and 1 M NaOH for pH adjustment

  • Appropriate buffer (e.g., phosphate (B84403) buffer for pH range 6.0-8.0)

  • pH meter with a calibrated electrode

  • Autoclave

  • Sterile glassware

Procedure:

  • Prepare the Medium: Dissolve the MHB powder in distilled water according to the manufacturer's instructions.

  • Add Buffer: Add the chosen buffer to the desired final concentration. For example, for a phosphate buffer, a final concentration of 50-100 mM is typically used.

  • Adjust pH: Before autoclaving, adjust the pH of the medium to the desired value using 1 M HCl or 1 M NaOH while monitoring with a calibrated pH meter. Prepare separate batches of media for each pH to be tested.

  • Sterilization: Dispense the pH-adjusted medium into appropriate flasks or tubes and sterilize by autoclaving at 121°C for 15 minutes.

  • Post-Sterilization pH Check: After the medium has cooled to room temperature, aseptically take a small aliquot to verify the final pH. The pH may shift slightly during autoclaving, so this final check is crucial.

  • Storage: Store the prepared media at 2-8°C until use.

Protocol 2: Broth Microdilution Assay for Determining this compound MIC at Different pH Values

This protocol outlines the steps to determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain at various pH levels using a 96-well microtiter plate format.

Materials:

  • Buffered Mueller-Hinton Broth (prepared at different pH values as per Protocol 1)

  • This compound stock solution of known concentration

  • Bacterial culture in the logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator

Procedure:

  • Prepare this compound Dilutions: In each 96-well plate (one for each pH value), perform serial twofold dilutions of the this compound stock solution in the corresponding pH-buffered MHB to achieve a range of concentrations.

  • Prepare Bacterial Inoculum: Dilute the bacterial culture in the appropriate pH-buffered MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate the Plate: Add the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) for each pH.

  • Incubation: Cover the plates and incubate at the optimal temperature for the test organism for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualizations

Spectinomycin_Activity_pH_Dependence cluster_environment Extracellular Environment cluster_cell Bacterial Cell Alkaline_pH Alkaline pH (Higher OH- concentration) PMF Proton Motive Force (PMF) Alkaline_pH->PMF Enhances Acidic_pH Acidic pH (Higher H+ concentration) Acidic_pH->PMF Reduces Spectinomycin_Uptake This compound Uptake PMF->Spectinomycin_Uptake Drives Ribosome 30S Ribosomal Subunit (Target of this compound) Spectinomycin_Uptake->Ribosome Increased intracellular concentration Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome->Protein_Synthesis_Inhibition Binding leads to

Caption: Logical relationship of pH and this compound activity.

MIC_Determination_Workflow Start Start Prepare_Media Prepare Buffered Media at Different pH Values Start->Prepare_Media Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of this compound Prepare_Media->Prepare_Antibiotic_Dilutions Inoculate_Plates Inoculate Microtiter Plates Prepare_Antibiotic_Dilutions->Inoculate_Plates Prepare_Inoculum Prepare Bacterial Inoculum Prepare_Inoculum->Inoculate_Plates Incubate Incubate Plates Inoculate_Plates->Incubate Read_Results Read MIC Results Incubate->Read_Results End End Read_Results->End

Caption: Experimental workflow for MIC determination at different pH.

References

Technical Support Center: Mitigating Spectinomycin-Induced Stress in Transformed Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to reduce spectinomycin-induced stress on transformed cells and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of This compound (B156147), and why is a post-transformation recovery period crucial?

This compound is a bacteriostatic aminocyclitol antibiotic that inhibits protein synthesis in bacteria.[1][2] It binds to the 30S ribosomal subunit, preventing the translocation of the peptidyl-tRNA from the A-site to the P-site, which halts protein elongation and bacterial growth.[1][3] Since this compound targets active protein synthesis, a recovery period after transformation is essential. This antibiotic-free interval allows the transformed cells to express the this compound resistance gene (aadA), which encodes an enzyme (aminoglycoside 3'-adenylyltransferase) that inactivates the antibiotic.[2][3] Without this recovery period, cells cannot produce the resistance protein and will not survive on selective media.[2]

Q2: What is the recommended concentration of this compound for selecting E. coli?

The generally recommended concentration for selecting transformed E. coli is 50-100 µg/mL.[1][2][4] However, the optimal concentration can be strain-dependent and is more critical for low copy number plasmids, which express lower levels of the resistance enzyme.[2][5] For low copy plasmids, a concentration as low as 25 µg/mL may be necessary.[5] It is highly advisable to perform a titration experiment to determine the Minimum Inhibitory Concentration (MIC) for your specific bacterial strain.[1][2]

Q3: How long should the recovery (outgrowth) period be after transformation?

For antibiotics that inhibit protein synthesis like this compound, a recovery period of at least 1 hour at 37°C with shaking is recommended.[2] This allows sufficient time for the expression of the resistance gene. Shortening this step can lead to a significant decrease in transformation efficiency.[2][6] For challenging transformations, extending the recovery period to 2 hours may be beneficial.[2]

Q4: Can I use SOC medium for recovery instead of LB?

Yes, using a rich medium like SOC (Super Optimal Broth with Catabolite repression) for recovery can significantly improve transformation efficiency, sometimes up to two-fold compared to LB medium.[2][6] SOC medium contains glucose, which aids the cells in recovering from the stress of the transformation procedure.[2]

Q5: What are the primary mechanisms of this compound resistance in E. coli?

E. coli can acquire resistance to this compound through several mechanisms:

  • Enzymatic Inactivation: This is the most common mechanism in molecular cloning. The aadA gene, often carried on plasmids, encodes an aminoglycoside adenylyltransferase that modifies and inactivates this compound.[7]

  • Target Modification: Spontaneous mutations can occur in the rpsE gene, which encodes the ribosomal protein S5. These mutations alter the this compound-binding site on the 30S ribosome, reducing the antibiotic's affinity.[7][8]

  • Efflux Pumps: Changes in the expression or function of cellular efflux pumps can also contribute to resistance by actively pumping the antibiotic out of the cell.[7]

Troubleshooting Guides

Problem 1: No colonies or very few colonies on this compound selection plates.
Possible Cause Troubleshooting Step
Inefficient Transformation Verify the efficiency of your competent cells using a control plasmid (e.g., pUC19). Transformation efficiency should be at least 10^6 CFU/µg. Consider preparing fresh competent cells or using a high-quality commercial source.[2]
This compound Concentration Too High Confirm the final concentration of this compound in your plates. If using a high concentration (>100 µg/mL), consider reducing it to the 50-75 µg/mL range.[7] For low copy number plasmids, you may need to reduce the concentration further.[5] Perform an MIC test to determine the optimal concentration for your strain.
Insufficient Recovery Period Ensure the outgrowth period after heat shock is at least 1 hour at 37°C in antibiotic-free SOC medium to allow for the expression of the resistance gene before plating.[2][7]
Degraded this compound Prepare fresh this compound stock solution and plates. Ensure the antibiotic was added to the agar (B569324) when it had cooled to approximately 50°C to prevent heat degradation.[2][5] Store stock solutions at -20°C.[9]
Plasmid Issue Verify the integrity and concentration of your plasmid DNA. Confirm the presence and correctness of the this compound resistance gene (aadA) via restriction digest or sequencing.[7]
Problem 2: Growth of untransformed cells (negative control) or satellite colonies.
Possible Cause Troubleshooting Step
Inactive or Degraded this compound Prepare fresh this compound stock and plates. Test the new plates with a known sensitive E. coli strain to ensure the antibiotic is active.[10] Store stock solutions and plates properly (stock at -20°C; plates at 4°C, protected from light).[10]
This compound Concentration Too Low Verify that the correct concentration of this compound was added to the plates (typically 50-100 µg/mL). A concentration that is too low may not effectively inhibit the growth of non-resistant cells.[10]
Spontaneous Resistance High plating density increases the chance of spontaneous resistant mutants appearing.[10] Reduce the number of cells plated. Spontaneous resistance can arise from mutations in ribosomal proteins.[10][11]
Satellite Colonies Satellite colonies are small, non-resistant colonies that grow around a true resistant colony which has locally degraded the antibiotic.[9] To avoid this, do not incubate plates for an extended period. Re-streak well-isolated colonies onto a fresh selective plate to obtain a pure culture.[10]
Contamination of Competent Cells Test your stock of competent cells for pre-existing this compound resistance by plating them directly onto a selective plate before transformation.[10]

Data Presentation

Table 1: Recommended this compound Concentrations for E. coli

ApplicationE. coli StrainMediumRecommended Concentration (µg/mL)
General Plasmid SelectionMost cloning strains (e.g., DH5α, TOP10)LB or SOC50 - 100[1][2]
Low Copy Number PlasmidsMost cloning strainsLB or SOC25 - 50[5]
Dual Selection with KanamycinMost cloning strainsLB50 (this compound) + 30 (Kanamycin)[3]
Minimum Inhibitory Concentration (MIC)K-12 StrainMueller-Hinton~31[1]

Table 2: Key Parameters for Heat Shock Transformation

StepParameterValue/ConditionNotes
DNA IncubationTime on Ice30 minutesMaximizes transformation efficiency.[2][6]
Heat ShockTemperature42°CCritical for DNA uptake.[2][6]
Heat ShockDuration30 - 90 secondsVaries by protocol; 45 seconds is common.[2][12]
RecoveryMediumSOC BrothRecommended for higher efficiency.[2][6]
RecoveryDuration1 hour (minimum)Essential for expression of resistance gene.[2]
RecoveryTemperature37°COptimal for E. coli growth.[2]
PlatingAntibioticThis compound50-100 µg/mL in LB Agar.[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific E. coli strain.

Materials:

  • E. coli strain of interest

  • Luria-Bertani (LB) broth

  • This compound stock solution (e.g., 1 mg/mL)

  • Sterile 96-well microtiter plate

  • Incubator (37°C)

  • Spectrophotometer or microplate reader

Methodology:

  • Prepare Bacterial Inoculum: Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking. The next day, dilute the culture in fresh LB broth to a final concentration of approximately 5 x 10^5 CFU/mL.[9]

  • Prepare this compound Dilutions:

    • Add 50 µL of sterile LB broth to wells 2 through 12 of a single row in the 96-well plate.[9]

    • Add 100 µL of a starting concentration of this compound (e.g., 200 µg/mL) to well 1.[1]

    • Perform a 2-fold serial dilution: Transfer 50 µL from well 1 to well 2, mix thoroughly, then transfer 50 µL from well 2 to well 3, and so on, down to well 11. Discard the final 50 µL from well 11.[9] Well 12 serves as the no-antibiotic growth control.

  • Inoculate Plate: Add 50 µL of the diluted bacterial culture to each well (wells 1-12).[9]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[1][7]

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth (i.e., the well remains clear).[1][7]

Protocol 2: High-Efficiency Heat Shock Transformation

This protocol is a standard method for introducing a this compound-resistant plasmid into chemically competent E. coli.

Materials:

  • Chemically competent E. coli cells

  • This compound-resistant plasmid DNA (1-10 ng)

  • SOC medium

  • LB agar plates containing 50-100 µg/mL this compound

  • Water bath (42°C)

  • Incubator shaker (37°C)

Methodology:

  • Thaw Cells: Thaw a 50 µL aliquot of competent E. coli cells on ice.[2]

  • Add DNA: Add 1-10 ng of plasmid DNA to the cells. Mix gently by flicking the tube. Do not vortex.[2]

  • Incubation on Ice: Incubate the cell-DNA mixture on ice for 30 minutes.[2]

  • Heat Shock: Transfer the tube to a 42°C water bath for exactly 45 seconds.[2]

  • Recovery on Ice: Immediately place the tube back on ice for 2 minutes.[2]

  • Outgrowth: Add 950 µL of pre-warmed (37°C) SOC medium to the cells.[2]

  • Incubation: Incubate the tube at 37°C for 1 hour with shaking at 250 rpm.[2]

  • Plating: Spread 100-200 µL of the cell culture onto pre-warmed LB agar plates containing the appropriate concentration of this compound.[2]

  • Incubation: Incubate the plates overnight (16-18 hours) at 37°C.[2]

Visualizations

Signaling Pathways and Experimental Workflows

Spectinomycin_Mechanism cluster_cell Bacterial Cell cluster_resistance Resistance Mechanism Ribosome 70S Ribosome Protein Protein Synthesis (Blocked) Ribosome->Protein Elongation mRNA mRNA mRNA->Ribosome tRNA peptidyl-tRNA tRNA->Ribosome Translocation This compound This compound This compound->tRNA Inhibits Plasmid Plasmid DNA (with aadA gene) AadA AadA Enzyme Plasmid->AadA Expresses InactiveSpec Inactive This compound AadA->InactiveSpec Inactivates Spectinomycin_ext This compound Spectinomycin_ext->AadA

This compound's mechanism of action and resistance.

Troubleshooting_Workflow Start Problem: No / Few Colonies Q_Control Transformation Control OK? Start->Q_Control Q_Spec_Conc This compound Conc. Too High? Q_Control->Q_Spec_Conc Yes Sol_Comp_Cells Solution: Improve Competent Cells Q_Control->Sol_Comp_Cells No Q_Recovery Recovery Time Sufficient? Q_Spec_Conc->Q_Recovery No Sol_Spec_Conc Solution: Lower this compound Conc. (Perform MIC) Q_Spec_Conc->Sol_Spec_Conc Yes Q_Plates Plates/Stock Fresh? Q_Recovery->Q_Plates No Sol_Recovery Solution: Increase Recovery Time (>1 hr) Q_Recovery->Sol_Recovery Yes Sol_Plates Solution: Prepare Fresh Plates/Stock Q_Plates->Sol_Plates No

Troubleshooting workflow for poor transformation results.

Stringent_Response This compound This compound Ribosome Ribosome Stalling (Protein Synthesis Blocked) This compound->Ribosome Causes RelA RelA Activation Ribosome->RelA Triggers ppGpp (p)ppGpp Synthesis (Alarmone) RelA->ppGpp Catalyzes StressResponse Global Stress Response: - Downregulate rRNA synthesis - Upregulate amino acid biosynthesis - Promote survival ppGpp->StressResponse Induces

Simplified pathway of the bacterial stringent response.

References

Validation & Comparative

A Head-to-Head Battle: Spectinomycin vs. Streptomycin for Bacterial Selection

Author: BenchChem Technical Support Team. Date: December 2025

For decades, spectinomycin (B156147) and streptomycin (B1217042) have been mainstays in the molecular biology toolkit, serving as crucial selective agents for isolating bacteria that have successfully incorporated a desired plasmid. Both antibiotics target the bacterial ribosome, inhibiting protein synthesis and thereby preventing the growth of non-transformed cells. However, subtle but significant differences in their mechanism of action, stability, and resistance profiles can influence the outcome of an experiment. This guide provides a detailed comparison of this compound and streptomycin, supported by experimental data and protocols, to aid researchers in making an informed choice for their specific bacterial selection needs.

At a Glance: Key Differences

FeatureThis compoundStreptomycin
Primary Action Bacteriostatic[1][2]Bactericidal[2]
Mechanism Binds to the 30S ribosomal subunit, inhibiting translocation of peptidyl-tRNA.[1][3][4]Binds to the 30S ribosomal subunit, causing misreading of mRNA and inhibiting initiation of protein synthesis.[5][6]
Stability Generally considered more stable in solution and in solid media.[7]Less stable, can degrade more quickly, potentially leading to the growth of satellite colonies.[7]
Common Resistance Gene aadA (aminoglycoside 3'-adenyltransferase)[8][9][10]rpsL (ribosomal protein S12) mutation, strA-strB (aminoglycoside phosphotransferases), aadA[11][12]
Cross-Resistance Can be conferred by the aadA gene, which also confers resistance to streptomycin.[9][10]Resistance via rpsL mutation is specific to streptomycin. The aadA gene confers cross-resistance to this compound.[9][10][11]

Delving Deeper: A Quantitative Look

While direct, side-by-side quantitative comparisons of selection efficiency are not abundant in published literature, we can compile typical working concentrations and minimum inhibitory concentrations (MICs) to guide experimental design. The optimal concentration for selection is strain-dependent and should be empirically determined.

Table 1: Recommended Working Concentrations for E. coli Selection
AntibioticPlasmid Copy NumberLiquid Culture (LB Broth)Agar Plates (LB Agar)
This compound High or Low50 - 100 µg/mL[1][13]50 - 100 µg/mL[1][13]
Streptomycin High or Low25 - 50 µg/mL50 µg/mL
Table 2: Minimum Inhibitory Concentrations (MICs) for E. coli
AntibioticReported MIC Range
This compound 8 - 32 µg/mL[14]
Streptomycin 4 - 16 mg/L[15]

Mechanisms of Action and Resistance: A Visual Guide

The distinct ways in which this compound and streptomycin interact with the bacterial ribosome and how bacteria, in turn, evolve resistance are critical to understanding their application in selection.

This compound's Mechanism of Action

This compound is an aminocyclitol antibiotic that binds to the 30S ribosomal subunit, specifically to a pocket in the 16S rRNA.[4] This binding event physically blocks the translocation of the peptidyl-tRNA from the A-site to the P-site, a critical step in peptide elongation.[1][3] This leads to a halt in protein synthesis and, consequently, the cessation of bacterial growth. As it primarily inhibits growth without outright killing the cells, it is considered bacteriostatic.[1][2]

Spectinomycin_Mechanism cluster_ribosome 30S Ribosomal Subunit A_site A-site P_site P-site A_site->P_site Translocation E_site E-site P_site->E_site Translocation peptidyl_tRNA Peptidyl-tRNA peptidyl_tRNA->A_site Enters This compound This compound Translocation Translocation This compound->Translocation Inhibits Protein_Synthesis Protein Synthesis (Elongation) Translocation->Protein_Synthesis Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Streptomycin_Mechanism cluster_ribosome 30S Ribosomal Subunit A_site_distorted A-site (Distorted) Codon_Misreading Codon Misreading A_site_distorted->Codon_Misreading P_site P-site Initiation_Inhibition Initiation Inhibition P_site->Initiation_Inhibition mRNA mRNA mRNA->A_site_distorted Streptomycin Streptomycin Streptomycin->A_site_distorted Binds & Distorts Streptomycin->P_site Interferes with Initiator tRNA binding Aberrant_Proteins Aberrant Proteins Codon_Misreading->Aberrant_Proteins Bacterial_Death Bacterial Death Initiation_Inhibition->Bacterial_Death Aberrant_Proteins->Bacterial_Death Bacterial_Selection_Workflow Start Start: Plasmid DNA & Competent E. coli Transformation Transformation (e.g., Heat Shock) Start->Transformation Outgrowth Outgrowth (Antibiotic-free medium, 37°C, 1h) Transformation->Outgrowth Plating Plating on Selective Media (LB Agar + Antibiotic) Outgrowth->Plating Incubation Incubation (37°C, 16-18h) Plating->Incubation Colony_Formation Colony Formation Incubation->Colony_Formation Verification Colony Verification (e.g., PCR, Restriction Digest) Colony_Formation->Verification End End: Verified Transformant Verification->End

References

Validation of the aadA Gene for Spectinomycin Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the aadA gene as a selectable marker for spectinomycin (B156147) resistance, alongside alternative markers. The information presented is supported by experimental data to aid in the selection of the most appropriate resistance gene for your research needs.

Introduction to this compound and the aadA Gene

This compound is an aminocyclitol antibiotic that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit. This binding interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, ultimately halting bacterial growth. The aadA gene, and its variants, encode for an aminoglycoside adenylyltransferase enzyme. This enzyme modifies this compound through adeny-lylation, preventing it from binding to the ribosome and thus conferring resistance to the host organism. This mechanism makes the aadA gene a widely used selectable marker in molecular biology.

Performance Comparison of this compound Resistance Genes

The selection of an appropriate antibiotic resistance marker is critical for the success of cloning and genetic engineering experiments. The aadA gene is a common choice for this compound selection, but other markers also exist. Below is a comparison of key performance indicators for aadA and its alternatives.

GeneEnzymeMechanism of ActionOrganism(s)This compound MIC (μg/mL)Co-resistance
aadA Aminoglycoside-3''-adenylyltransferaseAdenylylation of this compoundGram-negative and Gram-positive bacteria>512Streptomycin
spc This compound-specific adenylyltransferaseAdenylylation of this compoundGram-positive bacteria (e.g., Staphylococcus aureus)High-level resistance (specific values vary)This compound only
aad9 Aminoglycoside-9-adenylyltransferaseAdenylylation of this compoundGram-positive bacteria (e.g., Enterococcus faecalis)High-level resistance (specific values vary)This compound only

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific bacterial strain, the expression level of the resistance gene, and the experimental conditions. The values presented here are indicative of the level of resistance conferred.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton broth (or other appropriate growth medium)

  • This compound stock solution (e.g., 50 mg/mL)

  • Sterile 96-well microtiter plate

  • Spectrophotometer (optional)

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, prepare two-fold serial dilutions of this compound in Mueller-Hinton broth. The final volume in each well should be 100 µL. Leave at least one well with broth only as a negative control (no bacteria) and one well with broth and bacteria as a positive control (no antibiotic).

  • Inoculate Bacteria: Dilute the overnight bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension and add an equal volume to each well of the microtiter plate (except the negative control), resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Bacterial Transformation and Selection

This protocol describes the introduction of a plasmid containing the aadA gene (or other resistance marker) into competent E. coli cells and selection of transformants.

Materials:

  • Competent E. coli cells (chemically competent or electrocompetent)

  • Plasmid DNA containing the this compound resistance gene

  • SOC medium

  • LB agar (B569324) plates containing this compound (typically 50-100 µg/mL)

Heat Shock Transformation Protocol:

  • Thaw Cells: Thaw a 50 µL aliquot of chemically competent E. coli on ice.

  • Add DNA: Add 1-5 µL of plasmid DNA (1-100 ng) to the cells. Gently mix by flicking the tube.

  • Incubation on Ice: Incubate the cell-DNA mixture on ice for 30 minutes.

  • Heat Shock: Transfer the tube to a 42°C water bath for 45-90 seconds.

  • Recovery on Ice: Immediately place the tube back on ice for 2 minutes.

  • Outgrowth: Add 950 µL of pre-warmed SOC medium to the tube.

  • Incubation: Incubate at 37°C for 1 hour with shaking (200-250 rpm) to allow for the expression of the resistance gene.

  • Plating: Plate 100-200 µL of the cell suspension onto pre-warmed LB agar plates containing this compound.

  • Incubation: Incubate the plates overnight at 37°C.

Electroporation Protocol:

  • Prepare Cells and DNA: Thaw electrocompetent cells on ice. Add 1 µL of plasmid DNA to the cells.

  • Electroporation: Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette. Apply an electrical pulse according to the manufacturer's instructions.

  • Recovery: Immediately add 1 mL of SOC medium to the cuvette and transfer the cell suspension to a microfuge tube.

  • Outgrowth: Incubate at 37°C for 1 hour with shaking.

  • Plating and Incubation: Plate and incubate as described in the heat shock protocol.

Visualizing the Mechanisms

This compound's Mode of Action and aadA Resistance

Spectinomycin_Mechanism cluster_ribosome Bacterial Ribosome (30S Subunit) 30S_Subunit 30S Ribosomal Subunit A_Site A-Site Protein_Synthesis Protein Synthesis 30S_Subunit->Protein_Synthesis Inhibits P_Site P-Site A_Site->P_Site Blocks translocation This compound This compound This compound->30S_Subunit Binds to Modified_this compound Inactivated This compound Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth aadA_Gene aadA Gene Adenylyltransferase Aminoglycoside Adenylyltransferase aadA_Gene->Adenylyltransferase Encodes Adenylyltransferase->this compound Modifies (Adenylylation) Adenylyltransferase->Protein_Synthesis Allows Modified_this compound->30S_Subunit Cannot bind

Caption: Mechanism of this compound action and aadA-mediated resistance.

Experimental Workflow for aadA Gene Validation

Validation_Workflow Start Start: Plasmid with aadA gene Transformation 1. Transform Competent E. coli Start->Transformation Selection 2. Plate on LB + this compound (50-100 µg/mL) Transformation->Selection Incubation 3. Incubate at 37°C Overnight Selection->Incubation Observation 4. Observe Colony Growth Incubation->Observation No_Growth No Growth (Transformation Failed) Observation->No_Growth No Growth Colonies Present Observation->Growth Yes Verification 5. Verify Transformants (e.g., PCR, Plasmid Miniprep) Growth->Verification MIC_Test 6. Perform MIC Test on Confirmed Transformants Verification->MIC_Test End End: Validated this compound Resistance MIC_Test->End

Caption: Workflow for validating this compound resistance from the aadA gene.

Navigating Resistance: A Comparative Guide to Cross-Resistance Between Spectinomycin and Other Aminoglycosides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an objective comparison of cross-resistance patterns between spectinomycin (B156147) and other conventional aminoglycosides, supported by experimental data and detailed methodologies.

This compound, while structurally related to aminoglycosides, exhibits a distinct mechanism of action and resistance profile. Unlike true aminoglycosides such as kanamycin (B1662678), gentamicin, and streptomycin, which can cause misreading of the mRNA codon and are bactericidal, this compound is generally bacteriostatic and inhibits protein synthesis by binding to the 30S ribosomal subunit and blocking the translocation of peptidyl-tRNA.[1][2][3][4] This fundamental difference in their interaction with the ribosome is a key determinant of their cross-resistance patterns.

Comparative Analysis of Resistance Mechanisms

Cross-resistance between this compound and other aminoglycosides is not a given and is highly dependent on the underlying resistance mechanism. The two primary mechanisms are target site modifications and enzymatic inactivation.

Target Site Mutations

Mutations in the bacterial ribosome, the target for both this compound and aminoglycosides, can confer resistance. However, the specific mutations leading to resistance are often distinct, resulting in limited cross-resistance.

Mutations in the 16S rRNA are a common cause of this compound resistance. For instance, in Borrelia burgdorferi, mutations A1185G and C1186U in the 16S rRNA confer high-level resistance to this compound but do not result in significant cross-resistance to kanamycin, gentamicin, or streptomycin.[1][5] Similarly, a mutation in an E. coli rRNA operon conferred resistance to this compound but not to other tested aminoglycosides.[6]

Conversely, mutations that confer resistance to classical aminoglycosides often do not affect this compound susceptibility. For example, the A1402G mutation in 16S rRNA leads to resistance to kanamycin and gentamicin, while mutations in the gene for ribosomal protein S12 can confer resistance to streptomycin, without conferring this compound resistance.[1][5]

Enzymatic Inactivation

The most prevalent mechanism of aminoglycoside resistance in clinical settings is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs).[2][7][8][9][10][11] These enzymes, often encoded on mobile genetic elements, can be highly specific.

Several AMEs specifically inactivate this compound. For instance, aminoglycoside phosphotransferase APH(9) and aminoglycoside nucleotidyltransferase ANT(9) are known to confer resistance specifically to this compound.[11][12] Other enzymes, such as the dual-specificity ANT(3")(9), can inactivate both this compound and streptomycin.[8][12] However, many AMEs that inactivate common aminoglycosides like gentamicin, tobramycin, and kanamycin do not act on this compound.[8]

Quantitative Data on Cross-Resistance

The following table summarizes the minimum inhibitory concentrations (MICs) for various antibiotics against wild-type and this compound-resistant mutants of Borrelia burgdorferi, illustrating the lack of cross-resistance.

StrainRelevant MutationThis compound MIC (µg/mL)Kanamycin MIC (µg/mL)Gentamicin MIC (µg/mL)Streptomycin MIC (µg/mL)
Wild-Type None0.2592.511
DCSPR6 16S rRNA A1185G>500 (>2000-fold increase)162.56
DCSPR3 16S rRNA C1186U325 (>1300-fold increase)162.56

Data sourced from Criswell et al., Antimicrobial Agents and Chemotherapy, 2006.[1][5]

Experimental Protocols

The determination of antibiotic susceptibility and cross-resistance patterns relies on standardized experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Protocol:

  • Bacterial Culture: A pure culture of the test bacterium is grown overnight in a suitable liquid broth medium.

  • Inoculum Preparation: The overnight culture is diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Antibiotic Dilution Series: A serial two-fold dilution of each antibiotic is prepared in a multi-well microtiter plate containing liquid growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible turbidity or growth.

Visualizing Resistance Mechanisms

The following diagrams illustrate the key mechanisms of resistance and the general workflow for identifying cross-resistance.

CrossResistanceWorkflow Start Isolate This compound-Resistant Mutant MIC_Determination Determine MICs for this compound and other Aminoglycosides Start->MIC_Determination Compare_MICs Compare MICs to Wild-Type Strain MIC_Determination->Compare_MICs No_Cross_Resistance No Significant Increase in Aminoglycoside MICs (No Cross-Resistance) Compare_MICs->No_Cross_Resistance No change Cross_Resistance Significant Increase in Aminoglycoside MICs (Cross-Resistance) Compare_MICs->Cross_Resistance Increase Analyze_Mechanism Analyze Resistance Mechanism (e.g., Sequencing, Enzyme Assays) No_Cross_Resistance->Analyze_Mechanism Cross_Resistance->Analyze_Mechanism

References

Spectinomycin vs. Ampicillin: A Comparative Guide for Cloning Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a selection antibiotic is a critical step in ensuring the success of cloning experiments. This guide provides a comprehensive comparison of two commonly used antibiotics, spectinomycin (B156147) and ampicillin (B1664943), for selecting transformed bacteria. By examining their mechanisms of action, stability, and impact on experimental outcomes, this document aims to equip researchers with the knowledge to make an informed decision for their specific cloning needs.

This comparison delves into the practical advantages and disadvantages of each antibiotic, supported by experimental data and detailed protocols. While ampicillin has historically been a workhorse in molecular biology, its inherent instability can lead to issues such as the formation of satellite colonies, potentially compromising the selection process. This compound, on the other hand, offers greater stability, presenting a compelling alternative for robust and reliable selection.

At a Glance: this compound vs. Ampicillin

FeatureThis compoundAmpicillin
Mechanism of Action Inhibits protein synthesis by binding to the 30S ribosomal subunit (Bacteriostatic)Inhibits cell wall synthesis by targeting penicillin-binding proteins (Bactericidal)[1]
Resistance Gene aadA (aminoglycoside adenylyltransferase)bla (β-lactamase)
Common Working Concentration 50-100 µg/mL50-100 µg/mL
Stability in Media at 37°C More stable than ampicillin. Long-term incubation can lead to gradual loss of activity.Less stable; can degrade within hours to days.[2][3] Half-life in LB medium is approximately 4-5 hours.[3]
Satellite Colony Formation Less prone to satellite colonies.Prone to satellite colony formation due to β-lactamase secretion and ampicillin degradation.[4]
Mode of Action Bacteriostatic (inhibits growth)Bactericidal (kills dividing cells)

Performance in Cloning Experiments: A Data-Driven Comparison

Stability in Culture Media

The stability of the selection antibiotic is crucial for maintaining selective pressure throughout an experiment. Ampicillin is known to be unstable in liquid culture and on agar (B569324) plates, especially at 37°C. One study reported the half-life of a β-lactam antibiotic in LB medium to be around 4-5 hours at 37°C. This degradation can lead to a decrease in the effective antibiotic concentration, potentially allowing the growth of non-transformed cells.

Impact on Plasmid Yield and Protein Expression

The choice of antibiotic can influence plasmid copy number and recombinant protein expression. A study on ampicillin concentration demonstrated that optimizing the concentration can significantly impact both plasmid and protein yields. In that particular study, using 200 µg/mL of ampicillin resulted in the highest plasmid copy number and a more than 2.5-fold increase in the fluorescent intensity of a reporter protein compared to the standard 100 µg/mL.

Ampicillin Concentration (µg/mL)Relative Fluorescent Intensity of GFPPlasmid Copy Number (x10^9)Plasmid Yield (ng/µL)
0549.836.0755
100549.783.2169
2001443.5223.2164
300684.870.81141
Data adapted from a study on the optimization of ampicillin concentration for GFP expression and plasmid yield in E. coli.

While a direct comparative study with this compound is not available, its bacteriostatic mechanism, which inhibits protein synthesis, could potentially influence recombinant protein expression. However, since the resistance mechanism (enzymatic modification of the antibiotic) is independent of host protein synthesis machinery, the impact is likely minimal for standard cloning and expression protocols.

Experimental Protocols

Below are detailed protocols for the preparation of stock solutions and media for both this compound and ampicillin selection.

This compound Selection Protocol

1. Stock Solution Preparation (50 mg/mL):

  • Weigh out 500 mg of this compound dihydrochloride (B599025) pentahydrate.

  • Dissolve in 10 mL of sterile deionized water.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Aliquot into sterile microcentrifuge tubes and store at -20°C for long-term storage. The stock solution is stable for up to one year at -20°C.

2. Media Preparation (LB Agar or Broth):

  • Prepare LB medium (agar or broth) according to standard protocols and autoclave.

  • Cool the medium to approximately 50-55°C in a water bath.

  • Add the this compound stock solution to the desired final concentration (typically 50-100 µg/mL). For example, add 1 mL of a 50 mg/mL stock solution to 1 L of LB medium for a final concentration of 50 µg/mL.

  • Mix gently and pour plates or use for liquid cultures.

  • Store plates at 4°C, protected from light.

3. Transformation and Selection:

  • Following your standard transformation protocol (e.g., heat shock or electroporation), add 250-1000 µL of SOC or LB medium to the cells.

  • Incubate at 37°C with shaking for 1 hour to allow for the expression of the resistance gene.

  • Plate an appropriate volume of the cell suspension onto LB agar plates containing this compound.

  • Incubate the plates overnight at 37°C.

Ampicillin Selection Protocol

1. Stock Solution Preparation (100 mg/mL):

  • Weigh out 1 g of ampicillin sodium salt.

  • Dissolve in 10 mL of sterile deionized water.

  • Sterilize the solution using a 0.22 µm syringe filter.

  • Aliquot into sterile microcentrifuge tubes and store at -20°C. Stock solutions are stable for several weeks at -20°C.

2. Media Preparation (LB Agar or Broth):

  • Prepare LB medium (agar or broth) and autoclave.

  • Cool the medium to 50-55°C.

  • Add the ampicillin stock solution to a final concentration of 50-100 µg/mL. For example, add 1 mL of a 100 mg/mL stock solution to 1 L of LB medium for a final concentration of 100 µg/mL.

  • Mix gently and pour plates or use for liquid cultures.

  • Store plates at 4°C for up to two weeks.

3. Transformation and Selection:

  • After transformation, add SOC or LB medium and recover the cells for 30-60 minutes at 37°C with shaking.

  • Plate the cells on LB agar plates containing ampicillin.

  • Incubate overnight at 37°C. To minimize the formation of satellite colonies, avoid incubating plates for longer than 16-20 hours.

Visualizing the Mechanisms of Action and Resistance

To better understand how these antibiotics work and how bacteria develop resistance, the following diagrams illustrate the key molecular pathways.

Ampicillin_Mechanism cluster_cell Bacterial Cell Cell_Wall Cell Wall (Peptidoglycan) PBP Penicillin-Binding Protein (PBP) PBP->Cell_Wall Synthesizes Ampicillin Ampicillin Ampicillin->PBP Inhibits Beta_Lactamase β-lactamase Beta_Lactamase->Ampicillin Inactivates Plasmid Plasmid (bla gene) Plasmid->Beta_Lactamase Encodes

Caption: Ampicillin inhibits bacterial cell wall synthesis.

Spectinomycin_Mechanism cluster_cell Bacterial Cell Ribosome 30S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Performs This compound This compound This compound->Ribosome Binds to & Inhibits AadA AadA Enzyme AadA->this compound Inactivates by Adenylylation Plasmid Plasmid (aadA gene) Plasmid->AadA Encodes

Caption: this compound inhibits bacterial protein synthesis.

Conclusion and Recommendations

The choice between this compound and ampicillin for cloning experiments depends on the specific requirements of the study.

Ampicillin is a cost-effective and widely used antibiotic. However, its instability can lead to the formation of satellite colonies, which can complicate colony picking and may result in the selection of non-transformed cells. This issue is particularly problematic in long-term incubations or when high selection stringency is required.

This compound , in contrast, offers superior stability, minimizing the risk of satellite colony formation and ensuring consistent selective pressure. Its bacteriostatic mechanism of action is generally not a concern for standard cloning and protein expression workflows. While it may be a more expensive option, the increased reliability and cleaner results can justify the cost, especially for critical experiments such as library construction or long-term cultivation.

For routine cloning applications where cost is a primary concern and short incubation times are employed, ampicillin can be a suitable choice. However, for experiments demanding high stringency, clean backgrounds, and reliable selection, particularly in long-term cultures or for generating high-quality plasmid preparations, This compound is the recommended alternative. The use of carbenicillin, a more stable but also more expensive analog of ampicillin, can also be considered to mitigate satellite colony formation. Ultimately, understanding the properties of each antibiotic allows researchers to optimize their selection strategy for successful and reproducible cloning outcomes.

References

Spectinomycin Efficacy Across E. coli Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of spectinomycin's effectiveness against various Escherichia coli strains, supported by experimental data. We delve into the mechanisms of action and resistance, present quantitative data on susceptibility, and provide detailed experimental protocols for assessing antibiotic efficacy.

Mechanism of Action

This compound (B156147) is an aminocyclitol antibiotic that inhibits protein synthesis in bacteria. It binds to the 30S ribosomal subunit, specifically to helix 34 of the 16S rRNA. This binding interferes with the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, a critical step in polypeptide chain elongation. This action is primarily bacteriostatic, meaning it inhibits bacterial growth and replication rather than directly killing the cells.[1]

Mechanisms of Resistance in E. coli

E. coli can develop resistance to this compound through several mechanisms:

  • Enzymatic Modification: The most common mechanism is the enzymatic inactivation of the drug by adenylyltransferases, encoded by various aadA genes. These enzymes modify the this compound molecule, preventing it from binding to the ribosome.[2][3][4]

  • Target Site Modification: Mutations in the 16S rRNA gene, particularly in helix 34, can alter the binding site for this compound, reducing its affinity. Similarly, mutations in the gene rpsE, which encodes the ribosomal protein S5, can also confer resistance by altering the ribosomal structure.[5][6][7]

  • Efflux Pumps: While less common for this compound specifically, multidrug efflux pumps can contribute to reduced susceptibility by actively transporting the antibiotic out of the bacterial cell.

Comparative Efficacy of this compound

The effectiveness of this compound varies significantly among different E. coli strains, largely dependent on the presence of resistance mechanisms. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key measure of its efficacy.

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the MIC values of this compound against various E. coli strains.

Table 1: this compound MICs for Susceptible and Genetically Characterized Resistant E. coli Strains

E. coli Strain/GenotypeResistance MechanismThis compound MIC (µg/mL)Reference(s)
Wild-Type (e.g., K-12)None (Susceptible)2 - 16[8]
DH5α with aadA31 geneEnzymatic Modification>512
DH5α with empty vectorControl4
Clinical Isolate with aadA geneEnzymatic ModificationHigh (e.g., >256)[9]
Spontaneous K-12 MutantTarget Site ModificationVaries with mutation[10][11]

Table 2: Distribution of this compound MICs for a Large Collection of E. coli Isolates (n=162)

MIC (µg/mL)Percentage of Isolates
≤ 16~35%
32 - 128~45%
≥ 256~20%
Source: Adapted from a study on E. coli isolates from swine.[8]

Experimental Protocols

Accurate determination of antibiotic efficacy is crucial for research and clinical applications. The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against E. coli using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14][15]

Protocol: Broth Microdilution for this compound MIC Determination

1. Materials:

  • E. coli strain of interest

  • This compound powder, analytical grade

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile pipette tips and multichannel pipettes

  • 0.5 McFarland turbidity standard

2. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in sterile deionized water.

  • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Store the stock solution in aliquots at -20°C or below.

3. Preparation of Bacterial Inoculum:

  • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the E. coli strain.

  • Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

4. Preparation of this compound Dilutions in Microtiter Plate:

  • Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The typical concentration range to test is 0.25 to 512 µg/mL.[9]

  • Each well should contain 50 µL of the appropriate this compound dilution.

  • Include a growth control well with 50 µL of CAMHB without this compound and a sterility control well with 100 µL of uninoculated CAMHB.

5. Inoculation and Incubation:

  • Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

6. Interpretation of Results:

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity or pellet at the bottom of the well). This can be assessed visually or with a microplate reader.

Visualizations

Signaling Pathways and Experimental Workflows

Spectinomycin_Mechanism_of_Action This compound This compound Ribosome_30S 30S Ribosomal Subunit This compound->Ribosome_30S Binds to 16S rRNA Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Blocks translocation of peptidyl-tRNA Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of action of this compound in E. coli.

Spectinomycin_Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms Enzymatic_Modification Enzymatic Modification (e.g., aadA gene) Inactive_this compound Inactive this compound Enzymatic_Modification->Inactive_this compound Target_Site_Modification Target Site Modification (16S rRNA or rpsE mutation) Reduced_Binding Reduced Ribosomal Binding Target_Site_Modification->Reduced_Binding Efflux_Pumps Efflux Pumps Reduced_Intracellular_Conc Reduced Intracellular Concentration Efflux_Pumps->Reduced_Intracellular_Conc This compound This compound This compound->Enzymatic_Modification This compound->Target_Site_Modification This compound->Efflux_Pumps

Caption: Major mechanisms of this compound resistance in E. coli.

MIC_Determination_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare this compound Serial Dilutions in 96-well plate prep_dilutions->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination.

References

A Comparative Analysis of Spectinomycin Resistance Across Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of spectinomycin (B156147) resistance mechanisms and levels across various bacterial species, supported by experimental data. The information is intended to aid in research and the development of novel antimicrobial strategies.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against different bacterial species, highlighting the impact of various resistance mechanisms.

Bacterial SpeciesResistance MechanismWild-Type MIC (µg/mL)Resistant MIC (µg/mL)Fold Increase in Resistance
Escherichia coliC1192U mutation in 16S rRNA5[1]>80[1]>16
Escherichia coliC1066U mutation in 16S rRNA5[1]15[1]3
Neisseria gonorrhoeaeC1192U mutation in 16S rRNA-High-level resistance-
Neisseria gonorrhoeaeDeletion of Val27 and K28E in ribosomal protein S5->1024[2]-
Neisseria gonorrhoeaeThr-24→Pro mutation in ribosomal protein S5-32-64-
Borrelia burgdorferiA1185G mutation in 16S rRNA (homologous to E. coli A1191)->2200-fold increase>2200
Borrelia burgdorferiC1186U mutation in 16S rRNA (homologous to E. coli C1192)->1300-fold increase>1300
Pasteurella multocidaC1192G mutation in 16S rRNA-High-level resistance-
Pasteurella multocida3-bp deletions in rpsE (ribosomal protein S5)-4096-
Mycobacterium tuberculosisEfflux pump (e.g., Rv1258c)Intrinsically low susceptibility--
Enterococcus faecalisAminoglycoside-3''-adenyltransferase (ANT(3'')(9))-8000-

Mechanisms of this compound Resistance

This compound inhibits protein synthesis by binding to the 30S ribosomal subunit. Bacteria have evolved several mechanisms to counteract this antibiotic's effect.

Target Site Modification

The most prevalent mechanism of this compound resistance involves alterations in the drug's target, the 16S rRNA component of the 30S ribosomal subunit. Specific point mutations in the 16S rRNA gene can prevent this compound from binding effectively, thereby allowing protein synthesis to proceed.

  • 16S rRNA Mutations: Single nucleotide substitutions are a common cause of this compound resistance. In Escherichia coli, a C1192U mutation confers high-level resistance, while a C1066U mutation results in a lower level of resistance. Similar mutations at homologous positions have been identified in Neisseria gonorrhoeae (C1192U), Borrelia burgdorferi (A1185G and C1186U), and Pasteurella multocida (C1192G).

  • Ribosomal Protein Mutations: Alterations in ribosomal proteins can also lead to this compound resistance. In Neisseria gonorrhoeae, mutations in the rpsE gene, which encodes the S5 ribosomal protein, have been linked to high-level resistance. Similarly, deletions in the rpsE gene of Pasteurella multocida have been shown to confer high-level resistance.

cluster_ribosome 30S Ribosomal Subunit 16S_rRNA 16S rRNA Protein_Synthesis_Inhibition Protein Synthesis Inhibition 16S_rRNA->Protein_Synthesis_Inhibition Leads to Normal_Protein_Synthesis Normal Protein Synthesis 16S_rRNA:e->Normal_Protein_Synthesis:w Allows S5_Protein Ribosomal Protein S5 This compound This compound This compound->16S_rRNA Binds to Resistance_Mutation_rRNA 16S rRNA Mutation (e.g., C1192U) Resistance_Mutation_rRNA->16S_rRNA Alters Resistance_Mutation_S5 S5 Protein Mutation (e.g., rpsE deletion) Resistance_Mutation_S5->S5_Protein Alters

Mechanism of this compound action and resistance via target site modification.

Enzymatic Inactivation

Another common resistance strategy is the enzymatic modification of this compound. Bacteria can acquire genes that encode for enzymes that chemically alter the antibiotic, rendering it unable to bind to the ribosome.

  • Aminoglycoside Nucleotidyltransferases (ANTs): These enzymes, also known as adenylyltransferases, are a primary mechanism for enzymatic inactivation of this compound. The aadA gene, for instance, encodes an aminoglycoside-3''-adenyltransferase that confers resistance to both this compound and streptomycin. This mechanism is particularly prevalent in Gram-positive bacteria like Enterococcus faecalis and can be transferred between bacteria on mobile genetic elements.

cluster_cell Spectinomycin_Extracellular This compound Spectinomycin_Intracellular This compound Spectinomycin_Extracellular->Spectinomycin_Intracellular Enters Cell Bacterial_Cell Bacterial Cell ANT_Enzyme Aminoglycoside Nucleotidyltransferase (e.g., AadA) Spectinomycin_Intracellular->ANT_Enzyme Substrate Inactive_this compound Inactive this compound ANT_Enzyme->Inactive_this compound Inactivates Ribosome Ribosome Inactive_this compound->Ribosome Cannot Bind Protein_Synthesis Protein Synthesis Continues Ribosome->Protein_Synthesis

Enzymatic inactivation of this compound by aminoglycoside nucleotidyltransferases.

Efflux Pumps

Efflux pumps are membrane proteins that actively transport antibiotics and other toxic substances out of the bacterial cell. This mechanism can contribute to intrinsic or low-level resistance to this compound.

  • Mycobacterium tuberculosis: This bacterium possesses an efflux pump, Rv1258c, which contributes to its natural low susceptibility to this compound. To overcome this, researchers have developed this compound analogs, called spectinamides, which are not substrates for this efflux pump and exhibit potent anti-tuberculosis activity.

cluster_cell Bacterial Cell Spectinomycin_Extracellular This compound Spectinomycin_Intracellular This compound Spectinomycin_Extracellular->Spectinomycin_Intracellular Enters Cell Efflux_Pump Efflux Pump (e.g., Rv1258c) Spectinomycin_Intracellular->Efflux_Pump Substrate Ribosome Ribosome Spectinomycin_Intracellular->Ribosome Binds to Efflux_Pump->Spectinomycin_Extracellular Expels

Mechanism of this compound resistance via efflux pumps.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare this compound Dilutions: A serial two-fold dilution of this compound is prepared in the microtiter plate using MHB. The final concentrations should span a range appropriate for the expected MIC of the test organism.

  • Inoculate Plates: Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Identification of Resistance Mechanisms

1. Sequencing of 16S rRNA and Ribosomal Protein Genes:

  • DNA Extraction: Genomic DNA is extracted from the bacterial isolate.

  • PCR Amplification: The 16S rRNA gene and relevant ribosomal protein genes (e.g., rpsE) are amplified using specific primers.

  • DNA Sequencing: The PCR products are sequenced.

  • Sequence Analysis: The obtained sequences are compared to the wild-type sequences to identify any mutations that may confer resistance.

2. Detection of Aminoglycoside Modifying Enzyme Genes:

  • PCR Screening: PCR is performed using primers specific for known aminoglycoside nucleotidyltransferase genes, such as aadA.

  • Gel Electrophoresis: The PCR products are analyzed by gel electrophoresis to determine the presence or absence of the resistance gene.

Start Bacterial Isolate with Suspected this compound Resistance MIC Determine MIC Start->MIC Resistant Isolate is Resistant? MIC->Resistant DNA_Extraction Genomic DNA Extraction Resistant->DNA_Extraction Yes Susceptible Isolate is Susceptible Resistant->Susceptible No PCR_rRNA PCR Amplify 16S rRNA and rpsE genes DNA_Extraction->PCR_rRNA PCR_aadA PCR Screen for aadA gene DNA_Extraction->PCR_aadA Sequencing Sequence PCR Products PCR_rRNA->Sequencing Gel Analyze PCR Product by Gel Electrophoresis PCR_aadA->Gel Analysis Analyze Sequences for Mutations Sequencing->Analysis Mechanism_Identified Resistance Mechanism Identified Analysis->Mechanism_Identified Gel->Mechanism_Identified

Experimental workflow for identifying this compound resistance mechanisms.

References

Validating Spectinomycin Selection in a New Plant Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers venturing into the genetic transformation of a novel plant species, the selection of an appropriate selectable marker is a critical determinant of success. Spectinomycin (B156147), an aminocyclitol antibiotic, presents a compelling option due to its non-lethal mode of action and clear visual selection phenotype. This guide provides a comprehensive comparison of this compound with other commonly used selection agents, supported by experimental data and detailed protocols to facilitate its validation in a new plant species.

Comparison of Common Selection Agents in Plant Transformation

The ideal selectable marker system should effectively inhibit the growth of non-transformed cells while having minimal detrimental effects on the regeneration and development of transgenic tissues. Below is a comparative overview of this compound, kanamycin (B1662678), and hygromycin, three widely used antibiotics in plant transformation.

Mechanism of Action and Resistance:

  • This compound: This antibiotic inhibits protein synthesis in plastids by binding to the 30S ribosomal subunit.[1] This disruption of plastid function leads to a characteristic bleaching of non-transformed tissues, providing a clear visual cue for selection.[2] Resistance is conferred by the bacterial aadA (aminoglycoside-3'-adenylyltransferase) gene, which detoxifies this compound through adenylation.[1][2]

  • Kanamycin: A member of the aminoglycoside family, kanamycin also interferes with protein synthesis by binding to the 30S ribosomal subunit, leading to chlorosis and eventual death of susceptible cells. Resistance is typically conferred by the neomycin phosphotransferase II (nptII) gene, which inactivates the antibiotic through phosphorylation.[3]

  • Hygromycin: This aminocyclitol antibiotic inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the 80S ribosomal subunit. Its broad activity makes it a potent selection agent. The hygromycin phosphotransferase (hpt) gene provides resistance by phosphorylating and thus inactivating the antibiotic.

Visual Selection Phenotype:

  • This compound: Non-transformed tissues appear white or bleached, while transformed tissues remain green. This provides a strong and easily scorable visual contrast.

  • Kanamycin: Susceptible tissues typically become chlorotic (yellow) and then bleach, which can sometimes be less distinct than the bleaching caused by this compound.

  • Hygromycin: Non-transformed tissues usually exhibit browning and necrosis, indicating cell death.

Quantitative Performance Comparison

The following table summarizes key performance indicators for this compound and its alternatives. It is important to note that transformation efficiency and the frequency of escapes are highly dependent on the plant species, explant type, and transformation protocol.

FeatureThis compoundKanamycinHygromycin
Resistance Gene aadAnptIIhpt
Typical Concentration Range 25 - 500 mg/L50 - 500 mg/L10 - 100 mg/L
Transformation Efficiency Variable, can be comparable to kanamycin with optimized protocols and constructs.Generally considered robust and widely used.Often used for species recalcitrant to kanamycin selection.
Frequency of Escapes Can be an issue if the concentration is not optimized; a thorough kill curve is crucial.Lower than this compound in some cases, but still possible.Generally low due to its high toxicity to untransformed cells.
Effect on Regeneration Generally considered mild, as it is not directly lethal to the plant cells.Can have inhibitory effects on shoot and root development at higher concentrations.Can be highly toxic and may negatively impact regeneration efficiency if not carefully optimized.
Visual Cue Bleaching (White)Chlorosis (Yellow) then BleachingBrowning/Necrosis

Experimental Protocols

Determining the Optimal this compound Concentration (Kill Curve)

Before initiating transformation experiments in a new plant species, it is imperative to determine the minimum concentration of this compound that effectively inhibits the growth of non-transformed tissues without causing excessive damage that could hinder the recovery of transformants. This is achieved through a "kill curve" experiment.

Methodology:

  • Explant Preparation: Prepare explants (e.g., leaf discs, cotyledons, callus) from the wild-type (non-transformed) plant species of interest under sterile conditions.

  • Culture Medium: Prepare a suitable plant tissue culture medium for your species, supplemented with a range of this compound concentrations. A typical range to test would be 0, 25, 50, 100, 150, 200, 250, and 300 mg/L.

  • Plating: Place a consistent number of explants on each plate for each this compound concentration. Ensure proper contact with the medium.

  • Incubation: Incubate the plates under standard growth conditions (light and temperature) for your plant species.

  • Observation: Observe the explants regularly (e.g., every 3-4 days) for 2-4 weeks. Record the percentage of explants showing bleaching, necrosis, and any signs of growth.

  • Data Analysis: Determine the lowest concentration of this compound that results in complete bleaching or growth inhibition of the wild-type explants. This concentration will be the starting point for your transformation selection experiments.

Kill_Curve_Workflow A Prepare Wild-Type Explants B Prepare Media with Varying This compound Concentrations (0, 25, 50, 100, 150, 200, 250, 300 mg/L) A->B C Plate Explants on Media B->C D Incubate under Standard Growth Conditions C->D E Observe and Record (Bleaching, Necrosis, Growth) D->E F Determine Minimum Inhibitory Concentration E->F

Kill Curve Experimental Workflow

Agrobacterium-mediated Transformation with this compound Selection

This protocol provides a general workflow for Agrobacterium-mediated transformation using this compound as the selection agent. Specific parameters such as co-cultivation time and media composition should be optimized for the target plant species.

Methodology:

  • Agrobacterium Preparation: Grow an Agrobacterium tumefaciens strain carrying your gene of interest and the aadA resistance gene in a suitable liquid medium with appropriate antibiotics to an OD600 of 0.6-0.8.

  • Infection: Inoculate the prepared explants with the Agrobacterium suspension for a defined period (e.g., 30 minutes).

  • Co-cultivation: Transfer the infected explants to a co-cultivation medium and incubate in the dark for 2-3 days.

  • Selection and Regeneration:

    • Wash the explants with sterile water containing a bacteriostatic agent (e.g., cefotaxime) to remove excess Agrobacterium.

    • Transfer the explants to a regeneration medium supplemented with the predetermined optimal concentration of this compound and a bacteriostatic agent.

    • Subculture the explants to fresh selection medium every 2-3 weeks.

  • Identification of Transformants: Observe the explants for the development of green, healthy shoots, which are putative transformants. Non-transformed tissues will bleach and fail to regenerate.

  • Rooting and Acclimatization: Transfer the regenerated green shoots to a rooting medium containing a lower concentration of this compound or no antibiotic. Once roots are established, transfer the plantlets to soil and acclimatize them to greenhouse conditions.

Transformation_Workflow cluster_0 Transformation cluster_1 Selection and Regeneration cluster_2 Plant Development A Agrobacterium Culture B Explant Infection A->B C Co-cultivation B->C D Wash and Transfer to Selection Medium (with this compound) C->D E Subculture every 2-3 weeks D->E F Observe for Green Shoots (Putative Transformants) E->F G Rooting of Green Shoots F->G H Acclimatization to Soil G->H

Agrobacterium-mediated Transformation Workflow

Signaling Pathways and Logical Relationships

The selection process relies on the differential response of transformed and non-transformed cells to this compound, which is a direct consequence of the presence or absence of the aadA gene.

Spectinomycin_Selection_Pathway This compound This compound Plastid_Ribosome Plastid 30S Ribosome This compound->Plastid_Ribosome Binds to Detoxification This compound Detoxification This compound->Detoxification Substrate Protein_Synthesis Plastid Protein Synthesis Plastid_Ribosome->Protein_Synthesis Inhibits Bleaching Bleaching Protein_Synthesis->Bleaching Leads to aadA_gene aadA Gene AadA_protein AadA Protein aadA_gene->AadA_protein Expresses AadA_protein->Detoxification Catalyzes Detoxification->Plastid_Ribosome Prevents binding Green_Tissue Green, Viable Tissue Detoxification->Green_Tissue Allows

References

The Evolution of Spectinomycin: A New Generation of Antibiotics Emerges

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel spectinomycin (B156147) derivatives reveals significant strides in overcoming bacterial resistance and broadening the spectrum of activity, offering promising new avenues for treating multi-drug resistant infections.

This compound, a veteran antibiotic known for its safety but limited clinical application, is experiencing a renaissance. Through structure-based drug design, researchers have engineered novel derivatives that demonstrate enhanced efficacy against a range of clinically important and drug-resistant pathogens. These next-generation spectinomycins, including spectinamides and aminomethyl spectinomycins (amSPCs), are not only more potent than their parent compound but also exhibit activity against bacteria previously considered non-susceptible.

The primary mechanism of action for this compound and its derivatives is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2][3] However, the original this compound is often rendered ineffective by bacterial efflux pumps, which actively remove the antibiotic from the cell.[4][5] The key innovation in the newer derivatives lies in structural modifications that allow them to evade these pumps, leading to higher intracellular concentrations and increased antibacterial activity.[4][5][6]

Enhanced Efficacy Against a Broad Spectrum of Pathogens

Recent studies have highlighted the impressive performance of these novel compounds against a variety of bacteria, including those responsible for respiratory and sexually transmitted infections, as well as notoriously difficult-to-treat mycobacterial infections.

Spectinamides: A Weapon Against Tuberculosis

A novel class of this compound analogs, known as spectinamides, has shown remarkable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[4][5] By modifying the this compound scaffold, scientists were able to design compounds that are not recognized by the Rv1258c efflux pump in M. tuberculosis, a key mechanism of intrinsic resistance to the parent drug.[4][5] In murine infection models, spectinamides significantly reduced the bacterial load in the lungs and increased survival.[4][5]

Aminomethyl Spectinomycins (amSPCs): Tackling Respiratory and Sexually Transmitted Infections

Another promising class of derivatives, the aminomethyl spectinomycins, has demonstrated potent activity against common respiratory pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, as well as sexually transmitted pathogens such as Neisseria gonorrhoeae and Chlamydia trachomatis.[1][7] Notably, these compounds are effective against drug-resistant strains of S. pneumoniae and ceftriaxone/azithromycin-resistant N. gonorrhoeae.[1][7] A lead compound, designated as "compound 1," not only showed improved antibacterial potency but also favorable pharmacokinetic properties and no mammalian cytotoxicity.[1]

More recently, N-ethylene linked aminomethyl spectinomycins (eAmSPCs) have been developed, showing up to 64 times more potency against Mycobacterium abscessus than the original this compound by circumventing efflux.[6]

The table below summarizes the in vitro activity (Minimum Inhibitory Concentration - MIC) of this compound and its newer derivatives against a selection of key bacterial pathogens.

CompoundStreptococcus pneumoniae (MIC µg/mL)Haemophilus influenzae (MIC µg/mL)Moraxella catarrhalis (MIC µg/mL)Neisseria gonorrhoeae (MIC µg/mL)Chlamydia trachomatis (MIC µg/mL)Mycobacterium abscessus (MIC µg/mL)Mycobacterium tuberculosis (MIC µg/mL)
This compound>644-82-48-16>64>12812.5-50
Trospectomycin2-81-41-24-80.5-1NDND
Aminomethyl Spectinomycins (e.g., compound 1)0.5-20.5-20.25-11-40.25-1NDND
N-ethylene linked amSPCs (eAmSPCs)NDNDNDNDND2-8ND
Spectinamides (e.g., 1599)NDNDNDNDNDND0.5-1

ND: Not Determined from the provided search results. Note: The MIC values are ranges compiled from the search results and may vary between specific strains and studies.

Experimental Protocols

The evaluation of these newer this compound derivatives involved standard microbiological and preclinical experimental procedures.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro antibacterial activity of the compounds was primarily assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains: Clinically relevant and standard laboratory strains of the target bacteria were used.

  • Inoculum Preparation: Bacterial colonies were suspended in a suitable broth to achieve a standardized turbidity, equivalent to a 0.5 McFarland standard. This suspension was then further diluted to the final inoculum concentration.

  • Compound Preparation: The this compound derivatives were serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate media for fastidious organisms) in 96-well microtiter plates.

  • Incubation: The prepared bacterial inoculum was added to each well of the microtiter plates. The plates were then incubated at 35-37°C for 16-20 hours (or longer for slow-growing organisms like mycobacteria).

  • MIC Reading: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

In Vivo Efficacy in Murine Infection Models

The in vivo efficacy of the lead compounds was evaluated in mouse models of infection. For example, in the pneumococcal pneumonia model:

  • Animal Model: Specific pathogen-free mice (e.g., BALB/c) were used.

  • Infection: Mice were infected intranasally with a lethal dose of a virulent strain of Streptococcus pneumoniae.

  • Treatment: At a specified time post-infection, mice were treated with the this compound derivative or a control substance (e.g., saline, a standard-of-care antibiotic) via a clinically relevant route of administration (e.g., subcutaneous or intravenous injection).

  • Outcome Measures: The primary endpoints were survival over a defined period (e.g., 10 days) and the bacterial burden in the lungs and/or blood at a specific time point post-treatment. Bacterial load was quantified by plating serial dilutions of lung homogenates or blood onto appropriate agar (B569324) media and counting the resulting colony-forming units (CFUs).

Mechanism of Action and Overcoming Resistance

The enhanced efficacy of the new this compound derivatives is largely attributed to their ability to bypass bacterial resistance mechanisms, particularly efflux pumps.

Spectinomycin_Efficacy cluster_bacterium Bacterial Cell Ribosome 30S Ribosome ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Enables Ribosome->ProteinSynthesis Inhibits EffluxPump Efflux Pump This compound This compound EffluxPump->this compound Expelled CellDeath Bacterial Cell Death This compound->Ribosome Binds to This compound->EffluxPump Enters cell NewDerivatives Newer this compound Derivatives NewDerivatives->Ribosome Enters cell & Binds to NewDerivatives->EffluxPump Evades

Figure 1. Mechanism of action of this compound and its newer derivatives.

The diagram above illustrates the key difference in the efficacy of this compound and its newer derivatives. While both target the bacterial ribosome to inhibit protein synthesis, the parent this compound is often expelled from the cell by efflux pumps. The newer derivatives are designed to evade these pumps, leading to effective inhibition of protein synthesis and subsequent bacterial cell death.

Conclusion

The development of novel this compound derivatives represents a significant advancement in the fight against antibiotic resistance. By rationally designing molecules that can overcome key bacterial defense mechanisms, researchers have revitalized an old antibiotic scaffold, creating new classes of potent antibacterial agents with the potential for treating a range of challenging infections. Further clinical development of these promising compounds is eagerly awaited.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Spectinomycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of spectinomycin (B156147), a widely used aminocyclitol antibiotic. Adherence to these procedures will aid your institution in complying with waste management regulations and fostering a culture of safety.

This compound waste should be treated as chemical waste and disposed of in accordance with all applicable local, regional, and national hazardous waste regulations.[1] Improper disposal methods, such as releasing it down the drain, are not recommended and should be avoided.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, gloves, safety glasses, and a laboratory coat.[1] When handling this compound in its powdered form, it is essential to prevent dust formation and inhalation.[1][2]

In the event of accidental contact, the following first-aid measures should be taken:

Exposure RouteFirst-Aid Procedure
Skin Contact Immediately wash the affected area with plenty of water for at least 15 minutes. If skin irritation persists, it is advisable to seek medical attention.[1]
Eye Contact Rinse the eyes immediately with an abundance of water, including under the eyelids, for a minimum of 15 minutes. Medical attention should be sought.[1]
Inhalation Move the individual to an area with fresh air. If breathing is difficult, seek immediate medical attention.[1]
Ingestion Clean the mouth with water and subsequently drink plenty of water. If symptoms arise, get medical attention.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a structured procedure to ensure both safety and regulatory compliance. The general workflow involves the segregation, containment, and labeling of the waste, followed by its transfer to a designated waste management service.[1]

  • Segregation : Isolate this compound waste from other laboratory waste streams. Do not mix it with other waste materials.

  • Containment : Place the this compound waste into a suitable, well-sealed container that is compatible with the chemical to prevent any leaks or degradation.[1][3]

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and the contents identified as "this compound Waste".[1] This is critical for the safety of all personnel who will handle the waste.

  • Storage : The sealed and labeled container should be stored in a designated and secure satellite accumulation area within the laboratory.[1] This area should be away from general laboratory traffic and incompatible materials.

  • Disposal : Arrange for the collection and disposal of the this compound waste through a licensed chemical destruction plant or a professional waste disposal service.[2][4] Controlled incineration with flue gas scrubbing is a possible disposal method.[4]

Contaminated packaging should be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Spectinomycin_Disposal_Workflow cluster_prep Preparation & Safety cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Segregate this compound Waste A->C B Handle in a Well-Ventilated Area B->C D Place in a Suitable, Sealed Container C->D E Label Container: 'Hazardous Waste - this compound' D->E F Store in a Designated Secure Area E->F G Arrange for Professional Waste Disposal Service F->G H Transport to a Licensed Chemical Destruction Plant G->H I Controlled Incineration H->I

Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Spectinomycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to ensure both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Spectinomycin, an aminocyclitol antibiotic. Adherence to these procedural steps is critical for minimizing exposure risks and ensuring compliant disposal.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure to this compound. The following table summarizes the recommended PPE.[1][2]

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Tightly fitting safety goggles or safety glasses with side-shields.[2][3]Conforming to EN 166 (EU) or NIOSH (US) approved standards.[3]To prevent eye contact with this compound dust or solutions.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).Inspected prior to use and compliant with EU Directive 89/686/EEC and EN 374 standard.To avoid skin contact. Proper glove removal technique is crucial.
Body Protection Laboratory coat. For larger quantities, a disposable coverall of low permeability is recommended.N/ATo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved particulate respirator (e.g., P95 or P1 type).Required when ventilation is inadequate, if dust is generated, or if exposure limits are exceeded.To prevent inhalation of this compound dust.

Operational Plan: Step-by-Step Handling Procedures

Proper handling from receipt to disposal is crucial to minimize exposure risk and maintain the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container tightly closed in a dry, cool, and well-ventilated place. Some suppliers recommend refrigeration.

  • Store apart from incompatible materials such as strong acids, bases, and oxidizing agents.

2. Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.

  • Donning PPE: Before handling, put on all required PPE as outlined in the table above.

  • Weighing and Aliquoting: When weighing the powdered form, do so carefully to avoid creating dust. Use a chemical-resistant spatula and weigh paper.

  • Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

  • General Handling: Avoid all personal contact, including inhalation. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.

3. Accidental Exposure Response:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs.

  • Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Disposal Plan: Safe and Compliant Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

1. Spill Cleanup:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE as outlined above.

  • Avoid breathing dust.

  • For dry spills, carefully sweep or vacuum up the material, avoiding dust generation. A HEPA-filtered vacuum is recommended. You can dampen the spill with water to prevent dusting before sweeping.

  • Collect the spilled material in a suitable, closed container for disposal.

2. Waste Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

  • Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.

3. Container Disposal:

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.

  • Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.

Workflow for Handling and Disposal of this compound

Spectinomycin_Workflow Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures Receive Receive & Inspect Store Store Appropriately Receive->Store Don_PPE Don PPE Store->Don_PPE Weigh Weigh & Aliquot Don_PPE->Weigh Exposure Exposure Occurs Don_PPE->Exposure Prepare_Solution Prepare Solution Weigh->Prepare_Solution Spill Spill Occurs Weigh->Spill Weigh->Exposure Experiment Perform Experiment Prepare_Solution->Experiment Prepare_Solution->Spill Prepare_Solution->Exposure Decontaminate Decontaminate Workspace Experiment->Decontaminate Experiment->Spill Experiment->Exposure Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Spill_Cleanup Spill Cleanup Spill->Spill_Cleanup Contain & Clean First_Aid First Aid Exposure->First_Aid Immediate Action Spill_Cleanup->Dispose_Waste First_Aid->Doff_PPE

Caption: Workflow for the safe handling and disposal of this compound.

References

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